molecular formula C8H6F3NO2 B1305682 Methyl 6-(trifluoromethyl)nicotinate CAS No. 221313-10-6

Methyl 6-(trifluoromethyl)nicotinate

Cat. No.: B1305682
CAS No.: 221313-10-6
M. Wt: 205.13 g/mol
InChI Key: NEATXKNYTRXHQL-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEATXKNYTRXHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379632
Record name methyl 6-(trifluoromethyl)nicotinate
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Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221313-10-6
Record name methyl 6-(trifluoromethyl)nicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221313-10-6
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 6-(trifluoromethyl)nicotinate, a key building block in the development of pharmaceuticals and agrochemicals. This document details the primary synthetic routes from commercially available precursors, including full experimental protocols. Furthermore, it consolidates the available physicochemical and spectroscopic data for this compound to aid in its identification and quality control. The synthesis involves a two-step process: the synthesis of the intermediate 6-(trifluoromethyl)nicotinic acid, followed by its esterification to the final product. Detailed characterization data, including melting point and spectroscopic analysis, are presented in a structured format.

Introduction

This compound (CAS No. 221313-10-6) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making it a valuable moiety in the design of novel therapeutic agents. This guide outlines the synthetic pathways and analytical characterization of this important intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved in two main stages:

  • Synthesis of 6-(Trifluoromethyl)nicotinic Acid: This precursor can be synthesized from 2-chloro-6-(trifluoromethyl)nicotinic acid.

  • Esterification: The subsequent esterification of 6-(trifluoromethyl)nicotinic acid with methanol yields the target compound.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common route to 6-(trifluoromethyl)nicotinic acid involves the dehalogenation of a chlorinated precursor.

Reaction Scheme:

Synthesis of 6-(Trifluoromethyl)nicotinic Acid 2-chloro-6-(trifluoromethyl)nicotinic_acid 2-chloro-6-(trifluoromethyl)nicotinic acid 6-(trifluoromethyl)nicotinic_acid 6-(trifluoromethyl)nicotinic acid 2-chloro-6-(trifluoromethyl)nicotinic_acid->6-(trifluoromethyl)nicotinic_acid H₂, Pd/C, Triethylamine, Methanol

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

Experimental Protocol:

In a 200 mL four-necked flask equipped with a stirrer and thermometer, 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 mL of methanol are charged.[1] The mixture is stirred and cooled in an ice water bath, after which 9.0 g (0.088 mol) of triethylamine is added dropwise.[1] The system is then purged with nitrogen, and 1.0 g of 5% Pd/C is introduced.[1] The atmosphere is replaced with hydrogen via a balloon. The reaction is stirred overnight at room temperature and monitored by liquid chromatography.[1] Upon completion, the methanol is evaporated. The residue is dissolved in 100 mL of water, and the internal temperature is maintained at approximately 15°C while concentrated hydrochloric acid (9.3 g, 0.089 mol) is added dropwise to induce crystallization.[1] After aging for about one hour at the same temperature, the product is filtered, and the cake is washed with 25 mL of cold water.[1] The resulting solid is dried at 50°C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder.[1]

Esterification of 6-(Trifluoromethyl)nicotinic Acid

The final step is the esterification of the nicotinic acid derivative. The Fischer esterification, using an excess of alcohol in the presence of a strong acid catalyst, is a standard and effective method.

Reaction Scheme:

Esterification of 6-(Trifluoromethyl)nicotinic Acid 6-(trifluoromethyl)nicotinic_acid 6-(trifluoromethyl)nicotinic acid methyl_6-(trifluoromethyl)nicotinate This compound 6-(trifluoromethyl)nicotinic_acid->methyl_6-(trifluoromethyl)nicotinate Methanol, H₂SO₄ (cat.), Reflux Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material: 2-chloro-6-(trifluoromethyl)nicotinic acid Step1 Dehalogenation to form 6-(trifluoromethyl)nicotinic acid Start->Step1 H₂, Pd/C, Et₃N Step2 Fischer Esterification with Methanol Step1->Step2 H₂SO₄ (cat.) Purification Purification (Chromatography/Recrystallization) Step2->Purification Product Final Product: This compound Purification->Product Physicochemical Physicochemical Analysis (Melting Point, Solubility) Product->Physicochemical Spectroscopic Spectroscopic Analysis Product->Spectroscopic NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic->NMR IR IR Spectroscopy Spectroscopic->IR MS Mass Spectrometry Spectroscopic->MS

References

physical and chemical properties of methyl 6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl 6-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its structural information, physicochemical characteristics, and provides insights into its synthesis and potential biological relevance.

Core Properties and Identifiers

This compound is a trifluoromethyl-substituted pyridine derivative. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry.

Structural and Chemical Identifiers
IdentifierValue
IUPAC Name methyl 6-(trifluoromethyl)pyridine-3-carboxylate[1][2]
CAS Number 221313-10-6[1][2]
Molecular Formula C₈H₆F₃NO₂[1][2]
Molecular Weight 205.14 g/mol [2]
SMILES COC(=O)C1=CN=C(C=C1)C(F)(F)F[2]
InChI Key NEATXKNYTRXHQL-UHFFFAOYSA-N[2]
Physicochemical Properties
PropertyValueSource
Appearance White to off-white powder or crystals[3]
Melting Point 54-56 °C[2]
Boiling Point 209.4 ± 40.0 °C (Predicted)[1]
Solubility Soluble in acetone. Insoluble in water.[2]
pKa -1.48 ± 0.22 (Predicted)[1]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 2-chloro-6-(trifluoromethyl)nicotinic acid. The first step involves the synthesis of the key intermediate, 6-(trifluoromethyl)nicotinic acid, followed by Fischer esterification to yield the final product.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common method for the synthesis of 6-(trifluoromethyl)nicotinic acid involves the palladium-catalyzed dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[4]

Experimental Protocol:

  • In a 200 ml four-necked flask equipped with a stirrer and thermometer, charge 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.

  • Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.

  • Replace the atmosphere in the flask with nitrogen.

  • Introduce 1.0 g of 5%-Pd/C catalyst.

  • Replace the nitrogen atmosphere with hydrogen using a balloon.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by liquid chromatography until the starting material is consumed.

  • Upon completion, evaporate the methanol under reduced pressure.

  • Dissolve the residue in 100 ml of water.

  • Cool the solution to approximately 15 °C and add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

  • Age the mixture for about one hour at the same temperature.

  • Filter the precipitate and wash the cake with 25 ml of cold water.

  • Dry the solid in an oven at 50 °C to obtain 6-(trifluoromethyl)nicotinic acid. A crude yield of approximately 90.4% can be expected.[4]

Esterification to this compound

The final step is the Fischer esterification of 6-(trifluoromethyl)nicotinic acid.

Experimental Protocol:

  • Suspend 6-(trifluoromethyl)nicotinic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the reaction mixture. The reaction time can vary, and progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product.

Synthesis_Workflow start 2-Chloro-6-(trifluoromethyl)nicotinic Acid reagents1 H₂, 5%-Pd/C, Et₃N, MeOH start->reagents1 intermediate 6-(Trifluoromethyl)nicotinic Acid reagents2 MeOH, H₂SO₄ (cat.) intermediate->reagents2 product This compound purification Purification (Chromatography/Recrystallization) product->purification reagents1->intermediate reagents2->product

Caption: Synthesis workflow for this compound.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons on the pyridine ring and one signal for the methyl ester protons. The chemical shifts (δ) are predicted to be in the following regions:

  • Aromatic Protons (3H): δ 7.5 - 9.0 ppm. The protons at positions 2, 4, and 5 of the pyridine ring will likely appear as multiplets (doublets or doublet of doublets) due to spin-spin coupling. The electron-withdrawing trifluoromethyl group is expected to shift these protons downfield.

  • Methyl Protons (3H): δ 3.9 - 4.1 ppm. A singlet corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The predicted chemical shifts are:

  • Carbonyl Carbon: δ 164 - 168 ppm.

  • Aromatic Carbons (5C): δ 120 - 160 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • Trifluoromethyl Carbon: δ 118 - 125 ppm (quartet, ¹JCF ≈ 270-280 Hz).

  • Methyl Carbon: δ 52 - 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • C=O Stretch (Ester): 1720 - 1740 cm⁻¹ (strong).

  • C-O Stretch (Ester): 1100 - 1300 cm⁻¹ (strong).

  • C-F Stretch (Trifluoromethyl): 1100 - 1200 cm⁻¹ (strong, multiple bands).

  • Aromatic C=C and C=N Stretches: 1400 - 1600 cm⁻¹.

  • Aromatic C-H Stretch: ~3000 - 3100 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 205. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 174, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 146.

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. It should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents.[2] The reactivity of this molecule is primarily dictated by the ester functional group and the electron-deficient trifluoromethyl-substituted pyridine ring.

  • Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid, under acidic or basic conditions.

  • Amide Formation: The ester can react with amines to form the corresponding amides. This reaction may require heating or catalysis.

  • Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient due to the nitrogen atom and the trifluoromethyl group, is susceptible to nucleophilic aromatic substitution, although the reaction conditions would need to be carefully optimized.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the literature for the specific biological activity of this compound, its structural similarity to nicotinic acid (niacin, Vitamin B3) suggests potential interactions with related biological pathways. Nicotinic acid is known to exert its effects through the activation of G protein-coupled receptors, such as the hydroxycarboxylic acid receptor 2 (HCA₂), which is highly expressed in adipose tissue. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn inhibits lipolysis.

Given that this compound is a derivative of nicotinic acid, it is plausible that it could act as a pro-drug, being hydrolyzed in vivo to 6-(trifluoromethyl)nicotinic acid, which might then interact with nicotinic acid receptors or other related targets. The trifluoromethyl group could significantly alter the compound's potency, selectivity, and pharmacokinetic profile compared to nicotinic acid.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand 6-(Trifluoromethyl)nicotinic Acid (Potential active form) Receptor HCA₂ Receptor (G-protein coupled) Ligand->Receptor G_Protein Gi/o Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces Response Inhibition of Lipolysis AC->Response leads to PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates HSL->Response mediates

Caption: A potential signaling pathway for the active form of the title compound.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in the fields of pharmaceutical and agrochemical research. Its synthesis is achievable through established chemical transformations, and its physicochemical properties are well-defined. While its specific biological activities are yet to be fully elucidated, its structural relationship to nicotinic acid suggests potential for interesting pharmacological effects. This guide provides a solid foundation for researchers working with this compound, summarizing its key characteristics and providing detailed protocols and workflows to facilitate its use in the laboratory.

References

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)nicotinate (CAS: 221313-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-(trifluoromethyl)nicotinate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its spectroscopic profile.

Chemical and Physical Properties

This compound is a trifluoromethyl-substituted pyridine derivative with a methyl ester functional group.[1] The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its potential as a versatile intermediate in the synthesis of complex organic molecules.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 221313-10-6[2]
Molecular Formula C₈H₆F₃NO₂[2]
Molecular Weight 205.14 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 61-62 °C[4]
Solubility Soluble in acetone; Insoluble in water[5]
IUPAC Name methyl 6-(trifluoromethyl)pyridine-3-carboxylate[2]

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of 6-(trifluoromethyl)nicotinic acid. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of analogous nicotinic acids.

Materials:

  • 6-(Trifluoromethyl)nicotinic acid

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 6-(trifluoromethyl)nicotinic acid (1.0 equivalent) in an excess of anhydrous methanol (approximately 15-20 mL per gram of carboxylic acid).

  • Acid Catalyst Addition: While stirring the suspension, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the flask. An exothermic reaction may occur.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Carefully neutralize the residue by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Ensure the pH of the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.

  • Final Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Diagram 1: Synthesis of this compound via Fischer-Speier Esterification

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products 6-(Trifluoromethyl)nicotinic Acid 6-(Trifluoromethyl)nicotinic Acid Reflux Reflux 6-(Trifluoromethyl)nicotinic Acid->Reflux Methanol (excess) Methanol (excess) Methanol (excess)->Reflux H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reflux This compound This compound Reflux->this compound Water Water Reflux->Water

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow for Synthesis and Purification

G Experimental Workflow start Start reactants Combine Reactants: - 6-(Trifluoromethyl)nicotinic Acid - Methanol - H2SO4 start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor workup Reaction Work-up: - Cool - Remove Methanol monitor->workup Reaction Complete neutralize Neutralize with NaHCO3 workup->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (optional) evaporate->purify end Final Product evaporate->end If pure purify->end

Caption: Step-by-step workflow for the synthesis and purification process.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on data for analogous compounds and general spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.9 - 9.2sH-2 (proton on the pyridine ring adjacent to N)
~8.2 - 8.5dH-4 (proton on the pyridine ring)
~7.6 - 7.9dH-5 (proton on the pyridine ring)
~3.9s-OCH₃ (methyl ester protons)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~164 - 166C=O (ester carbonyl)
~150 - 153C-2 (carbon on the pyridine ring adjacent to N)
~147 - 150 (q)C-6 (carbon attached to the CF₃ group)
~137 - 140C-4 (carbon on the pyridine ring)
~120 - 123 (q)-CF₃ (trifluoromethyl carbon)
~120 - 123C-5 (carbon on the pyridine ring)
~118 - 121C-3 (carbon attached to the ester group)
~52 - 54-OCH₃ (methyl ester carbon)

Table 4: Expected Mass Spectrometry (MS) Data

m/zInterpretation
205[M]⁺ (Molecular Ion)
174[M - OCH₃]⁺
146[M - COOCH₃]⁺

Table 5: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3100 - 3000C-H stretch (aromatic)
~2960 - 2850C-H stretch (aliphatic -OCH₃)
~1730 - 1715C=O stretch (ester)
~1600 - 1450C=C and C=N stretch (aromatic ring)
~1300 - 1100C-F stretch (trifluoromethyl)
~1250 - 1000C-O stretch (ester)

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[5] The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable moiety in drug design.[1] It is particularly useful in the construction of more complex heterocyclic systems.

References

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)pyridine-3-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(trifluoromethyl)pyridine-3-carboxylate is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structural motifs are integral to the development of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic application of this compound as a pivotal intermediate in the creation of novel therapeutic agents and other commercially valuable chemicals. While direct biological activity data for methyl 6-(trifluoromethyl)pyridine-3-carboxylate is not extensively documented, its role as a foundational building block is well-established. This document will delve into the synthetic routes leading to this intermediate and explore the biological activities of the notable compounds derived from it, offering valuable insights for researchers in drug design and development.

Chemical and Physical Properties

Methyl 6-(trifluoromethyl)pyridine-3-carboxylate, also known by its synonym methyl 6-(trifluoromethyl)nicotinate, is a solid organic compound. The incorporation of a trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a desirable feature in the design of bioactive compounds.

PropertyValueReference
IUPAC Name methyl 6-(trifluoromethyl)pyridine-3-carboxylate[1]
Synonyms This compound, 6-Trifluoromethyl-nicotinic acid methyl ester[1]
CAS Number 221313-10-6[1]
Molecular Formula C8H6F3NO2[1]
Molecular Weight 205.13 g/mol [1]
Appearance Solid
Melting Point 102 - 104 °C
Topological Polar Surface Area 39.2 Ų[1]
XLogP3-AA 1.6[1]

Synthesis

The primary route to obtaining methyl 6-(trifluoromethyl)pyridine-3-carboxylate is through the esterification of its carboxylic acid precursor, 6-(trifluoromethyl)nicotinic acid.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common method for synthesizing 6-(trifluoromethyl)nicotinic acid involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[2]

Experimental Protocol:

  • In a 200 ml four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.[2]

  • Cool the mixture in an ice water bath while stirring.[2]

  • Add 9.0 g (0.088 mol) of triethylamine dropwise.[2]

  • Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5% Palladium on carbon (Pd/C).[2]

  • Replace the nitrogen with hydrogen gas and maintain a hydrogen atmosphere using a balloon.[2]

  • Allow the reaction to stir overnight at room temperature.[2]

  • Monitor the reaction by liquid chromatography until the starting material is consumed.[2]

  • Evaporate the methanol.[2]

  • Dissolve the residue in 100 ml of water.[2]

  • Cool to approximately 15 °C and add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.[2]

  • After aging for about one hour at the same temperature, filter the product.[2]

  • Wash the cake with 25 ml of cold water.[2]

  • Dry the product at 50 °C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder.[2]

Esterification to Methyl 6-(trifluoromethyl)pyridine-3-carboxylate

The direct synthesis of the title compound is achieved through Fischer esterification of 6-(trifluoromethyl)nicotinic acid with methanol, typically catalyzed by a strong acid.

General Experimental Protocol (based on similar esterifications):

  • Suspend 1 equivalent of 6-(trifluoromethyl)nicotinic acid in an excess of methanol.[3]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.[3]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[3][4]

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the excess methanol.[3]

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[3][5]

  • Extract the product with an organic solvent such as ethyl acetate or chloroform.[3][5]

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).[3]

  • Remove the solvent under reduced pressure to yield the crude methyl 6-(trifluoromethyl)pyridine-3-carboxylate.[3]

  • The crude product can be further purified by column chromatography or recrystallization if necessary.[4]

G cluster_0 Synthesis of 6-(Trifluoromethyl)nicotinic Acid cluster_1 Esterification 2-chloro-6-(trifluoromethyl)nicotinic acid 2-chloro-6-(trifluoromethyl)nicotinic acid Methanol, Triethylamine Methanol, Triethylamine Pd/C, H2 Pd/C, H2 6-(trifluoromethyl)nicotinic acid 6-(trifluoromethyl)nicotinic acid Methanol, H2SO4 Methanol, H2SO4 Methyl 6-(trifluoromethyl)pyridine-3-carboxylate Methyl 6-(trifluoromethyl)pyridine-3-carboxylate

Applications in Drug Discovery and Agrochemicals

Methyl 6-(trifluoromethyl)pyridine-3-carboxylate serves as a crucial building block for a variety of biologically active compounds. The 6-(trifluoromethyl)pyridine moiety is a key pharmacophore in several marketed and investigational drugs and agrochemicals.

Herbicides

Derivatives of 6-trifluoromethylpyridine-3-carboxylic acid are precursors to potent herbicides. These compounds often act by inhibiting essential plant enzymes. For instance, some herbicides containing this core structure function as acetyl-CoA carboxylase (ACCase) inhibitors or acetolactate synthase (ALS) inhibitors.

Insecticides

The 6-(trifluoromethyl)pyridine structure is found in insecticides such as sulfoxaflor. These molecules are designed to target specific receptors in insects, leading to effective pest control.

Pharmaceuticals

In the pharmaceutical arena, this structural motif is utilized in the development of a range of therapeutic agents.

  • Vanilloid Receptor (TRPV1) Antagonists: Compounds incorporating the 6-(trifluoromethyl)pyridine core have been investigated as antagonists of the vanilloid receptor 1 (TRPV1), which is a target for pain relief.

  • Calcium Channel Blockers: This chemical scaffold has also been employed in the design of calcium channel blockers, which have applications in treating cardiovascular diseases.

  • Antitubercular Agents: Novel pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which can be synthesized from related pyridine precursors, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5]

  • Anticancer Agents: Quinazoline derivatives incorporating an imidazo[1,2-a]pyridine moiety, which can be derived from substituted pyridines, have been designed as PI3Kα inhibitors for cancer therapy.

G Methyl 6-(trifluoromethyl)pyridine-3-carboxylate Methyl 6-(trifluoromethyl)pyridine-3-carboxylate Herbicides Herbicides Methyl 6-(trifluoromethyl)pyridine-3-carboxylate->Herbicides Leads to Insecticides Insecticides Methyl 6-(trifluoromethyl)pyridine-3-carboxylate->Insecticides Leads to Pharmaceuticals Pharmaceuticals Methyl 6-(trifluoromethyl)pyridine-3-carboxylate->Pharmaceuticals Leads to Vanilloid Receptor Antagonists Vanilloid Receptor Antagonists Pharmaceuticals->Vanilloid Receptor Antagonists Calcium Channel Blockers Calcium Channel Blockers Pharmaceuticals->Calcium Channel Blockers Antitubercular Agents Antitubercular Agents Pharmaceuticals->Antitubercular Agents Anticancer Agents Anticancer Agents Pharmaceuticals->Anticancer Agents

Safety and Handling

Based on available safety data for this compound, the compound should be handled with care.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • First Aid: In case of contact with skin, wash with soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.

Conclusion

Methyl 6-(trifluoromethyl)pyridine-3-carboxylate is a valuable and versatile chemical intermediate. While it may not possess significant intrinsic biological activity, its utility in the synthesis of a diverse range of high-value agrochemicals and pharmaceuticals is undeniable. The presence of the trifluoromethyl group imparts desirable properties to the final products, enhancing their efficacy and metabolic stability. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the synthesis and reactivity of this key building block is essential for the design and creation of next-generation bioactive molecules. This guide provides a foundational understanding to facilitate further research and development in these critical fields.

References

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)nicotinate (C₈H₆F₃NO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative with the molecular formula C₈H₆F₃NO₂. While this compound is primarily utilized as a pharmaceutical intermediate, this document collates its known physicochemical properties, outlines a probable synthetic route based on available literature for related compounds, and explores potential biological activities by examining the functions of structurally similar molecules. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid organic compound.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂[2]
Molecular Weight 205.13 g/mol [2]
IUPAC Name methyl 6-(trifluoromethyl)pyridine-3-carboxylate[2]
CAS Number 221313-10-6[2]
Melting Point 54°C to 56°C
Solubility Soluble in acetone. Insoluble in water.
Appearance Solid[1]
InChI Key NEATXKNYTRXHQL-UHFFFAOYSA-N[2]
SMILES COC(=O)C1=CN=C(C=C1)C(F)(F)F[2]

Synthesis and Experimental Protocols

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common precursor for the target molecule is 6-(trifluoromethyl)nicotinic acid. Several synthetic methods for this intermediate have been described.[3] One such method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with triethylamine and subsequent hydrogenation using a palladium on carbon (Pd/C) catalyst.[3] Another approach starts from methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[3]

Proposed Esterification of 6-(Trifluoromethyl)nicotinic Acid

The final step to obtain this compound would be a Fischer esterification of 6-(trifluoromethyl)nicotinic acid. This is a standard organic chemistry reaction.

General Protocol for Fischer Esterification:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(trifluoromethyl)nicotinic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The excess methanol is typically removed under reduced pressure.

  • Neutralization and Extraction: The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Below is a diagram illustrating the proposed synthetic workflow.

G Proposed Synthesis Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Esterification Starting Materials Starting Materials 6-(Trifluoromethyl)nicotinic Acid 6-(Trifluoromethyl)nicotinic Acid Starting Materials->6-(Trifluoromethyl)nicotinic Acid [Various Methods] This compound This compound 6-(Trifluoromethyl)nicotinic Acid->this compound Fischer Esterification Methanol / H+ Methanol / H+ Methanol / H+->this compound

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not extensively reported in the public domain. However, the nicotinic acid scaffold is a common motif in bioactive molecules. Furthermore, derivatives of structurally related compounds have shown interesting biological activities, particularly as inhibitors of WD repeat-containing protein 5 (WDR5).

WDR5 is a key component of several histone methyltransferase complexes, including the MLL/SET complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[4] The dysregulation of WDR5 and MLL activity is implicated in various cancers.[4] Small molecule inhibitors that target the interaction between WDR5 and its binding partners, such as MLL1, are of significant interest in cancer drug discovery.[4][5]

While the inhibitory activity of this compound on WDR5 has not been confirmed, we can propose a hypothetical signaling pathway based on the known mechanism of WDR5 inhibitors.

G Hypothetical Signaling Pathway of a WDR5 Inhibitor WDR5_Inhibitor This compound (Hypothetical WDR5 Inhibitor) WDR5_MLL1 WDR5-MLL1 Complex WDR5_Inhibitor->WDR5_MLL1 Inhibits Interaction H3K4me3 H3K4 Trimethylation WDR5_MLL1->H3K4me3 Promotes Gene_Expression Target Gene Expression (e.g., HoxA9, Meis-1) H3K4me3->Gene_Expression Activates Cell_Growth Cancer Cell Growth & Proliferation Gene_Expression->Cell_Growth Drives Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Hypothetical inhibition of the WDR5-MLL1 pathway.

Experimental Workflow for Evaluating WDR5 Inhibitors

For researchers interested in exploring the potential WDR5 inhibitory activity of this compound or similar compounds, a typical experimental workflow is outlined below.

G Workflow for WDR5 Inhibitor Evaluation Compound_Synthesis Compound Synthesis & Purification Biochemical_Assay In vitro Biochemical Assay (e.g., HTRF, AlphaLISA) Compound_Synthesis->Biochemical_Assay Cellular_Assays Cell-Based Assays Biochemical_Assay->Cellular_Assays Active Compounds Target_Engagement Cellular Target Engagement (e.g., CETSA) Cellular_Assays->Target_Engagement Downstream_Effects Analysis of Downstream Effects (e.g., qPCR, Western Blot) Target_Engagement->Downstream_Effects In_Vivo In vivo Efficacy Studies (Animal Models) Downstream_Effects->In_Vivo

Caption: A typical workflow for the evaluation of novel WDR5 inhibitors.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While its direct biological applications are yet to be extensively explored, its structural similarity to compounds with known biological activities, such as WDR5 inhibitors, suggests that it and its derivatives could be promising candidates for further investigation in drug discovery programs. The synthetic protocols and hypothetical biological pathways presented in this guide provide a solid foundation for future research in this area.

References

Spectroscopic Analysis of Methyl 6-(trifluoromethyl)nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 6-(trifluoromethyl)nicotinate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive resource for the characterization of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural elucidation and purity assessment are critical for ensuring the quality and efficacy of the final products. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of this compound. This guide presents a summary of its ¹H and ¹³C NMR spectral data, along with standardized experimental protocols.

Chemical Structure

The chemical structure of this compound is presented below. The atom numbering is provided for the assignment of NMR signals.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Interpretation A Sample Weighing & Dissolution B Transfer to NMR Tube A->B C 1H NMR Experiment B->C D 13C NMR Experiment B->D E Fourier Transform & Phasing C->E D->E F Baseline Correction & Referencing E->F G 1H Signal Assignment (Chemical Shift, Multiplicity, Integration) F->G H 13C Signal Assignment (Chemical Shift, Coupling) F->H I Structure Confirmation G->I H->I

An In-depth Technical Guide on the Solubility of Methyl 6-(trifluoromethyl)nicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(trifluoromethyl)nicotinate is a key building block in the synthesis of numerous pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a summary of the currently available qualitative solubility data for this compound. Due to the scarcity of quantitative data in published literature, this document also presents a detailed experimental protocol for the accurate determination of its solubility using the isothermal saturation method. Furthermore, this guide includes workflow diagrams to facilitate the experimental design and to illustrate the context of this compound in broader research applications.

Introduction

This compound (CAS No. 221313-10-6) is a substituted pyridine derivative with a molecular formula of C₈H₆F₃NO₂. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including its lipophilicity and solubility, which are pivotal for its application in medicinal chemistry and drug design. An understanding of its solubility profile is essential for chemists and pharmaceutical scientists to effectively utilize this compound in synthetic pathways and for the development of drug delivery systems.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 205.14 g/mol [1]
Appearance White to off-white solid
Melting Point 54-56 °C[1]
CAS Number 221313-10-6[1]

Solubility Profile

Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents in publicly accessible literature. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

SolventSolvent ClassReported SolubilityCitation
AcetonePolar AproticSoluble[1]
WaterAqueousInsoluble[1]

For a structurally related compound, ethyl 2-methyl-6-(trifluoromethyl)nicotinate, good solubility has been reported in dimethyl sulfoxide (DMSO), ethanol, and acetone, with low water solubility. This suggests that this compound is likely to be soluble in common polar aprotic and polar protic organic solvents. However, experimental verification is necessary to establish a quantitative solubility profile.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain precise and reliable quantitative solubility data, the isothermal saturation (shake-flask) method is the gold standard. This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. A visible excess of solid should remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. A C18 reversed-phase column is often suitable, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The detection wavelength should be set to the absorbance maximum of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the concentration of the analyzed sample and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway where a derivative of this compound might be active.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant sep1->sep2 analysis Quantify by HPLC sep2->analysis signaling_pathway receptor GPCR Target g_protein G-Protein Activation receptor->g_protein drug Nicotinate Derivative (e.g., from this compound) drug->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

References

Technical Guide: Physicochemical Properties of Methyl 6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(trifluoromethyl)nicotinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its synthesis, purification, formulation, and overall handling in a research and development setting. This technical guide provides a concise overview of the available data for the melting and boiling points of this compound, along with detailed experimental protocols for their determination.

Physicochemical Data

The empirical data for this compound is summarized in the table below. It is important to note that while the melting point is well-documented, the boiling point at a specific pressure is not consistently reported in the literature, which may suggest potential thermal instability at elevated temperatures.

PropertyValueSource(s)
Melting Point 54-56 °C[1]
61-62 °C
Boiling Point Data not available
Molecular Formula C₈H₆F₃NO₂[2]
Molecular Weight 205.13 g/mol [2]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of a pure chemical substance. The following are standard laboratory protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Measurement:

    • A rapid heating rate (e.g., 10-15 °C/minute) can be used for a preliminary, approximate melting point determination.

    • For an accurate measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate of 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range. The temperature at which the last solid crystal melts is recorded as the upper limit. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination: Vacuum Distillation

For compounds that may decompose at their atmospheric boiling point, or for which the boiling point is very high, determination under reduced pressure (vacuum distillation) is the preferred method.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the pressure within the distillation apparatus, the boiling point of the liquid is lowered.

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Apparatus Assembly: A vacuum distillation apparatus is assembled. The sample of this compound is placed in the round-bottom flask with a stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: The system is carefully evacuated to the desired pressure, which is monitored with a manometer.

  • Heating: The sample is gradually heated with a heating mantle while being stirred.

  • Boiling Point Measurement: As the liquid begins to boil and the vapor condenses on the thermometer bulb, the temperature is recorded. A stable temperature reading during distillation, at a constant pressure, is the boiling point at that pressure.

  • Data Reporting: The boiling point should be reported with the corresponding pressure (e.g., 120 °C at 10 mmHg).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_data Data Recording start Start grind Grind Sample to a Fine Powder start->grind Obtain dry sample pack Pack Capillary Tube (2-3 mm) grind->pack insert_tube Insert Capillary into Apparatus pack->insert_tube rapid_heat Rapid Heating for Approximate M.P. insert_tube->rapid_heat cool_down Cool Apparatus rapid_heat->cool_down Note approximate M.P. slow_heat Slow Heating (1-2 °C/min) cool_down->slow_heat observe Observe Melting slow_heat->observe record_range Record Melting Point Range observe->record_range First liquid to last crystal end End record_range->end

Caption: Workflow for Melting Point Determination by the Capillary Method.

References

Key Intermediates in the Synthesis of 6-(Trifluoromethyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinic acid is a critical building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the key intermediates and synthetic pathways for the preparation of 6-(trifluoromethyl)nicotinic acid, complete with experimental protocols, quantitative data, and process diagrams to facilitate research and development in this area.

Core Synthetic Strategies

Several synthetic routes to 6-(trifluoromethyl)nicotinic acid have been established, each with its own set of key intermediates and reaction conditions. This guide will focus on three prominent pathways:

  • Synthesis from 2-Chloro-6-methylpyridine: A multi-step route that is well-suited for large-scale industrial production.

  • Convergent Synthesis: A route involving the condensation of two key building blocks, offering an efficient approach to the pyridine ring system.

  • Synthesis via Nitrile Hydrolysis: A route that utilizes a nitrile intermediate, which is then hydrolyzed to the final carboxylic acid.

Route 1: Synthesis from 2-Chloro-6-methylpyridine

This linear synthesis involves the sequential transformation of the methyl group of 2-chloro-6-methylpyridine into a trifluoromethyl group, followed by oxidation of the newly introduced group and subsequent dehalogenation.

Logical Workflow for Route 1

G A 2-Chloro-6-methylpyridine B 2-Chloro-6-(trichloromethyl)pyridine A->B Chlorination C 2-Chloro-6-(trifluoromethyl)pyridine B->C Fluorination D 2-Chloro-6-(trifluoromethyl)nicotinic acid C->D Oxidation E 6-(Trifluoromethyl)nicotinic acid D->E Reduction

Caption: Synthetic pathway from 2-Chloro-6-methylpyridine.

Key Intermediates and Experimental Protocols

1. 2-Chloro-6-(trichloromethyl)pyridine

This intermediate is prepared by the exhaustive chlorination of the methyl group of 2-chloro-6-methylpyridine.

ParameterValueReference
Starting Material2-Chloro-6-methylpyridine[1]
ReagentsChlorine gas, Phosphorus trichloride, Benzoyl peroxide[1]
SolventCarbon tetrachloride[1]
Temperature80 °C[1]
Reaction TimeMonitored by GC until >90% trichlorination[1]
YieldNot explicitly stated, but implied to be high[1]

Experimental Protocol: In a 1000L chlorination kettle, 200 kg of dry 2-chloro-6-methylpyridine, 6 kg of phosphorus trichloride, 1000 kg of carbon tetrachloride, and 5 kg of benzoyl peroxide are charged.[1] The mixture is heated to 80°C under a slight negative pressure. Chlorine gas is introduced at a flow rate of 45 kg/h . The reaction is monitored by gas chromatography until the content of the trichlorinated product reaches over 90% and the dichlorinated product is less than 5%.[1] After the reaction is complete, chlorine gas flow is stopped, and the carbon tetrachloride is distilled off.[1]

2. 2-Chloro-6-(trifluoromethyl)pyridine

This key intermediate is synthesized by the fluorination of 2-chloro-6-(trichloromethyl)pyridine.

ParameterValueReference
Starting Material2-Chloro-6-(trichloromethyl)pyridine[1]
ReagentsHydrogen fluoride[1]
Temperature160°C - 185°C[1]
Pressure8.5 MPa[1]
Reaction Time16 hours[1]
YieldNot explicitly stated for this step[1]

Experimental Protocol: 800 kg of 2-chloro-6-(trichloromethyl)pyridine is placed in a fluorination kettle. 500 kg of hydrogen fluoride is added. The mixture is heated to 160°C - 185°C, and the pressure is maintained at 8.5 MPa for 16 hours.[1] After cooling and pressure release, the crude product is purified by steam distillation to yield 2-chloro-6-(trifluoromethyl)pyridine.[1]

3. 2-Chloro-6-(trifluoromethyl)nicotinic acid

This intermediate is obtained through the oxidation of the trifluoromethylpyridine precursor. While a specific protocol for this substrate is not detailed in the search results, oxidation of similar methylpyridines is well-established. A plausible method involves oxidation with a strong oxidizing agent like potassium permanganate or ozone.

4. 6-(Trifluoromethyl)nicotinic acid (Final Product)

The final product is obtained by the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.

ParameterValueReference
Starting Material2-Chloro-6-(trifluoromethyl)nicotinic acid[2]
ReagentsHydrogen, Triethylamine, 5%-Pd/C[2]
SolventMethanol[2]
TemperatureRoom temperature[2]
Reaction TimeOvernight[2]
Yield90.4% (crude)[2]

Experimental Protocol: In a 200 ml four-necked flask, 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol are charged.[2] After cooling in an ice bath, 9.0 g (0.088 mol) of triethylamine is added dropwise. 1.0 g of 5%-Pd/C is introduced, and the system is purged with hydrogen. The reaction is stirred at room temperature overnight.[2] After completion, the solvent is evaporated, and the residue is dissolved in water. The product is precipitated by adding 9.3 g (0.089 mol) of concentrated hydrochloric acid, filtered, washed with cold water, and dried to give 7.6 g (90.4% crude yield) of 6-(trifluoromethyl)nicotinic acid.[2]

Route 2: Convergent Synthesis

This route involves the construction of the pyridine ring through the condensation of an enamine precursor and a trifluoromethyl-containing building block.

Logical Workflow for Route 2

G A Methyl 3-aminoacrylate C 6-(Trifluoromethyl)nicotinic acid A->C B 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one B->C Condensation

Caption: Convergent synthesis of 6-(Trifluoromethyl)nicotinic acid.

Key Intermediates and Experimental Protocol

1. Methyl 3-aminoacrylate

A key building block for this convergent synthesis.

2. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

This trifluoromethyl-containing precursor is commercially available or can be synthesized.

ParameterValueReference
Starting MaterialsVinyl ethyl ether, Trifluoroacetyl chloride, Pyridine[3]
SolventToluene[3]
Temperature0-5 °C[3]
Reaction Time4 hours[3]
Yieldup to 92.3%[3]

Experimental Protocol for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: To a solution of 72.1 g of vinyl ethyl ether and 87.0 g of pyridine in 500 mL of toluene at 0-5 °C, 159.0 g of trifluoroacetyl chloride is added dropwise over 1 hour. The mixture is stirred for an additional 3 hours. The reaction is quenched with 300 mL of ice water, and the organic phase is washed with brine and concentrated to yield 155.2 g (92.3%) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a light yellow liquid.[3]

3. 6-(Trifluoromethyl)nicotinic acid (Final Product)

ParameterValueReference
Starting MaterialsMethyl 3-aminoacrylate, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one[2]
ReagentsSodium methoxide[2]
SolventMethanol[2]
Temperature-5 °C to reflux[2]
Reaction Time3.5 hours[2]
Yield42.8%[2]

Experimental Protocol: To a solution of 52 g (0.086 mol) of methyl 3-aminoacrylate (16.7 wt% in methanol) and 33.3 g (0.173 mol) of sodium methoxide (28 wt% in methanol) at -5 °C, 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is added.[2] The mixture is gradually warmed and then heated at reflux for 3 hours. 3 ml of water is added, and the mixture is refluxed for an additional 30 minutes. The solvent is removed under reduced pressure. The residue is taken up in water and methylene chloride. The aqueous layer is acidified with concentrated hydrochloric acid to pH=2 to precipitate the crude product. The crude product is filtered, washed with water, and dried to yield 7.03 g (42.8%) of 6-(trifluoromethyl)nicotinic acid.[2]

Route 3: Synthesis via Nitrile Hydrolysis

This pathway involves the synthesis of a nitrile-substituted trifluoromethylpyridine, which is then hydrolyzed to the desired carboxylic acid.

Logical Workflow for Route 3

G A Starting Materials B 6-(Trifluoromethyl)nicotinonitrile A->B Cyclization/Formation C 6-(Trifluoromethyl)nicotinic acid B->C Hydrolysis

Caption: Synthesis of 6-(Trifluoromethyl)nicotinic acid via nitrile hydrolysis.

Key Intermediates and Experimental Protocol

1. 6-(Trifluoromethyl)nicotinonitrile

A key intermediate whose synthesis is a crucial step in this route. While a detailed experimental protocol for its preparation was not found in the initial searches, it is commercially available.

2. 6-(Trifluoromethyl)nicotinic acid (Final Product)

The final product is obtained by the hydrolysis of the nitrile intermediate.

ParameterValueReference
Starting Material6-(Trifluoromethyl)nicotinonitrile[4]
ReagentsSulfuric acid, Acetic acid[4]
SolventWater[4]
TemperatureReflux[4]
Reaction TimeOvernight[4]
Yield97.3%[4]

Experimental Protocol: To a 10L three-necked flask, 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid are added. 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile is added slowly. The mixture is heated to reflux and kept overnight. After cooling, the mixture is poured into ice water to precipitate a white solid. The solid is filtered, and the filtrate is extracted with ethyl acetate. The combined organic phases are washed with water and dried. The solvent is removed to yield 930 g (97.3%) of 6-(trifluoromethyl)nicotinic acid as a beige solid.

Conclusion

This technical guide has outlined three major synthetic routes to 6-(trifluoromethyl)nicotinic acid, highlighting the key intermediates involved in each pathway. Detailed experimental protocols and quantitative data have been provided where available in the public domain, offering valuable insights for researchers and process chemists. The choice of a particular synthetic route will depend on various factors, including the desired scale of production, cost of starting materials, and available equipment. The information presented herein serves as a comprehensive resource to aid in the efficient and effective synthesis of this important fluorinated building block.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group has become a paramount tactic in contemporary drug design and development.[1][2][3] Its unique and powerful physicochemical properties allow medicinal chemists to fine-tune the metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile of drug candidates.[3] The replacement of a methyl (CH₃) or chloro (Cl) group with a trifluoromethyl group can dramatically alter a molecule's biological activity, transforming a promising lead compound into a viable therapeutic agent. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, detailing its impact on drug properties, common synthetic strategies for its introduction, and the experimental protocols used to evaluate its effects.

Physicochemical Properties: A Comparative Analysis

The trifluoromethyl group's profound influence on a molecule's properties stems from its distinct steric and electronic characteristics, particularly when compared to the commonly substituted methyl and chloro groups. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, significantly impacting the acidity or basicity of nearby functional groups.[4] Furthermore, the CF₃ group is considerably more lipophilic than a methyl group, which can enhance a drug's ability to cross biological membranes.[5] The exceptional strength of the carbon-fluorine bond also renders the trifluoromethyl group highly resistant to metabolic degradation.[3]

Below is a comparative summary of the key physicochemical properties of the trifluoromethyl, methyl, and chloro groups.

PropertyTrifluoromethyl (-CF₃)Methyl (-CH₃)Chloro (-Cl)
Van der Waals Radius (Å) ~2.2[3]2.0[6]1.75[6]
Electronegativity (Pauling Scale of Group) ~3.4[4]~2.3~3.16[7]
Hammett Parameter (σp) +0.54[2]-0.17[2]+0.23[2]
Hansch Hydrophobicity Parameter (π) +0.88[8]+0.56+0.71
pKa of para-substituted Benzoic Acid ~3.64.4[9]3.9[9]

Impact on Key Drug Properties

The introduction of a trifluoromethyl group can strategically modulate a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhanced Metabolic Stability

One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability.[3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This increased stability can lead to a longer drug half-life, reduced clearance, and improved bioavailability.

Modulation of Lipophilicity and Bioavailability

The trifluoromethyl group is significantly more lipophilic than a methyl group, as indicated by its positive Hansch hydrophobicity parameter.[8] This increased lipophilicity can improve a drug's absorption and ability to penetrate biological membranes, including the blood-brain barrier.[5] However, excessive lipophilicity can also lead to issues such as poor solubility and increased off-target toxicity. Therefore, the strategic placement of a CF₃ group is crucial for optimizing the overall ADME profile.

Altered Binding Affinity and Potency

The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within a molecule, influencing its binding affinity for a biological target.[4] This can lead to enhanced potency and selectivity. The CF₃ group can participate in various non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and hydrogen bonds.

Key Experimental Protocols

Evaluating the impact of a trifluoromethyl group on a drug candidate's properties requires a suite of in vitro and in vivo assays. Below are detailed protocols for several key experiments.

Metabolic Stability Assays

1. Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[10]

  • Materials:

    • Pooled liver microsomes (human, rat, or other species)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer.

    • In a 96-well plate, add the liver microsome suspension to the buffer.

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[11][12][13]

  • Materials:

    • Cryopreserved hepatocytes (human, rat, or other species)

    • Hepatocyte plating and incubation media

    • Collagen-coated plates

    • Test compound stock solution

    • Quenching solution

    • Incubator, centrifuge, LC-MS/MS system

  • Procedure:

    • Thaw and plate the hepatocytes on collagen-coated plates and allow them to form a monolayer.

    • Remove the plating medium and add incubation medium containing the test compound.

    • Incubate the plate at 37°C in a humidified incubator.

    • At specified time points, collect samples of the incubation medium and quench the metabolic activity.

    • Process the samples and analyze the concentration of the parent compound by LC-MS/MS.

    • Determine the metabolic clearance rate.

Lipophilicity Determination (logP)

1. Shake-Flask Method

This is the traditional and most direct method for determining the octanol-water partition coefficient (logP).[9][14][15][16][17]

  • Materials:

    • n-Octanol (pre-saturated with water)

    • Water or buffer (pre-saturated with n-octanol)

    • Test compound

    • Glass vials with screw caps

    • Shaker, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Dissolve a known amount of the test compound in either the aqueous or octanol phase.

    • Add the second phase to the vial in a defined ratio.

    • Shake the vial vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete phase separation.

    • Carefully sample both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate the partition coefficient, P = [concentration in octanol] / [concentration in aqueous phase], and then logP.

2. HPLC-Based Method

This is a high-throughput, indirect method for estimating logP based on the retention time of a compound on a reverse-phase HPLC column.[18][19][20][21][22]

  • Materials:

    • HPLC system with a reverse-phase column (e.g., C18)

    • Mobile phase (e.g., a mixture of buffer and organic solvent like methanol or acetonitrile)

    • A set of standard compounds with known logP values

    • Test compound

  • Procedure:

    • Inject the standard compounds onto the HPLC column and measure their retention times.

    • Create a calibration curve by plotting the known logP values of the standards against their retention times (or log k', the capacity factor).

    • Inject the test compound under the same chromatographic conditions and measure its retention time.

    • Use the calibration curve to determine the logP of the test compound.

Binding Affinity Assays

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[2][4][6][23][24]

  • Materials:

    • Isothermal titration calorimeter

    • Purified target protein and ligand (test compound)

    • Dialysis buffer

  • Procedure:

    • Prepare solutions of the target protein and ligand in the same dialysis buffer to minimize heats of dilution.

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[7][25][26][27]

  • Materials:

    • SPR instrument

    • Sensor chip (e.g., carboxymethylated dextran surface)

    • Immobilization reagents (e.g., EDC/NHS)

    • Purified ligand (e.g., target protein) and analyte (test compound)

    • Running buffer

  • Procedure:

    • Immobilize the ligand onto the sensor chip surface.

    • Inject a series of concentrations of the analyte over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, allow the analyte to dissociate from the ligand by flowing running buffer over the surface.

    • Regenerate the sensor surface to remove any remaining bound analyte.

    • Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Case Studies: Trifluoromethylated Drugs and Their Signaling Pathways

The strategic use of the trifluoromethyl group is exemplified in numerous FDA-approved drugs. Here, we examine three prominent examples and their mechanisms of action.

Fluoxetine (Prozac®)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. The trifluoromethyl group on the phenoxy ring is crucial for its activity and pharmacokinetic profile.

Fluoxetine_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synapse cluster_postsynaptic Postsynaptic Terminal Fluoxetine Fluoxetine (CF₃-containing SSRI) SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits SynapticCleft Synaptic Cleft Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake PostsynapticReceptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin->PostsynapticReceptor Binds to PresynapticNeuron Presynaptic Neuron PresynapticNeuron->Serotonin Releases PostsynapticNeuron Postsynaptic Neuron SignalingCascade Downstream Signaling (e.g., cAMP, PKA, CREB) PostsynapticReceptor->SignalingCascade Activates NeuronalActivity Altered Neuronal Activity & Gene Expression SignalingCascade->NeuronalActivity Leads to TherapeuticEffect Antidepressant Effect NeuronalActivity->TherapeuticEffect Results in

Caption: Fluoxetine's mechanism of action in the synaptic cleft.

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The two trifluoromethyl groups on the pyrazole ring contribute to its selectivity and potency.

Celecoxib_Pathway ArachidonicAcid Arachidonic Acid (from cell membrane) COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Substrate for PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Produces Celecoxib Celecoxib (CF₃-containing inhibitor) Celecoxib->COX2 Selectively Inhibits TherapeuticEffect Anti-inflammatory & Analgesic Effect Celecoxib->TherapeuticEffect Results in ProstaglandinSynthases Prostaglandin Synthases PGH2->ProstaglandinSynthases Metabolized by Prostaglandins Prostaglandins (e.g., PGE₂) ProstaglandinSynthases->Prostaglandins Produce Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: Celecoxib's inhibition of the prostaglandin synthesis pathway.

Aprepitant (Emend®)

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced and postoperative nausea and vomiting. The two trifluoromethyl groups on the phenyl ring are essential for its high binding affinity and antagonist activity.

Aprepitant_Pathway SubstanceP Substance P NK1R Neurokinin-1 Receptor (NK₁R) (G-protein coupled receptor) SubstanceP->NK1R Binds to & Activates GProtein G-protein Activation (Gq/11) NK1R->GProtein Activates Aprepitant Aprepitant (CF₃-containing antagonist) Aprepitant->NK1R Blocks TherapeuticEffect Antiemetic Effect Aprepitant->TherapeuticEffect Results in PLC Phospholipase C (PLC) GProtein->PLC Activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Produces Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Emesis Emesis (Vomiting) Signal Ca_PKC->Emesis Initiates

Caption: Aprepitant's antagonism of the Substance P/NK₁ receptor signaling pathway.

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its ability to confer metabolic stability, modulate lipophilicity, and enhance binding affinity has been instrumental in the development of numerous successful therapeutics. A thorough understanding of its physicochemical properties and the ability to experimentally evaluate its impact are critical for its effective application in drug discovery and development. As synthetic methodologies for the introduction of the trifluoromethyl group continue to advance, its role in shaping the future of medicine is set to expand even further.

References

The Trifluoromethylated Pyridine Core: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a powerful tool in medicinal chemistry, yielding a diverse array of derivatives with potent and varied biological activities. This technical guide provides an in-depth exploration of the anticancer and antimicrobial potential of trifluoromethylated pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to aid in the design and development of novel therapeutic agents.

Anticancer Activity of Trifluoromethylated Pyridine Derivatives

Trifluoromethylated pyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting activity against a range of human cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various trifluoromethylated pyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine and Thiazolo[4,5-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
17v (a trifluoromethyl-substituted pyrimidine derivative)H1975 (Non-small cell lung cancer)2.27[1]
3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione)A375 (Melanoma)25.4[3]
C32 (Melanoma)24.4[3]
DU145 (Prostate cancer)-[3]
MCF-7/WT (Breast cancer)-[3]
3a (a 7-chloro-thiazolo[4,5-d]pyrimidine derivative)A375-[3]
C32-[3]
3c (a 7-chloro-thiazolo[4,5-d]pyrimidine derivative)A375-[3]
C32-[3]
3d (a 7-chloro-thiazolo[4,5-d]pyrimidine derivative)A375103[3]
C3287.4[3]
4a (a 7-amino-thiazolo[4,5-d]pyrimidine derivative)CHO-K1 (Normal)48.5[3]
HaCaT (Normal)747.5[3]
PQR309 (Bimiralisib)PI3Kα (enzyme)0.033[4]

Note: "-" indicates that the specific IC50 value was not provided in the cited source, although the compound was tested against that cell line.

Mechanisms of Anticancer Action

Trifluoromethylated pyridine derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting critical signaling pathways or inducing apoptosis.

A significant number of trifluoromethylated pyridine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell growth, proliferation, and survival.

  • Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition: Certain trifluoromethylpyrimidine derivatives have been shown to effectively inhibit EGFR and PYK2, both of which are crucial in cancer progression.[2]

  • PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and is frequently overactivated in cancer.[5] Bimiralisib (PQR309), a trifluoromethylated pyridine derivative, is a potent pan-class I PI3K/mTOR inhibitor.[4]

The following diagram illustrates the general mechanism of kinase inhibition by these derivatives.

G cluster_kinase Kinase Domain ATP ATP Substrate Substrate Protein ATP->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Activation Inhibitor Trifluoromethylated Pyridine Derivative Inhibitor->ATP Competitive Binding Block Inhibition

Caption: General mechanism of kinase inhibition.

The PI3K/AKT/mTOR signaling pathway is a key target for many anticancer agents. The diagram below outlines the key components of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Inhibitor Trifluoromethylated Pyridine Inhibitor (e.g., Bimiralisib) Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Several trifluoromethylated pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. An increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases, culminating in cell death.[1]

The following diagram illustrates the Bcl-2 family-mediated apoptotic pathway.

G Derivative Trifluoromethylated Pyridine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Derivative->Bax Up-regulation Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Bcl-2 mediated apoptosis induction.

Experimental Protocols: Anticancer Activity Assessment

A general synthetic route to trifluoromethylated pyridine amide derivatives containing sulfur moieties is outlined below.[3]

G Start 2-chloro-5-(trifluoromethyl) nicotinic acid Intermediate1 Acid Chloride Intermediate Start->Intermediate1 SOCl2, reflux Intermediate2 Amide Intermediate Intermediate1->Intermediate2 Substituted Amine, Et3N, DCM Final_Product Trifluoromethylpyridine Amide Derivative Intermediate2->Final_Product Further modification (e.g., oxidation)

Caption: General synthesis workflow.

Detailed Protocol for the Synthesis of N-(substituted)-2-chloro-5-(trifluoromethyl)nicotinamide:

  • To a solution of 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the acid chloride intermediate.

  • Dissolve the acid chloride in DCM and add a solution of the appropriate substituted amine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(substituted)-2-chloro-5-(trifluoromethyl)nicotinamide.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity of Trifluoromethylated Pyridine Derivatives

Trifluoromethylated pyridine derivatives have also shown significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various trifluoromethylated pyridine derivatives, presenting their minimum inhibitory concentration (MIC) values against different bacterial strains.

Table 2: Antimicrobial Activity of Trifluoromethylated Pyridine and Pyrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
4 (a fluorinated pyridine nucleoside)Staphylococcus aureus1.3 - 4.9[2]
Bacillus infantis1.3 - 4.9[2]
Escherichia coli1.3 - 4.9[2]
Stenotrophomonas maltophilia1.3 - 4.9[2]
8a,b (fluoroaryl derivatives)Staphylococcus aureus1.8 - 5.5[2]
Bacillus infantis1.8 - 5.5[2]
Escherichia coli1.8 - 5.5[2]
Stenotrophomonas maltophilia1.8 - 5.5[2]
25 (a bromo and trifluoromethyl-substituted pyrazole)S. aureus (3 strains)0.78
S. epidermidis1.56
E. faecium0.78
6a (a trifluoromethylpyridine 1,3,4-oxadiazole derivative)Ralstonia solanacearum26.2 (EC50)
Xanthomonas axonopodis pv. citri10.11 (EC50)
6q (a trifluoromethylpyridine 1,3,4-oxadiazole derivative)Xanthomonas oryzae pv. oryzae7.2 (EC50)
Experimental Protocols: Antimicrobial Activity Assessment

A general synthetic route for trifluoromethylated pyridine nucleosides is depicted below.

G Start 4-Trifluoromethyl-2(1H)-pyridone Silylated_Intermediate Silylated Pyridone Start->Silylated_Intermediate HMDS, (NH4)2SO4 Protected_Nucleoside Protected Nucleoside Silylated_Intermediate->Protected_Nucleoside Protected Sugar, TMSOTf Final_Product Trifluoromethylpyridine Nucleoside Protected_Nucleoside->Final_Product Deprotection

Caption: Synthesis of trifluoromethylpyridine nucleosides.

Detailed Protocol for the Synthesis of Fluorinated Pyridine Nucleosides:

  • A mixture of 4-trifluoromethyl-2(1H)-pyridone (1.0 eq), hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is refluxed for 2 hours.

  • The excess HMDS is removed under vacuum to give the silylated intermediate.

  • The silylated intermediate is dissolved in anhydrous acetonitrile and cooled to 0°C.

  • A solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) in acetonitrile is added dropwise.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with aqueous sodium bicarbonate and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The protected nucleoside is deprotected using a solution of sodium methoxide in methanol to yield the final trifluoromethylpyridine nucleoside.

  • The product is purified by column chromatography.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the trifluoromethylated pyridine derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

Trifluoromethylated pyridine derivatives represent a highly versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial therapies. The incorporation of the trifluoromethyl group often imparts favorable physicochemical properties that translate into enhanced biological activity. This guide has provided a comprehensive overview of their quantitative biological data, elucidated key mechanisms of action through signaling pathway diagrams, and detailed essential experimental protocols for their synthesis and evaluation. It is anticipated that further exploration of this chemical space will continue to yield new and improved therapeutic agents.

References

Commercial Suppliers of High-Purity Methyl 6-(Trifluoromethyl)nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for high-purity methyl 6-(trifluoromethyl)nicotinate (CAS No. 221313-10-6), a key building block in pharmaceutical and agrochemical research. This document outlines key quantitative data from various suppliers, details representative experimental protocols for quality control, and presents a logical workflow for supplier selection to aid researchers in sourcing this critical reagent.

Commercial Supplier Data

The following table summarizes publicly available data for this compound from various commercial suppliers. Purity levels are as stated by the vendor and may vary by batch. It is highly recommended to request a lot-specific Certificate of Analysis for detailed purity information.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific (Alfa Aesar)97%221313-10-6C₈H₆F₃NO₂205.14
AOBChem95%221313-10-6C₈H₆F₃NO₂Not Specified
Matrix ScientificNot Specified221313-10-6C₈H₆F₃NO₂205.14
Sigma-AldrichPurity not specified for direct product, lists offerings from other vendors.221313-10-6C₈H₆F₃NO₂205.14
CymitQuimica98%221313-10-6C₈H₆F₃NO₂205.13

Experimental Protocols for Quality Control

A definitive, supplier-provided experimental protocol for the quality control of this compound is not publicly available without a specific lot number. However, based on standard analytical techniques for related trifluoromethylated pyridine derivatives and aromatic esters, a comprehensive quality control assessment would typically involve the following methodologies.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally suitable for pyridine carboxylic acid esters.[1]

  • Mobile Phase: A gradient elution is often employed to ensure the separation of compounds with varying polarities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Phosphoric acid in Water.[1]

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 255 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and assessing the presence of impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • ¹H NMR:

    • Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the aromatic and methyl protons. The integration of the signals should correspond to the number of protons in the molecule.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms, including the trifluoromethyl carbon.

  • ¹⁹F NMR:

    • Acquire a fluorine spectrum to confirm the presence and chemical environment of the trifluoromethyl group.

  • Purity Assessment: The purity can be estimated by comparing the integral of the analyte's signals to those of the internal standard in the ¹H NMR spectrum. The absence of significant unassigned signals is indicative of high purity.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Analysis Mode: Positive ion mode is typically used for pyridine derivatives, which are readily protonated.[2]

  • Expected Ion: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 206.14. Adducts with solvent molecules, such as [M+Na]⁺ or [M+CH₃CN+H]⁺, may also be observed.[2]

  • Interpretation: The presence of a dominant peak at the expected m/z value confirms the molecular weight of the target compound.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a high-purity chemical for research and development requires a systematic approach. The following diagram illustrates a logical workflow for this process.

References

Technical Guide on the Safe Handling, Storage, and Disposal of Methyl 6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

Methyl 6-(trifluoromethyl)nicotinate is a fluorinated pyridine derivative of increasing interest in pharmaceutical and agrochemical research. Its unique chemical properties, imparted by the trifluoromethyl group, make it a valuable building block in the synthesis of novel compounds. However, as with any specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides an in-depth overview of the safety, handling, and storage precautions for this compound, tailored for a scientific audience.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][2]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound and structurally similar compounds[1][2][3]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]

Note: The acute oral toxicity is reported by 50% of notifiers to the ECHA C&L Inventory, indicating some variability in classification.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Chemical Name This compound[4]
Synonyms Methyl 6-(trifluoromethyl)pyridine-3-carboxylate, 6-(Trifluoromethyl)nicotinic Acid Methyl Ester[4][5]
CAS Number 221313-10-6[4]
Molecular Formula C₈H₆F₃NO₂[4][6]
Molecular Weight 205.14 g/mol [1][4][6]
Appearance Off-white powder/solid[5]
Melting Point 54-56 °C[4], 61-62 °C[5][6][4][5][6]
Boiling Point 209.4 ± 40.0 °C (Predicted)[5]
Solubility Soluble in acetone. Insoluble in water.[4][5]
pKa -1.48 ± 0.22 (Predicted)[5]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to standard laboratory safety procedures and the consistent use of appropriate personal protective equipment.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A certified laboratory fume hood is highly recommended to minimize inhalation exposure.[2]

  • Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash-prone activities.To protect against splashes and airborne particles that can cause serious eye irritation.[8]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lab coat, impervious clothing, or a chemical-resistant apron must be worn.To prevent skin contact that can lead to irritation. Nitrile gloves may offer limited protection and should be used with caution, ensuring no breakthrough. Contaminated clothing should be removed immediately.[8]
Respiratory Protection To be used when ventilation is inadequate or if dust/aerosols are generated. Options include a NIOSH/MSHA-approved particle respirator (e.g., N95). For higher concentrations, a self-contained breathing apparatus may be required.To protect against the inhalation of dust or vapors that may cause respiratory irritation.[8]
Hygiene Practices
  • Avoid all personal contact, including inhalation.[9]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[9]

  • Launder contaminated clothing separately before reuse.[9]

Storage and Chemical Incompatibility

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][7] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][10]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[4][11]

First Aid and Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[3][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2][12]
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11] Containers may burn, though the substance is not considered a significant fire risk.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Avoid breathing dust and contact with skin and eyes.[9]

  • Environmental Precautions: Do not let the product enter drains or waterways.[14]

  • Containment and Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep up or vacuum the material and place it in a suitable, closed, and labeled container for disposal.[9] For wet spills, absorb with an inert material. Wash the spill area with large amounts of water.[9]

Toxicological and Ecological Information

Toxicological Information
  • Acute Toxicity: Harmful if swallowed.[1] The toxicological properties have not been fully investigated.[7]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound.[7][15]

Ecological Information
  • Ecotoxicity: Harmful to aquatic life.[14] Discharge into the environment must be avoided.[14]

  • Persistence and Degradability: No information is available.[7]

  • Bioaccumulation: Bioaccumulation is not expected based on data for methyl nicotinate.[14]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications are typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are conceptual overviews of the relevant OECD test guidelines.

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model that mimics the upper layers of human skin.

  • Test System: A commercially available RhE tissue model is used.

  • Procedure:

    • The test chemical is applied topically to the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • The chemical is then removed by washing.

    • The tissue is incubated for a post-exposure period (e.g., 42 hours).

  • Endpoint Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan salt by viable cells is measured spectrophotometrically.

  • Classification: If the tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (Category 2).

Eye Irritation Testing (Based on OECD Guideline 405)

This in vivo test is conducted if in vitro data is insufficient. It is performed sequentially to minimize animal use.

  • Test System: Albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Endpoint Measurement: Lesions of the cornea, iris, and conjunctiva are scored based on a standardized grading system. The reversibility of the effects is also assessed.

  • Classification: The severity and reversibility of the observed lesions determine the classification as an eye irritant.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Treatment: Offer surplus and non-recyclable solutions to a licensed disposal company.[15]

  • Contaminated Packaging: Dispose of as unused product. Do not mix with other waste.

Visualized Workflows

The following diagrams illustrate standardized workflows for handling and responding to incidents involving chemical reagents like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Verify Engineering Controls Verify Engineering Controls Inspect PPE Inspect PPE Verify Engineering Controls->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Handle Chemical Handle Chemical Don PPE->Handle Chemical Minimize Dust/Aerosol Minimize Dust/Aerosol Handle Chemical->Minimize Dust/Aerosol Decontaminate Work Area Decontaminate Work Area Minimize Dust/Aerosol->Decontaminate Work Area Collect Waste Collect Waste Decontaminate Work Area->Collect Waste Remove PPE Remove PPE Collect Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Safe Handling Workflow for this compound.

G cluster_first_aid First Aid Actions Exposure Incident Exposure Incident Evacuate & Alert Evacuate & Alert Exposure Incident->Evacuate & Alert Remove Contaminated PPE/Clothing Remove Contaminated PPE/Clothing Evacuate & Alert->Remove Contaminated PPE/Clothing Administer First Aid Administer First Aid Remove Contaminated PPE/Clothing->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Inhalation: Fresh Air Inhalation: Fresh Air Administer First Aid->Inhalation: Fresh Air Skin Contact: Wash with Soap & Water Skin Contact: Wash with Soap & Water Administer First Aid->Skin Contact: Wash with Soap & Water Eye Contact: Rinse for 15 mins Eye Contact: Rinse for 15 mins Administer First Aid->Eye Contact: Rinse for 15 mins Ingestion: Rinse Mouth, Do NOT Induce Vomiting Ingestion: Rinse Mouth, Do NOT Induce Vomiting Administer First Aid->Ingestion: Rinse Mouth, Do NOT Induce Vomiting

Caption: Emergency Response Protocol for Exposure Incidents.

References

Navigating the Hazard Profile of Methyl 6-(Trifluoromethyl)nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique chemical structure, incorporating a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability and bioavailability. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile is paramount for safe handling and risk assessment in a research and development setting. This technical guide provides an in-depth overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with this compound, supported by available data and a description of the experimental basis for these classifications.

Summary of GHS Hazard Classifications

This compound is classified under several GHS hazard categories, indicating potential risks upon exposure. The primary hazards are related to acute oral toxicity, skin and eye irritation, and respiratory tract irritation. The GHS pictograms and hazard statements provide a clear and concise summary of these risks, ensuring that laboratory personnel can quickly ascertain the necessary safety precautions.

The GHS hazard statements for this compound are summarized in the table below. It is important to note that the percentage of notifications supporting a particular hazard statement, as aggregated by the European Chemicals Agency (ECHA), is also included to provide a more nuanced understanding of the available data.[1]

Hazard Class and CategoryHazard StatementPercentage of NotifiersGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed50%Warning
Skin Irritation (Category 2)H315: Causes skin irritation100%Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation100%Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation100%Warning

Physicochemical Properties

A foundational aspect of understanding a chemical's hazard profile is its physicochemical properties. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential for environmental fate.

PropertyValueSource
Molecular FormulaC₈H₆F₃NO₂PubChem[1]
Molecular Weight205.13 g/mol PubChem[1]
Melting Point54-56 °CThermo Scientific[2]
SolubilitySoluble in acetone, insoluble in water.Thermo Scientific[2]
IUPAC Namemethyl 6-(trifluoromethyl)pyridine-3-carboxylatePubChem[1]
CAS Number221313-10-6PubChem[1]

Experimental Protocols and GHS Classification Criteria

Acute Oral Toxicity (H302: Harmful if swallowed)

The classification for acute oral toxicity is determined by the LD₅₀ (Lethal Dose, 50%) value, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[3][4] For a substance to be classified as Category 4 for acute oral toxicity, the LD₅₀ value falls within the range of 300 to 2000 mg/kg body weight.[5]

General Experimental Protocol (OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method):

  • Test Animals: Typically, rats are used. A small number of animals are dosed in a stepwise procedure.

  • Dosage: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The choice of the starting dose is based on available information about the substance's toxicity.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels.

Skin Irritation (H315: Causes skin irritation)

The determination of skin irritation potential involves assessing the reversibility of skin damage following exposure.[6] A substance is classified as a skin irritant (Category 2) if it produces reversible skin irritation.[6]

General Experimental Protocol (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion):

  • Test Animals: Typically, albino rabbits are used.

  • Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of shaved skin. The treated area is then covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored on a numerical scale. A mean score of ≥ 2.3 and < 4.0 for erythema or edema across the test animals leads to a Category 2 classification.[6]

Serious Eye Irritation (H319: Causes serious eye irritation)

This classification is based on the production of changes in the eye that are fully reversible within 21 days of application.[7][8]

General Experimental Protocol (OECD Test Guideline 405: Acute Eye Irritation/Corrosion):

  • Test Animals: Typically, albino rabbits are used.

  • Application: A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The observation period can be extended up to 21 days if the effects are not resolved.

  • Scoring: The ocular lesions are scored according to a graded scale. A substance is classified as an eye irritant (Category 2A) if it produces a positive response of corneal opacity ≥ 1, iritis ≥ 1, or conjunctival redness or chemosis ≥ 2 in at least 2 of 3 tested animals, with the effects being fully reversible within 21 days.[7]

Specific Target Organ Toxicity – Single Exposure, Respiratory Tract Irritation (H335: May cause respiratory irritation)

This hazard classification is for substances that cause transient irritant effects on the respiratory tract.[9] The classification is often based on human experience or on clear evidence of respiratory irritation in animal studies.[9]

General Experimental Protocol (Derived from OECD Test Guideline 403: Acute Inhalation Toxicity): While a specific guideline solely for respiratory irritation exists, data is often derived from acute inhalation toxicity studies.

  • Test Animals: Typically, rats are used.

  • Exposure: Animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).

  • Observation: Animals are observed for clinical signs of respiratory irritation during and after exposure. This can include changes in breathing patterns, nasal discharge, and other signs of respiratory distress.

  • Histopathology: In some cases, microscopic examination of the respiratory tract tissues may be performed to look for evidence of irritation.

  • Classification: Evidence of reversible respiratory irritation that impairs function, such as coughing, pain, or breathing difficulties, supports a Category 3 classification.[9]

GHS Hazard Classification Workflow

The logical process for assigning GHS hazard classifications to a chemical like this compound is a stepwise evaluation of available data against the defined criteria for each hazard class. The following diagram illustrates this workflow for the identified health hazards.

GHS_Classification_Workflow cluster_Data Data Evaluation cluster_Hazards Hazard Identification cluster_Classification GHS Classification Data Physicochemical, Toxicological, and Human Experience Data AcuteTox Acute Toxicity Data->AcuteTox LD50 data SkinEye Skin/Eye Irritation Data->SkinEye Dermal/Ocular data STOT_SE STOT - Single Exposure Data->STOT_SE Inhalation/Observation data H302 H302: Harmful if swallowed (Category 4) AcuteTox->H302 300 < LD50 ≤ 2000 mg/kg H315 H315: Causes skin irritation (Category 2) SkinEye->H315 Reversible skin irritation H319 H319: Causes serious eye irritation (Category 2A) SkinEye->H319 Reversible eye irritation (within 21 days) H335 H335: May cause respiratory irritation (Category 3) STOT_SE->H335 Transient respiratory tract irritation

GHS Classification Workflow for this compound

Conclusion

This compound presents moderate acute and irritant hazards that necessitate careful handling in a laboratory setting. The GHS classifications of H302, H315, H319, and H335 provide a clear framework for understanding these risks. While compound-specific experimental data is not widely published, the classifications are based on well-established GHS criteria and standardized toxicological testing methodologies. Researchers, scientists, and drug development professionals should always consult the safety data sheet (SDS) and adhere to appropriate personal protective equipment (PPE) protocols, including gloves, safety glasses, and the use of a fume hood, to mitigate the risks associated with this valuable chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Methyl 6-(Trifluoromethyl)nicotinate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(trifluoromethyl)nicotinate is a versatile fluorinated building block of significant interest in pharmaceutical and medicinal chemistry. The incorporation of a trifluoromethyl group onto the pyridine ring imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[] These characteristics make this compound a valuable starting material for the synthesis of a diverse range of bioactive compounds, particularly in the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active picolinamide derivatives. The protocols are based on established chemical transformations and provide a framework for the laboratory-scale preparation of these important compounds.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Data for this compound

PropertyValueReference
IUPAC Name methyl 6-(trifluoromethyl)pyridine-3-carboxylate[2]
CAS Number 221313-10-6[2]
Molecular Formula C₈H₆F₃NO₂[2]
Molecular Weight 205.14 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 54-56 °C[3]
Solubility Soluble in acetone, insoluble in water.[3]

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS).

Application in the Synthesis of Picolinamide-Based Kinase Inhibitors

Picolinamides, derivatives of picolinic acid, represent a significant class of compounds in drug discovery, with applications as anticancer and anti-inflammatory agents.[4] The 6-(trifluoromethyl)picolinamide scaffold is a key feature in a number of potent kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

This section details a synthetic protocol for the preparation of N-aryl-6-(trifluoromethyl)picolinamides, a class of compounds that has shown promise as inhibitors of key kinases involved in cancer progression, such as Aurora B kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

Experimental Protocol: Synthesis of N-(4-aminophenyl)-6-(trifluoromethyl)picolinamide

This two-step protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, followed by amidation with p-phenylenediamine to yield the target picolinamide.

Step 1: Hydrolysis of this compound to 6-(Trifluoromethyl)nicotinic Acid

Materials and Reagents:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 6-(trifluoromethyl)nicotinic acid as a solid.

Table 2: Quantitative Data for the Hydrolysis of this compound

ParameterValue
Reactant This compound
Reagents LiOH, THF, H₂O, HCl
Product 6-(Trifluoromethyl)nicotinic Acid
Typical Yield 90-95%
Reaction Time 2-4 hours
Temperature Room Temperature

Step 2: Amidation of 6-(Trifluoromethyl)nicotinic Acid with p-Phenylenediamine

Materials and Reagents:

  • 6-(Trifluoromethyl)nicotinic acid

  • p-Phenylenediamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-(trifluoromethyl)nicotinic acid (1.0 eq) in DMF in a round-bottom flask.

  • Add p-phenylenediamine (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-(4-aminophenyl)-6-(trifluoromethyl)picolinamide.

Table 3: Quantitative Data for the Amidation Reaction

ParameterValue
Reactant 6-(Trifluoromethyl)nicotinic Acid
Reagents p-Phenylenediamine, BOP, DIPEA, DMF
Product N-(4-aminophenyl)-6-(trifluoromethyl)picolinamide
Typical Yield 60-70%
Reaction Time 12-16 hours
Temperature Room Temperature

Biological Activity and Signaling Pathways

Derivatives of N-aryl-6-(trifluoromethyl)picolinamide have demonstrated potent inhibitory activity against several kinases implicated in cancer cell proliferation and survival. The following sections describe the signaling pathways of two such kinases, Aurora B kinase and VEGFR-2, which are potential targets for compounds synthesized from this compound.

Aurora B Kinase Signaling Pathway

Aurora B kinase is a key regulator of mitosis, playing a critical role in chromosome segregation and cytokinesis. Its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer drug development.[5] Inhibition of Aurora B kinase leads to defects in cell division and ultimately apoptosis in cancer cells.

Aurora_B_Pathway cluster_0 Upstream Regulation cluster_1 Aurora B Kinase Complex cluster_2 Downstream Effects INCENP INCENP Aurora_B Aurora B Kinase INCENP->Aurora_B Survivin Survivin Survivin->Aurora_B Borealin Borealin Borealin->Aurora_B Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 P CENP_A CENP-A Aurora_B->CENP_A P Mitotic_Progression Correct Mitotic Progression Histone_H3->Mitotic_Progression CENP_A->Mitotic_Progression Apoptosis Apoptosis Picolinamide_Inhibitor 6-(Trifluoromethyl) picolinamide Derivative Picolinamide_Inhibitor->Aurora_B

Caption: Inhibition of Aurora B Kinase by a 6-(Trifluoromethyl)picolinamide Derivative.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[6] In cancer, angiogenesis is essential for tumor growth and metastasis. VEGFR-2 inhibitors block the signaling cascade initiated by VEGF, thereby preventing the formation of new blood vessels that supply nutrients to the tumor.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Picolinamide_Inhibitor 6-(Trifluoromethyl) picolinamide Derivative Picolinamide_Inhibitor->VEGFR2 Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Cell_Proliferation RAS_MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 Signaling Pathway by a 6-(Trifluoromethyl)picolinamide Derivative.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of picolinamide derivatives from this compound is depicted below.

experimental_workflow start This compound hydrolysis Step 1: Hydrolysis start->hydrolysis acid 6-(Trifluoromethyl)nicotinic Acid hydrolysis->acid amidation Step 2: Amidation acid->amidation picolinamide N-Aryl-6-(trifluoromethyl)picolinamide amidation->picolinamide purification Purification (Column Chromatography) picolinamide->purification characterization Characterization (NMR, MS) purification->characterization bio_assay Biological Evaluation (e.g., Kinase Assay) characterization->bio_assay

Caption: General workflow for the synthesis and evaluation of N-aryl-6-(trifluoromethyl)picolinamides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutically relevant compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel picolinamide-based kinase inhibitors. The unique properties conferred by the trifluoromethyl group continue to make this and related scaffolds a promising area for the discovery of new therapeutic agents.

References

Methyl 6-(Trifluoromethyl)nicotinate: A Key Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 6-(trifluoromethyl)nicotinate is a versatile fluorinated heterocyclic compound that serves as a crucial intermediate in the synthesis of modern agrochemicals. Its trifluoromethyl group imparts desirable properties to the final active ingredients, such as enhanced metabolic stability and biological efficacy. This application note provides a detailed overview of the use of this compound in the synthesis of the sulfonylurea herbicide, flupyrsulfuron-methyl, including experimental protocols and a summary of its biological mode of action.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this building block is essential for its effective use in synthesis.

PropertyValue
CAS Number 221313-10-6
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 205.14 g/mol
Appearance Off-white to white crystalline powder
Melting Point 54-56 °C
Solubility Soluble in acetone, insoluble in water.[1]

Application in the Synthesis of Flupyrsulfuron-methyl

This compound is a key precursor for the synthesis of flupyrsulfuron-methyl, a potent selective herbicide used for post-emergence control of broadleaf weeds in cereal crops.[2] The synthesis involves a multi-step process to construct the final sulfonylurea structure.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound into a reactive sulfonyl chloride intermediate, which is then coupled with 2-amino-4,6-dimethoxypyrimidine to form the sulfonylurea bridge.

G A This compound B Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate A->B Chlorosulfonation C Flupyrsulfuron-methyl B->C Coupling Reaction D 2-Amino-4,6-dimethoxypyrimidine D->C

Caption: Synthetic workflow for Flupyrsulfuron-methyl.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of flupyrsulfuron-methyl, starting from this compound. Safety Precaution: These reactions should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Synthesis of Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate

This step involves the introduction of a chlorosulfonyl group onto the pyridine ring of this compound.

Materials:

ReagentMolar Mass ( g/mol )
This compound205.14
Chlorosulfonic acid116.52
Thionyl chloride118.97
Inert solvent (e.g., dichloromethane)-

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve this compound in an inert solvent.

  • Cool the solution in an ice-water bath.

  • Slowly add an excess of chlorosulfonic acid to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, add a catalytic amount of thionyl chloride.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate. The product may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Synthesis of Flupyrsulfuron-methyl

This final step involves the coupling of the sulfonyl chloride intermediate with 2-amino-4,6-dimethoxypyrimidine.

Materials:

ReagentMolar Mass ( g/mol )
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate303.62
2-Amino-4,6-dimethoxypyrimidine155.15
Base (e.g., triethylamine or pyridine)-
Anhydrous solvent (e.g., acetonitrile)-

Procedure:

  • In a dry reaction vessel, dissolve 2-amino-4,6-dimethoxypyrimidine in an anhydrous solvent.

  • Add a suitable base to the solution.

  • To this mixture, add a solution of methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate in the same anhydrous solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After completion, remove the solvent under reduced pressure.

  • Take up the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain flupyrsulfuron-methyl.

Quantitative Data

The following table summarizes the expected yields for the synthesis of flupyrsulfuron-methyl. Actual yields may vary depending on reaction conditions and purification methods.

Reaction StepProductTheoretical Yield (based on 1 mol starting material)Typical Reported Yield (%)
1Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate303.62 g70-85%
2Flupyrsulfuron-methyl465.37 g80-95%

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Flupyrsulfuron-methyl is a member of the sulfonylurea class of herbicides, which act by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[4][5]

G A Pyruvate B Acetolactate Synthase (ALS) A->B C α-Acetolactate B->C D Valine, Leucine, Isoleucine Biosynthesis C->D E Protein Synthesis & Plant Growth D->E F Flupyrsulfuron-methyl F->B Inhibition

Caption: Signaling pathway of ALS-inhibiting herbicides.

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division in susceptible plants.[4] This ultimately results in the death of the weed. The selectivity of flupyrsulfuron-methyl for weeds over crops is due to the rapid metabolism of the herbicide in the crop plants.

References

Application Notes and Protocols for the Reaction of Methyl 6-(trifluoromethyl)nicotinate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(trifluoromethyl)nicotinate is a versatile building block in medicinal chemistry and drug development. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring and the ester functionality. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles. The reactions are categorized into two main types: nucleophilic attack at the ester group and nucleophilic aromatic substitution on the pyridine ring, which typically requires a pre-installed leaving group. These reactions are fundamental for the synthesis of a diverse range of derivatives with potential therapeutic applications.

I. Reactions at the Ester Group

The ester group of this compound is susceptible to nucleophilic acyl substitution. Key reactions include hydrolysis, amidation, and transesterification, which allow for the introduction of various functional groups at the 3-position of the pyridine ring.

A. Hydrolysis to 6-(Trifluoromethyl)nicotinic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization, such as amide bond formation with a wider range of amines.

Experimental Protocol: Acid-Catalyzed Hydrolysis

A common method for the hydrolysis of nicotinate esters involves heating in the presence of a strong acid, such as sulfuric acid, in an aqueous alcohol solution.

  • Materials:

    • This compound

    • Methanol

    • Concentrated Sulfuric Acid

    • Water

    • Sodium Bicarbonate (or other suitable base)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in methanol.

    • Slowly add concentrated sulfuric acid to the solution.

    • Reflux the mixture for an extended period (e.g., 13 hours)[1]. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-(trifluoromethyl)nicotinic acid.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Hydrolysis of a Related Nicotinate:

ReactantCatalystSolventTime (h)Yield (%)Reference
Nicotinic AcidConc. H₂SO₄Methanol1323.39[2]

Note: This table shows the esterification of nicotinic acid to methyl nicotinate, the reverse reaction of hydrolysis. The conditions are indicative of the feasibility of the transformation.

B. Amidation with Amines

The direct reaction of this compound with amines can produce the corresponding 6-(trifluoromethyl)nicotinamide derivatives. This reaction may require elevated temperatures or the use of a catalyst. A more common approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

Experimental Protocol: Two-Step Amidation via the Carboxylic Acid

  • Step 1: Hydrolysis: Prepare 6-(trifluoromethyl)nicotinic acid from this compound as described in the hydrolysis protocol above.

  • Step 2: Amide Coupling:

    • Materials:

      • 6-(Trifluoromethyl)nicotinic acid

      • Amine (primary or secondary)

      • Coupling agent (e.g., EDC, HATU)

      • Base (e.g., DIPEA, triethylamine)

      • Anhydrous solvent (e.g., DMF, DCM)

    • Procedure:

      • Dissolve 6-(trifluoromethyl)nicotinic acid in an anhydrous solvent.

      • Add the amine and the base to the solution.

      • Add the coupling agent portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Work-up typically involves washing with aqueous solutions to remove excess reagents and byproducts, followed by extraction, drying, and purification by chromatography.

Experimental Protocol: Direct Amidation of a Related Nicotinate Ester

This protocol for a related nicotinamide synthesis illustrates the conversion of the corresponding nicotinoyl chloride with ammonia.

  • Procedure:

    • A mixture of 2-chloro-6-methylnicotinic acid (5.0 g, 29 mmol) in DCM (30 mL) is treated with oxalyl chloride (3.8 mL, 44 mmol) and stirred at 20°C for 2 hours to form the acid chloride.

    • The mixture is concentrated under reduced pressure.

    • The residue is then treated with THF (30 mL) and ammonium hydroxide (30 mL) at 20°C for 2 hours.

    • The resulting mixture is filtered, and the filtrate is concentrated to give the desired amide[3].

C. Transesterification with Alcohols

Transesterification allows for the conversion of the methyl ester to other alkyl or aryl esters by reacting with a different alcohol in the presence of an acid or base catalyst.

Experimental Protocol: Base-Catalyzed Transesterification of Methyl Nicotinate

The following protocol for the synthesis of menthyl nicotinate from methyl nicotinate can be adapted.

  • Materials:

    • This compound

    • Alcohol (e.g., menthol)

    • Base catalyst (e.g., sodium methoxide solution in methanol)

    • Vacuum distillation setup

  • Procedure:

    • Melt the alcohol and this compound in a reactor equipped for vacuum distillation[4][5].

    • Add the alkaline catalyst (e.g., a 30% solution of sodium methoxide in methanol)[4][5].

    • Stir the mixture and gradually heat it to 70-120° C under a partial vacuum (100-400 mbar)[4][5][6]. This facilitates the removal of the methanol byproduct, driving the reaction to completion[4][5][6].

    • After the reaction is complete (as indicated by the cessation of methanol distillation), the product mixture is filtered to remove the catalyst residue[5][6].

    • The desired ester can be purified by vacuum distillation[4][5][6].

Quantitative Data for Transesterification of Methyl Nicotinate:

ReactantsCatalystTemperature (°C)Pressure (mbar)Yield (%)Reference
Menthol, Methyl NicotinateSodium Methoxide70-120100-40083-87[5]

II. Nucleophilic Aromatic Substitution (SNAr) on a Modified Pyridine Ring

Direct nucleophilic aromatic substitution on the pyridine ring of this compound is generally not feasible due to the absence of a suitable leaving group. However, by introducing a leaving group, typically a halogen, at the 2- or 4-position, the ring becomes activated for SNAr reactions. The electron-withdrawing trifluoromethyl group at the 6-position enhances this reactivity. A common precursor for such reactions is methyl 2-chloro-6-(trifluoromethyl)nicotinate.

dot

sn_ar_pathway start This compound intermediate Methyl 2-chloro-6-(trifluoromethyl)nicotinate start->intermediate Halogenation product_amine 2-Amino derivative intermediate->product_amine Amine (R-NH2) product_thiol 2-Thioether derivative intermediate->product_thiol Thiol (R-SH) product_alkoxide 2-Alkoxy derivative intermediate->product_alkoxide Alkoxide (R-O-) derivatization_workflow cluster_ester_reactions Reactions at the Ester Group cluster_snar_reactions Nucleophilic Aromatic Substitution start This compound hydrolysis Hydrolysis start->hydrolysis amidation_direct Direct Amidation start->amidation_direct transesterification Transesterification start->transesterification acid 6-(Trifluoromethyl)nicotinic Acid hydrolysis->acid amide_direct 6-(Trifluoromethyl)nicotinamide amidation_direct->amide_direct new_ester New Ester Derivative transesterification->new_ester amide_indirect 6-(Trifluoromethyl)nicotinamide (from acid) acid->amide_indirect Amide Coupling start2 This compound halogenation Halogenation start2->halogenation chloro_intermediate Methyl 2-chloro-6- (trifluoromethyl)nicotinate halogenation->chloro_intermediate snar SNAr with Nucleophiles (Amines, Thiols, Alkoxides) chloro_intermediate->snar snar_products 2-Substituted Derivatives snar->snar_products

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 6-(Trifluoromethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of methyl 6-(trifluoromethyl)nicotinate and its derivatives. These compounds are crucial intermediates in the development of novel pharmaceuticals and agrochemicals.[1][2] The methodologies outlined below are selected for their scalability, efficiency, and economic viability in an industrial setting.

Introduction

Trifluoromethylated pyridine derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.[1] this compound, in particular, serves as a key building block for a variety of bioactive molecules.[1] The synthesis of this and related compounds on a large scale presents unique challenges that necessitate robust and optimized protocols.

Comparative Synthesis Routes

Several synthetic strategies can be employed for the production of this compound and its derivatives. The choice of route often depends on the availability of starting materials, desired scale, and economic constraints. Below is a summary of common approaches.

RouteStarting MaterialKey Reagents & ConditionsReported YieldScaleAdvantagesDisadvantages
A 2-chloro-6-(trifluoromethyl)nicotinic acid1. H₂/Pd-C, Et₃N, MeOH 2. Esterification (e.g., MeOH, H₂SO₄)~90% (for the acid)Lab-scaleHigh yield for the reduction step.Multi-step process from the chloro-acid.
B 3-aminoacrylic acid methyl ester & 4-ethoxy-1,1,1-trifluoro-3-buten-2-oneNaOMe, MeOH, reflux; then hydrolysis and esterification~43% (for the acid)Lab-scaleConvergent synthesis.Moderate yield.
C Substituted 5-iodo-nicotinateCuI, KF, Methyl Chlorodifluoroacetate (MCDFA), NMP, 120°CModerate to highKilogram-scaleDirect trifluoromethylation, proven scalability.[3]Requires specialized reagents and conditions.

Recommended Large-Scale Synthesis Protocol: Trifluoromethylation of an Aryl Iodide

This protocol is adapted from a proven kilogram-scale synthesis of a related derivative and is recommended for its safety, cost-effectiveness, and scalability.[3]

Experimental Workflow

Large_Scale_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Trifluoromethylation Reaction cluster_2 Workup and Isolation cluster_3 Purification Start Charge Reactor Reagents Add Starting Material, CuI, KF, NMP Start->Reagents Inert Atmosphere Heat Heat to 120°C Reagents->Heat Add_MCDFA Gradual Addition of MCDFA Heat->Add_MCDFA Controlled Rate React Maintain Temperature and Monitor Add_MCDFA->React Exothermic Control Cool Cool Reaction Mixture React->Cool Reaction Complete Quench Quench with Water Cool->Quench Extract Extract with Organic Solvent Quench->Extract Distill Solvent Removal Extract->Distill Purify Purify by Distillation or Crystallization Distill->Purify End Final Product Purify->End

Caption: Workflow for the large-scale synthesis of this compound derivatives.

Detailed Methodology

Materials:

  • Methyl 6-chloro-5-iodonicotinate (or other suitable iodinated precursor)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • Methyl chlorodifluoroacetate (MCDFA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water (for quenching)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • 50 L Hastelloy reactor (or appropriately sized glass-lined reactor)

  • Mechanical stirrer

  • Thermocouple

  • Addition funnel/pump for controlled addition

  • Condenser

  • Heating/cooling mantle

  • Separatory funnel (for workup)

  • Rotary evaporator

  • Distillation apparatus or crystallization vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: Charge the reactor with methyl 6-chloro-5-iodonicotinate, CuI, and KF in NMP.[3]

  • Heating: Begin stirring and heat the mixture to 120°C.

  • MCDFA Addition: Once the reaction mixture reaches 120°C, begin the gradual addition of methyl chlorodifluoroacetate (MCDFA) via an addition funnel or pump.[3] The addition rate should be carefully controlled to manage any exotherm.

  • Reaction Monitoring: Maintain the reaction temperature at 120°C and monitor the progress by a suitable analytical method (e.g., HPLC, GC-MS) until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the quenched reaction mixture to a larger vessel and extract the product with an organic solvent (e.g., ethyl acetate). Perform multiple extractions to ensure complete recovery.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound derivative by vacuum distillation or recrystallization to obtain the final product of high purity.

Alternative Synthesis: Esterification of 6-(Trifluoromethyl)nicotinic Acid

For smaller scales or when the corresponding acid is readily available, a standard Fischer esterification can be employed.

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Workup cluster_3 Purification Start Dissolve Acid in Methanol Add_Catalyst Add Sulfuric Acid Start->Add_Catalyst Catalytic Amount Reflux Heat to Reflux Add_Catalyst->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Evaporate Solvent Dry->Concentrate Purify Purify Product Concentrate->Purify End Final Ester Purify->End

Caption: Workflow for the Fischer esterification of 6-(trifluoromethyl)nicotinic acid.

Detailed Methodology
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-(trifluoromethyl)nicotinic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Safety Considerations

  • Trifluoromethylating agents can be hazardous; handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • The large-scale trifluoromethylation reaction can be exothermic; ensure proper temperature control and a plan for managing any potential thermal runaway.

  • Handle corrosive reagents like concentrated sulfuric acid with care.

  • All procedures should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis.

References

Application Notes and Protocols: Hydrolysis of Methyl 6-(Trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrolysis of methyl 6-(trifluoromethyl)nicotinate to its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical principles of ester hydrolysis, adapted for this specific substrate.

Introduction

6-(Trifluoromethyl)nicotinic acid is a key building block in the synthesis of numerous biologically active molecules.[1] The trifluoromethyl group significantly influences the electronic properties and metabolic stability of parent compounds.[2] The hydrolysis of its methyl ester, this compound, is a fundamental saponification reaction. This process can be effectively achieved under both basic and acidic conditions. The choice of method may depend on the scale of the reaction, the presence of other functional groups in the molecule, and desired yield.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the hydrolysis of this compound.

ParameterBasic Hydrolysis (Protocol 1)Acidic Hydrolysis (Protocol 2)
Reagents This compound, Lithium Hydroxide (LiOH)This compound, Sulfuric Acid (H₂SO₄)
Solvent Tetrahydrofuran (THF) / WaterWater / Acetic Acid
Temperature Room Temperature to RefluxReflux
Reaction Time 1 - 6 hours12 - 24 hours
Work-up Acidification (e.g., with HCl) and extractionCooling, precipitation, and filtration
Reported Yield Good to ExcellentModerate to Good

Experimental Protocols

Protocol 1: Basic Hydrolysis using Lithium Hydroxide

This protocol describes a common and generally high-yielding method for the saponification of this compound using lithium hydroxide.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 1:1 ratio).

  • Addition of Base: To the stirring solution, add lithium hydroxide (1.5 - 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is slow, it can be gently heated to reflux.

  • Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 6-(trifluoromethyl)nicotinic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol outlines the hydrolysis of this compound under acidic conditions. While often slower than basic hydrolysis, it can be advantageous if the substrate is sensitive to strong bases.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Acetic acid

  • Water (deionized)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) to a mixture of water and acetic acid (e.g., 4:1 ratio).

  • Addition of Acid: Carefully and slowly add concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and then pour it over ice. The product, 6-(trifluoromethyl)nicotinic acid, should precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any residual acid.

  • Drying: Dry the product under vacuum to obtain the final 6-(trifluoromethyl)nicotinic acid.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the hydrolysis of this compound.

G Chemical Reaction: Hydrolysis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products start This compound catalyst Acid (H⁺) or Base (OH⁻) start->catalyst water Water (H₂O) water->catalyst product 6-(Trifluoromethyl)nicotinic Acid catalyst->product methanol Methanol (CH₃OH) catalyst->methanol

Caption: General chemical equation for the hydrolysis reaction.

G Experimental Workflow for Hydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A 1. Dissolve Ester in Solvent B 2. Add Hydrolysis Reagent (Acid or Base) A->B C 3. Stir at Appropriate Temperature (Monitor by TLC/HPLC) B->C D 4. Quench Reaction & Adjust pH C->D E 5. Extract with Organic Solvent D->E F 6. Wash and Dry Organic Layer E->F G 7. Concentrate under Reduced Pressure F->G H 8. Purify by Recrystallization (if needed) G->H

Caption: A generalized workflow for the hydrolysis process.

References

Application Notes and Protocols for the Derivatization of Methyl 6-(Trifluoromethyl)nicotinate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(trifluoromethyl)nicotinate is a versatile scaffold in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This application note provides detailed protocols for the derivatization of this compound and its subsequent biological screening. The methodologies outlined are intended to guide researchers in the generation of diverse chemical libraries for hit identification and lead optimization in drug discovery programs.

Derivatization Strategies

The ester functionality and the pyridine ring of this compound offer multiple avenues for chemical modification. The primary derivatization strategies include hydrolysis to the corresponding carboxylic acid followed by amide coupling, and direct amidation of the methyl ester.

Protocol 1: Hydrolysis of this compound to 6-(Trifluoromethyl)nicotinic Acid

This protocol describes the saponification of the methyl ester to the carboxylic acid, a key intermediate for subsequent amide bond formation.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (typically a 3:1 to 1:1 ratio).

  • Add LiOH (1.5 to 2.0 eq) or NaOH (1.5 to 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, remove the organic solvent under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl. A precipitate of 6-(trifluoromethyl)nicotinic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-(trifluoromethyl)nicotinic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: HATU-Mediated Amide Coupling of 6-(Trifluoromethyl)nicotinic Acid

This protocol details the formation of an amide bond between 6-(trifluoromethyl)nicotinic acid and a primary or secondary amine using the coupling agent HATU.[2][3][4]

Materials:

  • 6-(Trifluoromethyl)nicotinic acid (from Protocol 1)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 6-(trifluoromethyl)nicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Direct Amidation of this compound

This protocol allows for the direct conversion of the methyl ester to an amide, bypassing the hydrolysis step. This method is particularly useful for high-throughput synthesis.[5][6][7]

Materials:

  • This compound

  • Desired primary or secondary amine (2.0-3.0 eq)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous Toluene or Dioxane

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add the desired amine (2.0-3.0 eq).

  • Add NaOtBu (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (80-110 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Biological Screening

Derivatives of this compound have shown a wide range of biological activities. The following table summarizes some of the reported activities for this class of compounds.

Table 1: Biological Activities of 6-(Trifluoromethyl)nicotinate Derivatives

Compound ClassBiological Target/ActivityQuantitative Data (IC₅₀/EC₅₀)Reference
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivativesHIV-1 Reverse Transcriptase (RNase H)14 µM (for the most promising compound)[8]
6-(Trifluoromethyl)pyridine derivativesRORγt Inverse Agonist7.5 nM (for compound W14)[9]
Trifluoromethyl pyrimidine derivatives bearing an amide moietyAntifungal (Botrytis cinerea)96.84% inhibition at 50 µg/ml[10][11]
Trifluoromethylpyridine amide derivatives containing sulfur moietiesAntibacterial (Xanthomonas oryzae pv. oryzae)EC₅₀ = 83 mg L⁻¹[12]
Nicotinamide derivativesAntifungal (Candida albicans)MIC = 0.25 µg/mL[13]
Trifluoromethyl ketonesCytotoxicity (HL-60 cells)Higher tumor-specific cytotoxicity than non-fluorinated analogs[14]
(Trifluoromethyl)pyridinesAnti-Chlamydia trachomatisBactericidal, non-toxic to mammalian cells[9]

High-Throughput Screening (HTS) Protocol: Enzyme Inhibition Assay

This protocol provides a general workflow for a high-throughput screening campaign to identify inhibitors of a specific enzyme.[15][16][17][18]

Materials:

  • Compound library of this compound derivatives dissolved in DMSO

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Detection reagents (e.g., fluorescent or luminescent probes)

  • Positive control inhibitor

  • Negative control (DMSO)

  • 384-well microplates

  • Automated liquid handling systems

  • Plate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Also include wells with the positive control inhibitor and DMSO as a negative control.

  • Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Incubation: Incubate the plates for a specific time at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the detection reagent. The signal (e.g., fluorescence or luminescence) is proportional to the enzyme activity.

  • Data Acquisition: Read the plates using a plate reader.

  • Data Analysis: Normalize the data to the controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the negative control).

Signaling Pathways and Workflows

HIV-1 Reverse Transcription Pathway

Derivatives of 6-(trifluoromethyl)nicotinic acid have been identified as inhibitors of HIV-1 Reverse Transcriptase, specifically targeting the RNase H domain.[8] The following diagram illustrates the key steps in HIV-1 reverse transcription.

HIV_Reverse_Transcription cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_rt_process Reverse Transcription Detail Viral RNA Viral RNA Entry Entry Viral RNA->Entry Reverse Transcriptase (RT) Reverse Transcriptase (RT) Integrase Integrase Protease Protease Uncoating Uncoating Entry->Uncoating Reverse Transcription Reverse Transcription Uncoating->Reverse Transcription RNA-DNA Hybrid RNA-DNA Hybrid Reverse Transcription->RNA-DNA Hybrid RT Polymerase Activity dsDNA dsDNA Nuclear Import Nuclear Import dsDNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Translation Translation Transcription->Translation Assembly & Budding Assembly & Budding Translation->Assembly & Budding Mature Virion Mature Virion Assembly & Budding->Mature Virion RNase H Activity RNase H Activity RNA-DNA Hybrid->RNase H Activity RNA Degradation ssDNA ssDNA RNase H Activity->ssDNA DNA Synthesis DNA Synthesis ssDNA->DNA Synthesis DNA Synthesis->dsDNA

Caption: HIV-1 Reverse Transcription Pathway.

RORγt Signaling Pathway

6-(Trifluoromethyl)pyridine derivatives have been identified as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases.[9]

RORgt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR JAK JAK IL-6R->JAK activates SMAD SMAD TGF-βR->SMAD phosphorylates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 RORγt Expression RORγt Expression pSTAT3->RORγt Expression induces pSMAD pSMAD SMAD->pSMAD pSMAD->RORγt Expression co-activates RORγt RORγt RORγt Expression->RORγt IL-17 Gene IL-17 Gene RORγt->IL-17 Gene binds to promoter IL-17 mRNA IL-17 mRNA IL-17 Gene->IL-17 mRNA transcription Th17 Differentiation Th17 Differentiation IL-17 mRNA->Th17 Differentiation

Caption: RORγt Signaling in Th17 Differentiation.

Experimental Workflow for Derivatization and Screening

The following diagram outlines the logical workflow from the starting material to the identification of bioactive derivatives.

experimental_workflow Start Start This compound This compound Start->this compound Derivatization Derivatization This compound->Derivatization Hydrolysis/Amidation Library of Derivatives Library of Derivatives Derivatization->Library of Derivatives High-Throughput Screening High-Throughput Screening Library of Derivatives->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Dose-response, selectivity Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization SAR studies End End Lead Optimization->End

Caption: Derivatization and Screening Workflow.

References

Application Notes and Protocols for the Quantification of Methyl 6-(Trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of methyl 6-(trifluoromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. The following methods are outlined, offering a range of options based on required sensitivity, sample matrix, and available instrumentation. The presented protocols are based on established analytical techniques for structurally related compounds and should be validated for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique suitable for the routine quantification of this compound in bulk materials and simple formulations.

Proposed HPLC-UV Method Parameters

A summary of the proposed chromatographic conditions and typical performance characteristics is provided in Table 1.

Table 1: Proposed HPLC-UV Method Parameters and Performance Characteristics

ParameterProposed Value
Chromatographic Conditions
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength265 nm
Run Time10 minutes
Performance Characteristics (Hypothetical Data)
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Experimental Protocol: HPLC-UV Quantification

1.2.1. Materials and Reagents

  • This compound reference standard (≥97% purity)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

1.2.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 to 100 µg/mL.

1.2.3. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile, to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

1.2.4. Chromatographic Analysis

  • Set up the HPLC system according to the parameters in Table 1.

  • Inject the prepared standards and sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow start Start: HPLC-UV Analysis prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards prep_sample Prepare Sample Solution (Dissolve and Filter) start->prep_sample hplc_setup Set Up HPLC System (C18, ACN:H2O, 265 nm) prep_standards->hplc_setup prep_sample->hplc_setup inject_standards Inject Standard Solutions hplc_setup->inject_standards inject_sample Inject Sample Solution hplc_setup->inject_sample calibration Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->calibration quantify Quantify Analyte in Sample inject_sample->quantify calibration->quantify end End: Report Results quantify->end

Caption: Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, particularly suitable for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices.

Proposed GC-MS Method Parameters

Table 2 summarizes the proposed GC-MS conditions and expected performance.

Table 2: Proposed GC-MS Method Parameters and Performance Characteristics

ParameterProposed Value
Gas Chromatograph (GC) Conditions
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless (1 µL)
Carrier GasHelium at 1.2 mL/min
Oven ProgramStart at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Mass Spectrometer (MS) Conditions
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quad Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)205 (M+)
Qualifier Ions (m/z)174, 146
Performance Characteristics (Hypothetical Data)
Linearity (r²)> 0.998
Range0.1 - 20 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Experimental Protocol: GC-MS Quantification

2.2.1. Materials and Reagents

  • This compound reference standard (≥97% purity)[1]

  • Acetone (GC grade) or other suitable solvent[1]

  • Internal Standard (e.g., quinoline), if necessary

2.2.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetone in a volumetric flask.

  • Working Standards: Prepare calibration standards ranging from 0.1 to 20 µg/mL by serial dilution of the stock solution with acetone. If using an internal standard, add it to each standard to a final constant concentration.

2.2.3. Sample Preparation

  • Dissolve the sample in acetone to achieve a concentration within the calibration range.

  • If an internal standard is used, add it to the sample solution.

  • Transfer the final solution to a GC vial for analysis.

2.2.4. GC-MS Analysis

  • Configure the GC-MS system with the parameters listed in Table 2.

  • Inject the standards and sample solutions.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

GCMS_Workflow start Start: GC-MS Analysis prep_standards Prepare Standard Solutions (0.1-20 µg/mL in Acetone) start->prep_standards prep_sample Prepare Sample Solution (Dissolve in Acetone) start->prep_sample gcms_setup Set Up GC-MS System (DB-5ms, EI, SIM mode) prep_standards->gcms_setup prep_sample->gcms_setup inject_standards Inject Standards gcms_setup->inject_standards inject_sample Inject Sample gcms_setup->inject_sample calibration Generate Calibration Curve inject_standards->calibration quantify Quantify Analyte inject_sample->quantify calibration->quantify end End: Report Results quantify->end

Caption: Workflow for GC-MS quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex biological matrices. The method is based on protocols for similar pyridine-containing compounds.[2][3]

Proposed LC-MS/MS Method Parameters

Table 3 outlines the proposed LC-MS/MS conditions and expected performance.

Table 3: Proposed LC-MS/MS Method Parameters and Performance Characteristics

ParameterProposed Value
Liquid Chromatograph (LC) Conditions
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 3 min, hold for 1 min, return to 10% B
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer (MS) Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z206.0 [M+H]+
Product Ion (Q3) m/z175.0 (Quantifier), 147.0 (Qualifier)
Collision EnergyOptimized for specific instrument
Performance Characteristics (Hypothetical Data)
Linearity (r²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Experimental Protocol: LC-MS/MS Quantification

3.2.1. Materials and Reagents

  • This compound reference standard (≥97% purity)[1]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): Isotopically labeled this compound or a structurally similar compound.

3.2.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Prepare in acetonitrile.

  • Working Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards from 0.1 to 100 ng/mL. Add IS to each standard.

3.2.3. Sample Preparation (from Biological Matrix, e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).

  • Filter: Filter through a 0.22 µm syringe filter into an autosampler vial.

3.2.4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters from Table 3.

  • Optimize MS parameters (e.g., collision energy) by infusing a standard solution.

  • Inject the prepared standards and samples.

  • Construct a calibration curve and quantify the analyte as described for the GC-MS method.

LCMSMS_Workflow start Start: LC-MS/MS Analysis prep_standards Prepare Standard Solutions (0.1-100 ng/mL) start->prep_standards prep_sample Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) start->prep_sample lcms_setup Set Up LC-MS/MS System (C18, ESI+, MRM mode) prep_standards->lcms_setup prep_sample->lcms_setup inject_standards Inject Standards lcms_setup->inject_standards inject_sample Inject Sample lcms_setup->inject_sample calibration Generate Calibration Curve inject_standards->calibration quantify Quantify Analyte inject_sample->quantify calibration->quantify end End: Report Results quantify->end

Caption: Workflow for LC-MS/MS quantification of this compound.

References

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 6-(Trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the utilization of methyl 6-(trifluoromethyl)nicotinate in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the electron-withdrawing trifluoromethyl group, which can impart unique properties to the resulting molecules. The following sections detail proposed methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction

This compound is a substituted pyridine derivative that can be strategically functionalized using a variety of cross-coupling reactions. To participate in these reactions, a leaving group, such as a halogen (Br, I) or a triflate (OTf), is typically required on the pyridine ring, commonly at the 2- or 4-position. These protocols assume the presence of such a leaving group on the this compound scaffold. The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, generally makes it a good substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. For the coupling of a halo-substituted this compound, a variety of aryl and heteroaryl boronic acids or their esters can be employed.

General Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyst choice can influence reaction efficiency. Pre-catalysts like Pd(OAc)₂ and Pd₂(dba)₃ are often used with a phosphine ligand.
Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands are often effective for electron-deficient heteroaryl halides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial and can depend on the specific substrates and catalyst system.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common to facilitate the dissolution of both organic and inorganic reagents.
Temperature 80 - 120 °CReaction temperature is optimized based on the reactivity of the coupling partners.
Reaction Time 4 - 24 hoursProgress can be monitored by TLC or LC-MS.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the halo-substituted this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Halo-substituted this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.

General Reaction Parameters for Sonogashira Coupling
ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard catalysts for Sonogashira couplings.
Copper(I) Co-catalyst CuITypically used in catalytic amounts to facilitate the reaction.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)The amine base also often serves as a co-solvent.
Solvent DMF, THF, TolueneAnhydrous and deoxygenated solvents are crucial for optimal results.
Temperature Room Temperature to 80 °CMilder conditions are often possible compared to other cross-coupling reactions.
Reaction Time 2 - 16 hoursReaction progress is typically monitored by TLC or LC-MS.
Generalized Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halo-substituted this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Sonogashira_Workflow setup Combine in Schlenk Flask: - Halo-substituted this compound - Pd Catalyst & CuI reagents Add Solvent, Base, & Terminal Alkyne setup->reagents reaction Stir at Appropriate Temperature reagents->reaction workup Quench & Extract reaction->workup purification Purification workup->purification product Final Product purification->product

General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[1] This reaction allows for the coupling of a wide variety of primary and secondary amines with aryl or heteroaryl halides.

General Reaction Parameters for Buchwald-Hartwig Amination
ParameterRecommended Reagents/ConditionsNotes
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium sources.
Ligand XantPhos, RuPhos, BrettPhosThe choice of a bulky, electron-rich phosphine ligand is critical for successful amination of electron-deficient heteroaryl chlorides.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are used.
Temperature 80 - 110 °CHigher temperatures are often necessary to drive the reaction to completion.
Reaction Time 12 - 24 hoursMonitoring by TLC or LC-MS is recommended.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4 mol%) to an oven-dried Schlenk flask. Add anhydrous solvent (e.g., toluene) and stir for a few minutes.

  • Reaction Setup: To the flask containing the activated catalyst, add the base (e.g., NaOtBu, 1.5 equiv.), the halo-substituted this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow catalyst_prep Catalyst Pre-formation (Pd Pre-catalyst + Ligand) reaction_setup Add Base, Halo-nicotinate, & Amine catalyst_prep->reaction_setup reaction Heat under Inert Atmosphere reaction_setup->reaction workup Filter through Celite & Aqueous Wash reaction->workup purification Purification workup->purification product Final Product purification->product

General workflow for Buchwald-Hartwig amination.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is essential to conduct small-scale test reactions to determine the optimal conditions for each specific transformation. Always handle reagents and solvents in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application of Methyl 6-(Trifluoromethyl)nicotinate in Materials Science: Emerging Roles in Advanced Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative, is gaining recognition for its potential applications in materials science, extending beyond its traditional use as an intermediate in pharmaceuticals and agrochemicals. The unique electronic and physicochemical properties imparted by the trifluoromethyl (-CF3) group and the pyridine ring make it and its derivatives attractive candidates for the development of advanced functional materials. This document provides detailed application notes and protocols for researchers and scientists interested in exploring the use of this compound and its parent compound, 6-(trifluoromethyl)nicotinic acid, in the fabrication of high-performance perovskite solar cells.

Application in Perovskite Solar Cells

Recent research has highlighted the significant role of 6-(trifluoromethyl)nicotinic acid (TFNA), the hydrolyzed form of this compound, as a highly effective defect passivator in inverted perovskite solar cells (PSCs).[1] The introduction of this molecule at the interface between the perovskite active layer and the electron transport layer has been shown to enhance both the power conversion efficiency (PCE) and the long-term stability of the devices.[1]

The carboxylic acid group of TFNA can coordinate with uncoordinated Pb²⁺ ions, which are common defect sites in the perovskite crystal lattice, while the trifluoromethyl group contributes to a more hydrophobic surface, improving moisture resistance.[1] this compound can be considered a valuable precursor for delivering TFNA to the perovskite film, potentially offering advantages in terms of solubility and processing.

Quantitative Data Presentation

The following table summarizes the key performance parameters of inverted perovskite solar cells with and without the 6-(trifluoromethyl)nicotinic acid (TFNA) additive. This data is extracted from a study by Yadav et al. and demonstrates the significant improvements achieved with the use of the additive.[1][2]

Device ConfigurationPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)
Pristine (Control)16.641.05222.5670.1
With TFNA (2M)20.45 1.108 24.16 76.4
Experimental Protocols

The following protocols are adapted from the literature for the fabrication of inverted perovskite solar cells incorporating 6-(trifluoromethyl)nicotinic acid.[1][2] These protocols can be adapted for the use of this compound.

Protocol 1: Preparation of 6-(Trifluoromethyl)nicotinic Acid (TFNA) Additive Solution

  • Dissolve 6-(trifluoromethyl)nicotinic acid in a suitable solvent, such as a mixture of DMF and DMSO (e.g., 4:1 v/v), to prepare a stock solution of a specific concentration (e.g., 2 mg/mL).

  • The concentration of the additive in the final perovskite precursor solution should be optimized. The cited study found an optimal concentration, which they refer to as "2M," though the exact molarity in the final film is complex to determine.[2] This corresponds to a specific volume of the stock solution added to the perovskite precursor solution.

Protocol 2: Fabrication of Inverted Perovskite Solar Cells with TFNA Additive

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 20 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a PTAA (polytriarylamine) solution in toluene onto the cleaned ITO substrates at 5000 rpm for 30 seconds.

    • Anneal the substrates at 100 °C for 10 minutes.

  • Perovskite Precursor Solution Preparation:

    • Prepare the perovskite precursor solution by dissolving FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture.

    • Add the desired amount of the 6-(trifluoromethyl)nicotinic acid (TFNA) stock solution to the perovskite precursor solution. For the control device, no additive is added.

  • Perovskite Film Deposition:

    • Transfer the substrates with the HTL into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution (with or without TFNA) onto the HTL at 4000 rpm for 30 seconds.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate at a specific time point (e.g., 15 seconds before the end of the program).

    • Anneal the perovskite films at 100 °C for 15 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Deposit a C60/BCP or similar electron transport layer onto the perovskite film via thermal evaporation.

    • Finally, thermally evaporate a metal top electrode (e.g., Ag or Au) to complete the device.

Proposed Protocol for using this compound:

  • In-situ Hydrolysis: Add this compound directly to the perovskite precursor solution. The presence of trace amounts of water and the processing conditions (e.g., annealing) may facilitate in-situ hydrolysis to the active carboxylic acid. The optimal concentration would need to be determined experimentally.

  • Pre-hydrolysis: Hydrolyze this compound to 6-(trifluoromethyl)nicotinic acid before its addition to the precursor solution. This can be achieved by standard ester hydrolysis methods, for example, by stirring with a stoichiometric amount of a base like lithium hydroxide in a THF/water mixture, followed by acidification and extraction.

Visualization of Experimental Workflow

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Device Fabrication cluster_additive Additive Preparation cluster_characterization Characterization ITO_cleaning ITO Substrate Cleaning UV_ozone UV-Ozone Treatment ITO_cleaning->UV_ozone HTL_deposition HTL (PTAA) Deposition UV_ozone->HTL_deposition Perovskite_deposition Perovskite Deposition (with/without additive) HTL_deposition->Perovskite_deposition ETL_deposition ETL (C60/BCP) Deposition Perovskite_deposition->ETL_deposition Electrode_deposition Electrode (Ag) Deposition ETL_deposition->Electrode_deposition PV_performance Photovoltaic Performance (PCE, Voc, Jsc, FF) Electrode_deposition->PV_performance Stability_test Stability Testing Electrode_deposition->Stability_test Additive_solution Prepare Additive Solution (TFNA or Methyl Ester) Additive_solution->Perovskite_deposition Additive Incorporation

Workflow for Perovskite Solar Cell Fabrication.

Potential Exploratory Applications in Materials Science

While the application in perovskite solar cells is the most concretely documented, the properties of the 6-(trifluoromethyl)nicotinate moiety suggest potential in other areas of materials science.

  • Fluorinated Polymers: The trifluoromethyl group is known to enhance thermal stability, solubility in organic solvents, and hydrophobicity of polymers. This compound could be chemically modified to create novel monomers for the synthesis of fluorinated polyimides, polyamides, or polyesters with tailored properties for applications in microelectronics and specialty coatings.

  • Antibacterial Surfaces: Research has shown that fluorinated pyridinium block copolymers can exhibit enhanced antibacterial activity.[3] The 6-(trifluoromethyl)nicotinate structure could be incorporated into polymer chains and subsequently quaternized to create surfaces that resist bacterial colonization, which is relevant for medical devices and food packaging.

  • Metal-Organic Frameworks (MOFs): Pyridine derivatives are common ligands in the synthesis of MOFs. The electronic properties of the pyridine ring can be tuned by substituents like the trifluoromethyl group, which could influence the catalytic or gas sorption properties of the resulting MOFs.

Logical Relationship of Potential Applications

potential_applications cluster_derivatives Chemical Modification cluster_applications Potential Materials Science Applications Methyl_Ester This compound Nicotinic_Acid 6-(Trifluoromethyl)nicotinic Acid (Hydrolysis) Methyl_Ester->Nicotinic_Acid Monomer Polymerizable Monomer (e.g., via functionalization) Methyl_Ester->Monomer Ligand MOF Ligand (Coordination Chemistry) Methyl_Ester->Ligand Solar_Cells Perovskite Solar Cells Nicotinic_Acid->Solar_Cells Polymers Fluorinated Polymers Monomer->Polymers MOFs Metal-Organic Frameworks Ligand->MOFs Surfaces Antibacterial Surfaces Polymers->Surfaces

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methyl 6-(trifluoromethyl)nicotinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 6-(trifluoromethyl)nicotinic acid with methanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1] Alternative routes involve the oxidation and subsequent esterification of 2-methyl-5-ethylpyridine or more complex multi-step syntheses starting from precursors like 2-chloro-6-trifluoromethyl nicotinic acid.[2][3][4]

Q2: What is a typical yield for the esterification of 6-(trifluoromethyl)nicotinic acid?

A2: While specific yields for the direct esterification of 6-(trifluoromethyl)nicotinic acid are not consistently reported in the literature, a yield of 75% has been reported for the analogous Fischer esterification of 6-methylnicotinic acid.[1] Yields are highly dependent on the purity of the starting materials and the optimization of reaction conditions.

Q3: How does the purity of the starting 6-(trifluoromethyl)nicotinic acid affect the synthesis?

A3: The purity of the starting carboxylic acid is crucial for achieving a high yield of the final ester product. Commercially available 6-(trifluoromethyl)nicotinic acid typically has a purity of 98% or higher.[5] Impurities can interfere with the esterification reaction, leading to side products and a lower overall yield.

Q4: What are the key reaction parameters to control during Fischer esterification?

A4: To maximize the yield of this compound, it is important to control the following parameters:

  • Reaction Temperature: The reaction is typically run at reflux.

  • Reaction Time: Sufficient time must be allowed for the reaction to reach completion.

  • Catalyst Concentration: The amount of acid catalyst needs to be optimized.

  • Water Removal: As esterification is a reversible reaction, removing the water formed can drive the equilibrium towards the product.

Q5: What are some common side reactions to be aware of?

A5: Potential side reactions during Fischer esterification include incomplete reaction, leaving unreacted starting material. The strongly electron-withdrawing trifluoromethyl group can influence the reactivity of the carboxylic acid.[6] If the reaction conditions are too harsh, dehydration of the methanol solvent could occur.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction. 2. Impure 6-(trifluoromethyl)nicotinic acid. 3. Suboptimal reaction conditions (temperature, time, catalyst amount). 4. Loss of product during workup and purification.1. Monitor the reaction by TLC or GC to ensure completion. Extend the reaction time if necessary. 2. Ensure the purity of the starting material is ≥98%. Purify the acid if necessary. 3. Systematically vary the reaction temperature, time, and catalyst concentration to find the optimal conditions. 4. Optimize the extraction and purification steps to minimize product loss.
Presence of Unreacted 6-(trifluoromethyl)nicotinic Acid in Product 1. Insufficient reaction time. 2. Inadequate amount of catalyst. 3. Equilibrium not shifted towards the product.1. Increase the reflux time. 2. Increase the concentration of the acid catalyst. 3. Use a Dean-Stark apparatus to remove water as it is formed.
Formation of Unknown Impurities 1. Contaminated reagents or solvents. 2. Side reactions due to overly harsh conditions. 3. Decomposition of starting material or product.1. Use high-purity, anhydrous reagents and solvents. 2. Lower the reaction temperature or use a milder acid catalyst. 3. Ensure the reaction is performed under an inert atmosphere if the compounds are sensitive to air or moisture.
Difficulty in Product Isolation/Purification 1. Incomplete removal of the acid catalyst. 2. Emulsion formation during aqueous workup. 3. Co-elution of impurities during column chromatography.1. Neutralize the reaction mixture thoroughly with a base (e.g., NaHCO₃ solution) before extraction. 2. Add brine to the aqueous layer to break up emulsions. 3. Adjust the solvent system for column chromatography to improve separation.

Experimental Protocols

Synthesis of 6-(Trifluoromethyl)nicotinic Acid from 2-chloro-6-(trifluoromethyl)nicotinic acid[2]

This protocol describes the synthesis of the precursor acid.

  • Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer, thermometer, and three-way cock, charge 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 mL of methanol.

  • Addition of Base: Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.

  • Catalyst Addition: Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5%-Pd/C catalyst.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen and attach a balloon filled with hydrogen.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by liquid chromatography until the starting material is consumed.

  • Workup:

    • Evaporate the methanol.

    • Add 100 mL of water to dissolve the residue, maintaining the internal temperature at about 15 °C.

    • Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

    • Age the mixture for about one hour at the same temperature.

  • Isolation:

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with 25 mL of cold water.

    • Dry the solid in an oven at 50 °C to obtain 6-(trifluoromethyl)nicotinic acid. A crude yield of 90.4% has been reported for this procedure.[2]

Fischer Esterification of 6-(Trifluoromethyl)nicotinic Acid

This is a general protocol for Fischer esterification, which can be adapted.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-(trifluoromethyl)nicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-17 hours). Monitor the progress of the reaction by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

Table 1: Comparison of Synthesis Methods for Nicotinate Esters

MethodStarting MaterialReagents & CatalystReaction ConditionsReported YieldReference
Fischer Esterification6-Methylnicotinic acidMethanol, Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%[1]
Fischer Esterification6-Methylnicotinic acidMethanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified[1]
Oxidation & Esterification2-Methyl-5-ethylpyridine1. Nitric acid, Sulfuric acid 2. EthanolElevated temperature67.9% (ethyl ester)[4]
Dechlorinative Hydrogenation2-chloro-6-trifluoromethyl nicotinic acidH₂, 5%-Pd/C, TriethylamineRoom temperature, overnight90.4% (for the acid)[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-(Trifluoromethyl)nicotinic Acid cluster_esterification Esterification to this compound start_acid 2-chloro-6-trifluoromethyl nicotinic acid reagents_acid Methanol, Triethylamine, 5%-Pd/C, H₂ reaction_acid Hydrogenation (Room Temp, Overnight) reagents_acid->reaction_acid workup_acid Evaporation, Acidification, Crystallization reaction_acid->workup_acid product_acid 6-(Trifluoromethyl)nicotinic Acid workup_acid->product_acid start_ester 6-(Trifluoromethyl)nicotinic Acid product_acid->start_ester Purity Check reagents_ester Methanol (excess), H₂SO₄ (cat.) reaction_ester Fischer Esterification (Reflux) reagents_ester->reaction_ester workup_ester Neutralization, Extraction reaction_ester->workup_ester purification Column Chromatography or Recrystallization workup_ester->purification product_ester This compound purification->product_ester

Caption: Experimental workflow for the two-stage synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Issue cause1 Incomplete Reaction start->cause1 cause2 Impure Starting Material start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Product Loss During Workup start->cause4 solution1 Monitor Reaction (TLC/GC) Extend Reaction Time cause1->solution1 solution2 Verify Purity of Acid (≥98%) Purify if Necessary cause2->solution2 solution3 Optimize Temp, Time, Catalyst Use Dean-Stark Trap cause3->solution3 solution4 Optimize Extraction/Purification Minimize Transfers cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude Methyl 6-(Trifluoromethyl)nicotinate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude methyl 6-(trifluoromethyl)nicotinate using chromatographic techniques. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps before attempting to purify crude this compound by column chromatography?

A1: Before proceeding with column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[1] A well-chosen eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, allowing for good separation from impurities.[2][3]

Q2: What are the common challenges when purifying pyridine derivatives like this compound by silica gel chromatography?

A2: Pyridine derivatives often exhibit peak tailing during silica gel chromatography. This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups on the silica surface.[4][5] This can lead to poor separation and reduced purity of the collected fractions.

Q3: How can I prevent peak tailing during the chromatography of this compound?

A3: To minimize peak tailing, a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), can be added to the mobile phase.[2][5] This additive effectively blocks the active silanol sites on the silica gel, leading to more symmetrical peaks. Using end-capped silica gel is another effective strategy.[4]

Q4: What should I do if my compound is not stable on silica gel?

A4: If you suspect your compound is degrading on silica gel, you can consider alternative stationary phases such as neutral or basic alumina.[3] Another approach is to deactivate the silica gel by treating it with a base like triethylamine before packing the column.

Q5: My crude sample is not dissolving in the chosen chromatography solvent. How should I load it onto the column?

A5: If your sample has poor solubility in the eluent, you can use a technique called "dry loading". Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Possible Cause Solution
Broad or Tailing Peaks Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel surface.[4][5]Add a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase.[2][5] Use an end-capped silica gel column.[4]
Co-elution of Impurities The polarity of the desired compound and impurities are very similar.Optimize the solvent system by trying different solvent mixtures.[3] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[6]
Low Recovery of the Product The compound may be highly polar and strongly adsorbed onto the silica gel.[3] The compound might be unstable on the silica gel.Use a more polar eluent or a gradient elution.[3] Minimize the time the compound spends on the column by running it faster (flash chromatography).[3] Consider using a different stationary phase like alumina.[3]
Compound Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Compound Does Not Elute (Low Rf) The eluent is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Preparation of TLC Chamber : Pour the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapor and close the chamber.[1]

  • Spotting the Plate : Dissolve a small amount of the crude this compound in a suitable solvent (e.g., acetone or dichloromethane). Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.

  • Developing the Plate : Place the TLC plate into the equilibrated chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Analysis : Calculate the Rf value for each spot. The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.[2]

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation :

    • Select an appropriate size column based on the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[3]

    • Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.[3]

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.[3]

    • Alternatively, use the dry loading method described in the FAQs.

  • Elution :

    • Carefully add the eluent to the column.

    • Apply gentle pressure using a pump or inert gas to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Monitoring :

    • Monitor the elution of the compound by spotting the collected fractions on TLC plates.

    • Combine the fractions containing the pure product.

  • Solvent Removal :

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC 1. TLC Analysis (Solvent System Selection) Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Sample_Loading 3. Sample Loading (Wet or Dry) Column_Prep->Sample_Loading Elution 4. Elution (Flash Chromatography) Sample_Loading->Elution Monitoring 5. Fraction Monitoring (TLC) Elution->Monitoring Fraction_Pooling 6. Combine Pure Fractions Monitoring->Fraction_Pooling Solvent_Removal 7. Solvent Removal (Rotary Evaporation) Fraction_Pooling->Solvent_Removal Pure_Product Pure Methyl 6-(trifluoromethyl)nicotinate Solvent_Removal->Pure_Product

Caption: A general workflow for the purification of crude this compound.

troubleshooting_logic Start Problem Encountered (e.g., Peak Tailing) Identify_Cause Identify Potential Cause (e.g., Basic Nitrogen Interaction) Start->Identify_Cause Propose_Solution Propose Solution (e.g., Add Triethylamine) Identify_Cause->Propose_Solution Implement Implement Solution Propose_Solution->Implement Evaluate Evaluate Outcome Implement->Evaluate Success Problem Resolved Evaluate->Success Yes Failure Problem Persists Evaluate->Failure No Alternative Consider Alternative (e.g., Different Stationary Phase) Failure->Alternative Alternative->Implement

References

minimizing byproduct formation in methyl 6-(trifluoromethyl)nicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of methyl 6-(trifluoromethyl)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for synthesizing this compound:

  • Esterification of 6-(trifluoromethyl)nicotinic acid: This is a direct method involving the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

  • Trifluoromethylation of a methyl 6-halonicotinate precursor: This approach introduces the trifluoromethyl group in a later stage of the synthesis, typically through a copper-catalyzed reaction. A common precursor is methyl 6-iodonicotinate or methyl 6-chloronicotinate.

Q2: What are the common byproducts encountered in the synthesis of this compound?

A2: Byproduct formation is dependent on the chosen synthetic route.

  • Via Esterification: The most common issues are incomplete reaction leading to the presence of the starting material, 6-(trifluoromethyl)nicotinic acid, and hydrolysis of the ester product back to the carboxylic acid during workup.

  • Via Trifluoromethylation: This route can present more complex byproduct profiles, including:

    • Incomplete reaction: Residual methyl 6-halonicotinate.

    • Proto-dehalogenation: Formation of methyl nicotinate where the halogen is replaced by a hydrogen atom.

    • Formation of other fluorinated species: In some cases, byproducts such as methyl 6-(difluoromethyl)nicotinate or methyl 6-(monofluoromethyl)nicotinate may be observed, although this is less common with modern trifluoromethylating agents.

    • Homocoupling: Dimerization of the starting material or other intermediates.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Reaction monitoring is crucial for optimizing the synthesis and minimizing byproducts. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): A rapid and effective method for qualitatively tracking the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and the relative amounts of product and byproducts.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion in the Esterification of 6-(Trifluoromethyl)nicotinic Acid

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Catalyst Increase the amount of acid catalyst (e.g., H₂SO₄) incrementally.
Reversible Reaction Remove water as it forms, for example, by using a Dean-Stark apparatus. Use a large excess of methanol to shift the equilibrium towards the product.
Short Reaction Time Extend the reflux time and monitor the reaction by TLC or HPLC until the starting material is consumed.
Low Reaction Temperature Ensure the reaction mixture is maintained at a vigorous reflux.
Issue 2: Formation of Byproducts during Copper-Catalyzed Trifluoromethylation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction Increase the equivalents of the trifluoromethylating reagent. Extend the reaction time or increase the temperature, monitoring for product degradation. Ensure the catalyst is active and not poisoned.
Proto-dehalogenation Ensure the reaction is performed under anhydrous and inert conditions to minimize sources of hydrogen.
Catalyst Inactivity Use a fresh batch of copper catalyst. Consider the use of ligands to stabilize the active copper species.
Side reactions of the trifluoromethylating reagent The choice of trifluoromethylating agent is critical. For instance, using the Ruppert-Prakash reagent (TMSCF₃) can sometimes lead to the formation of difluorocarbene, which can participate in side reactions.[1]

Experimental Protocols

Protocol 1: Esterification of 6-(Trifluoromethyl)nicotinic Acid

This protocol is based on the general principles of Fischer esterification of nicotinic acid derivatives.

  • Reaction Setup: In a round-bottom flask, suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq.) in methanol (10-20 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred suspension.

  • Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Protocol 2: Copper-Catalyzed Trifluoromethylation of Methyl 6-Iodonicotinate

This protocol is adapted from the synthesis of a structurally similar compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate.[2]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge methyl 6-iodonicotinate (1.0 eq.), copper(I) iodide (CuI, 1.0-1.5 eq.), and potassium fluoride (KF, 2.0-3.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the trifluoromethylating agent, for example, methyl chlorodifluoroacetate (MCDFA), dropwise to the reaction mixture at an elevated temperature (e.g., 120 °C).

  • Reaction: Stir the mixture at the elevated temperature for 2-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove insoluble inorganic salts.

    • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Visualizations

G cluster_esterification Esterification Workflow start 6-(Trifluoromethyl)nicotinic Acid + Methanol reaction Add H₂SO₄ (cat.) Reflux start->reaction workup Neutralization (NaHCO₃) Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product This compound purification->product

Caption: General workflow for the esterification of 6-(trifluoromethyl)nicotinic acid.

G cluster_trifluoromethylation Trifluoromethylation Workflow start Methyl 6-Halonicotinate reaction Reaction in Anhydrous Solvent (e.g., NMP, 120°C) start->reaction reagents CuI, KF, CF₃ Source (e.g., MCDFA) reagents->reaction workup Filtration & Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography/Distillation) extraction->purification product This compound purification->product

Caption: General workflow for copper-catalyzed trifluoromethylation.

G cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield or Incomplete Reaction cause1 Insufficient Reagents/ Catalyst low_yield->cause1 cause2 Suboptimal Temperature/ Time low_yield->cause2 cause3 Presence of Water/ Air low_yield->cause3 cause4 Poor Quality Starting Materials low_yield->cause4 sol1 Increase Equivalents/ Use Fresh Catalyst cause1->sol1 sol2 Optimize Reaction Conditions cause2->sol2 sol3 Use Anhydrous Solvents/ Inert Atmosphere cause3->sol3 sol4 Purify/Verify Starting Materials cause4->sol4

Caption: Troubleshooting logic for low yield in synthesis.

References

troubleshooting scalability issues in 6-methylnicotinate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scalability issues encountered during the synthesis of 6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for 6-methylnicotinate?

A1: The two main industrial methods for synthesizing 6-methylnicotinate are:

  • Fischer Esterification of 6-Methylnicotinic Acid: This common method involves reacting 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst, like sulfuric acid.[1][2]

  • Oxidation of 2-Methyl-5-ethylpyridine (MEP) followed by Esterification: This route, often preferred for large-scale production, involves oxidizing MEP with an agent such as nitric acid to produce 6-methylnicotinic acid, which is then esterified.[1][3]

Q2: What are the major scalability challenges when transitioning from laboratory to industrial production?

A2: Key challenges during scale-up include:

  • Exothermic Reaction Control: The oxidation of 2-methyl-5-ethylpyridine with nitric acid is highly exothermic and demands robust temperature management to prevent thermal runaway.[1]

  • Byproduct Formation: Unwanted side products like dinicotinic acid and nitrated pyridines can form, which complicates the purification process and lowers the overall yield.[1]

  • Purification at Scale: Achieving the desired purity of the final product can be difficult due to the presence of impurities with close boiling points, requiring efficient fractional distillation under high vacuum.[1]

Q3: What are the common byproducts in 6-methylnicotinate synthesis?

A3: A significant byproduct, especially during the oxidation of 2-methyl-5-ethylpyridine, is dinicotinic acid.[1] The formation of nitrated pyridines is also possible.[1] To minimize these byproducts, it is crucial to carefully control reaction parameters such as temperature, reaction time, and reactant ratios.[1]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

Problem: The yield of 6-methylnicotinate from the Fischer esterification of 6-methylnicotinic acid is consistently low.

Possible CauseRecommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards completion, use a large excess of methanol or remove the water that forms using a Dean-Stark apparatus.[1]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[1]
Suboptimal Reaction Time and Temperature Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal reaction time. The reaction should be conducted at a suitable temperature, typically the reflux temperature of methanol.[1][2]
Product Loss During Workup During neutralization and extraction, carefully adjust the pH to maximize the recovery of the ester in the organic phase. Perform multiple extractions to ensure complete recovery.[1][2]
Issue 2: Poor Selectivity and Byproduct Formation in MEP Oxidation

Problem: The oxidation of 2-methyl-5-ethylpyridine (MEP) is producing a high percentage of byproducts like dinicotinic acid.

Possible CauseRecommended Solution
Over-oxidation Carefully control the reaction temperature and the rate of addition of the oxidizing agent (e.g., nitric acid). Over-oxidation can lead to the formation of dinicotinic acid.[1]
Side Reactions Impurities in the starting material can lead to side reactions. Ensure the purity of the MEP before beginning the reaction.[1]
Incorrect Stoichiometry Optimize the molar ratio of the oxidizing agent to MEP to favor the formation of the desired product.[1]
Issue 3: Difficulty in Final Product Purification

Problem: The final 6-methylnicotinate product is difficult to purify to the required specifications.

Possible CauseRecommended Solution
Presence of Close-Boiling Impurities If byproducts have boiling points near that of 6-methylnicotinate, fractional distillation under a high vacuum is necessary. Optimize the distillation column parameters (e.g., number of theoretical plates, reflux ratio) for better separation.[1]
Thermal Decomposition The product may decompose at high temperatures. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.[1]
Incomplete Removal of Starting Materials Ensure the reaction goes to completion to minimize the amount of unreacted starting materials in the crude product.[1]

Experimental Protocols

Fischer Esterification of 6-Methylnicotinic Acid (Lab Scale)

Materials:

  • 6-Methylnicotinic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylnicotinic acid in an excess of methanol.[1][2]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[1][2]

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.[1][2]

  • Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.[1][2]

  • Extract the product into an organic solvent like ethyl acetate.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]

Oxidation of 2-Methyl-5-ethylpyridine (MEP) and Esterification (Industrial Scale)

Materials:

  • 2-Methyl-5-ethylpyridine (MEP)

  • Concentrated Sulfuric Acid

  • Nitric Acid

  • Methanol

  • Suitable extraction solvent (e.g., methylene chloride)

  • Base for neutralization (e.g., ammonium hydroxide)

Procedure:

  • Charge a reactor with concentrated sulfuric acid and a catalyst (e.g., ammonium vanadate) and cool the mixture.[3]

  • Slowly add the 2-methyl-5-ethylpyridine.

  • Heat the mixture to 158-160°C.[1]

  • Add nitric acid over several hours while continuously distilling off water and/or diluted nitric acid.[3][6]

  • After the oxidation is complete, cool the reaction mixture.

  • Add methanol and reflux the mixture for several hours at 60-70°C to esterify the carboxylic acid.[1]

  • Distill off the excess methanol.[1]

  • Cool the residue and adjust the pH to 7.0 with a suitable base.[1][3]

  • Extract the product with a suitable solvent.[1][3]

  • Distill off the solvent and purify the crude product by fractional distillation under high vacuum.[1]

Data Presentation

Comparison of Main Synthesis Routes

ParameterFischer Esterification of 6-Methylnicotinic AcidOxidation of 2-Methyl-5-ethylpyridine (MEP)
Starting Material 6-Methylnicotinic Acid5-Ethyl-2-methylpyridine
Key Reagents Methanol, Sulfuric Acid (or HCl gas)Sulfuric Acid, Nitric Acid, Methanol
Reported Yield ~75%[3]65-70%[3]
Product Purity "Off-white solid", requires purification97.6% - 98.3%[3]
Reaction Conditions Reflux for 1-17 hours[3]140-225°C[3][6]
Key By-products Unreacted starting materialsIsocinchomeronic acid diester (3-5%), Dinicotinic acid, Spent nitric acid[3]
Environmental Impact Acidic waste requiring neutralizationHighly corrosive environment, generation of nitrous oxide and spent nitric acid[3]

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Mix 6-Methylnicotinic Acid, Methanol, and H₂SO₄ reflux Reflux for several hours start->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Crude 6-Methylnicotinate evaporate->product

Caption: Workflow for Fischer Esterification of 6-methylnicotinic acid.

MEP_Oxidation_Workflow MEP Oxidation and Esterification Workflow cluster_oxidation Oxidation cluster_esterification Esterification cluster_workup_purification Workup & Purification start Start: Mix MEP and H₂SO₄ heat Heat to 158-160°C start->heat add_hno3 Add Nitric Acid (distill off H₂O) heat->add_hno3 cool_esterify Cool and Add Methanol add_hno3->cool_esterify reflux_esterify Reflux at 60-70°C cool_esterify->reflux_esterify distill_methanol Distill off excess Methanol reflux_esterify->distill_methanol neutralize Neutralize to pH 7 distill_methanol->neutralize extract Extract with Solvent neutralize->extract distill_solvent Distill off Solvent extract->distill_solvent vacuum_distill Fractional Vacuum Distillation distill_solvent->vacuum_distill product Pure 6-Methylnicotinate vacuum_distill->product

Caption: Workflow for MEP Oxidation and subsequent Esterification.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Yield incomplete_reaction Incomplete Reaction problem->incomplete_reaction insufficient_catalyst Insufficient Catalyst problem->insufficient_catalyst suboptimal_conditions Suboptimal Time/Temp problem->suboptimal_conditions workup_loss Product Loss During Workup problem->workup_loss drive_equilibrium Use excess Methanol or remove H₂O (Dean-Stark) incomplete_reaction->drive_equilibrium increase_catalyst Ensure adequate amount of acid catalyst insufficient_catalyst->increase_catalyst optimize_conditions Monitor with TLC/HPLC to find optimal conditions suboptimal_conditions->optimize_conditions optimize_workup Careful pH adjustment and multiple extractions workup_loss->optimize_workup

Caption: Troubleshooting logic for low yield in Fischer Esterification.

References

Technical Support Center: Managing Thermal Decomposition During Distillation of Nicotinic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the thermal decomposition of nicotinic esters during distillation.

Frequently Asked Questions (FAQs)

Q1: What is thermal decomposition in the context of nicotinic ester distillation?

A1: Thermal decomposition is a chemical breakdown of a substance caused by heat. During the distillation of nicotinic esters, high temperatures can cause the ester molecules to break apart, leading to the formation of impurities and a reduction in the yield and purity of the desired product.

Q2: At what temperature do nicotinic esters typically start to decompose?

A2: The exact decomposition temperature can vary depending on the specific nicotinic ester and the presence of any impurities. However, it is generally advisable to keep the distillation temperature below 250°C.[1] For some higher boiling point esters, vacuum distillation is essential to lower the boiling point and prevent decomposition. For instance, menthyl nicotinate can be distilled at approximately 170°C under a high vacuum of 0.5-2.0 mbar.[2] Studies on some complex heterocyclic esters show decomposition beginning around 250-280°C in an inert atmosphere.

Q3: What are the common signs of thermal decomposition during distillation?

A3: Signs of thermal decomposition can include:

  • Discoloration: The distillation residue or the distillate may appear darker than expected (e.g., yellow, brown, or black).

  • Gas Evolution: Unexplained gas production in the distillation flask.

  • Lower than Expected Yield: The amount of pure ester collected is significantly less than theoretically calculated.

  • Presence of Impurities: Analytical tests (like GC-MS or HPLC) of the distillate show unexpected peaks.

  • Changes in Viscosity: The residue in the distillation flask may become more viscous or even solidify.

Q4: How can I minimize thermal decomposition during distillation?

A4: The most effective method is to lower the boiling point of the nicotinic ester by using vacuum distillation .[1] This allows the distillation to be carried out at a lower temperature, reducing the risk of thermal breakdown. Other preventative measures are detailed in the troubleshooting guide below.

Q5: What are the likely decomposition products of nicotinic esters?

A5: The primary decomposition pathway is often hydrolysis back to nicotinic acid and the corresponding alcohol, especially if water is present. At higher temperatures, more complex reactions can occur, potentially involving the pyridine ring. A known byproduct in the synthesis of some nicotinates is dinicotinic acid , which can be subsequently esterified to a diester.[3][4] Pyrolysis of related compounds like nicotine can lead to dehydrogenated products (e.g., nicotyrine), suggesting that similar reactions could occur with nicotinic esters at elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the distillation of nicotinic esters.

Issue 1: The distillation product is discolored (yellow to brown).
Possible Cause Suggested Solution
Excessive Distillation Temperature: The pot temperature is too high, causing thermal decomposition.1. Use Vacuum Distillation: Reduce the pressure to lower the boiling point of the ester.[1] 2. Optimize Heating: Use a heating mantle with a stirrer for even heat distribution and avoid localized overheating.
Presence of Oxygen: Oxidation at high temperatures can lead to colored byproducts.1. Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Contaminants in the Crude Product: Impurities from the synthesis step may be decomposing.1. Pre-purification: Consider a pre-purification step like an acid-base wash to remove acidic or basic impurities before distillation.[4] 2. Use of Adsorbents: Adding a small amount of powdered activated carbon to the distillation flask can help adsorb colored impurities.[2]
Issue 2: The yield of the distilled nicotinic ester is very low.
Possible Cause Suggested Solution
Significant Thermal Decomposition: A large portion of the product is degrading due to high temperatures.1. Lower the Distillation Temperature: Employ a high vacuum to significantly reduce the boiling point.[2] 2. Short Path Distillation: For very high-boiling or sensitive esters, consider using a short path distillation apparatus to minimize the time the compound spends at high temperatures.
Incomplete Reaction: The initial esterification reaction may not have gone to completion.1. Monitor Reaction Completion: Use techniques like TLC or GC to ensure the esterification reaction is complete before starting the distillation. 2. Remove Water: During esterification, ensure efficient removal of water to drive the reaction to completion.[5]
Losses during Workup: Product may be lost during extraction and washing steps.1. Optimize Extraction: Ensure the correct pH for extractions to minimize the solubility of the ester in the aqueous phase. 2. Minimize Transfers: Reduce the number of transfers between flasks to avoid physical losses.
Issue 3: The purified product contains significant impurities, including nicotinic acid.
Possible Cause Suggested Solution
Hydrolysis: Residual water in the crude product is hydrolyzing the ester at high temperatures.1. Thorough Drying: Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. 2. Azeotropic Removal of Water: If possible, use a solvent that forms an azeotrope with water to remove it before the final distillation.
Co-distillation of Impurities: Impurities with similar boiling points are distilling with the product.1. Fractional Distillation: Use a fractionating column to improve the separation of compounds with close boiling points. 2. Alternative Purification: If distillation is ineffective, consider other purification methods like column chromatography.[6]
Inefficient Separation: The distillation setup is not providing adequate separation.1. Check Column Efficiency: Ensure the fractionating column is properly packed and insulated. 2. Control Reflux Ratio: In fractional distillation, maintain an appropriate reflux ratio to enhance separation.

Data Presentation

Table 1: Boiling Points of Common Nicotinic Esters at Atmospheric and Reduced Pressures

Nicotinic EsterBoiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
Methyl Nicotinate204-
Ethyl Nicotinate223-224-
Menthyl Nicotinate-~170 °C at 0.5-2.0 mbar[2]

Table 2: Potential Stabilizers for Nicotinic Ester Distillation

Stabilizer TypeExamplesProposed Mechanism
Radical Scavengers / Antioxidants Butylated hydroxytoluene (BHT), Tocopherol (Vitamin E), Phenolic compoundsInhibit oxidation and free-radical chain reactions that can be initiated at high temperatures.[7][8]
Adsorbents Powdered Activated CarbonAdsorbs colored impurities and potential catalysts for decomposition.[2]

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity and Decomposition Products

This protocol is designed to assess the purity of a nicotinic ester sample and identify potential thermal decomposition products.

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column (e.g., HP-5ms) is generally suitable.

  • Injector: A temperature-programmable inlet (TPI) is recommended to minimize on-column decomposition.[4]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the nicotinic ester sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL solution.

  • If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.

3. GC-MS Conditions:

  • Injector Temperature: Use a programmed ramp. Start at a low temperature (e.g., 150°C) and ramp quickly to the final temperature (e.g., 250°C) to ensure rapid volatilization without prolonged heat exposure.[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • Identify the peak corresponding to the nicotinic ester based on its retention time and mass spectrum.

  • Integrate the peak area to determine the purity of the sample.

  • Search the mass spectra of any impurity peaks against a library (e.g., NIST) to identify potential decomposition products. Look for the molecular ions and fragmentation patterns of nicotinic acid, the corresponding alcohol, and potential dehydrogenated products.

Protocol 2: HPLC Method for Quantifying Nicotinic Acid Impurity

This protocol is suitable for determining the amount of nicotinic acid present as an impurity in a nicotinic ester sample.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • A mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile in a sulfuric acid buffer can be used. A simple isocratic mobile phase could be 10% ethanol, 1% acetic acid, and 89% water.[6]

3. Sample and Standard Preparation:

  • Sample Solution: Prepare a solution of the nicotinic ester in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Standard Solution: Prepare a standard solution of nicotinic acid in the mobile phase at a known concentration (e.g., 0.1 mg/mL). Prepare a series of dilutions to create a calibration curve.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • UV Detection: 265 nm.[6]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the nicotinic acid standards against their concentrations.

  • Determine the concentration of nicotinic acid in the sample solution by comparing its peak area to the calibration curve.

  • Calculate the percentage of nicotinic acid impurity in the nicotinic ester sample.

Visualizations

Distillation_Troubleshooting start Start Distillation observe Observe Distillate and Residue start->observe analyze Analyze Product (GC-MS, HPLC) observe->analyze issue Issue Detected? analyze->issue discoloration Discoloration issue->discoloration Yes (Color) low_yield Low Yield issue->low_yield Yes (Yield) impurities Impurities Present issue->impurities Yes (Purity) end Pure Product Obtained issue->end No reduce_temp Reduce Temperature (Use Vacuum) discoloration->reduce_temp inert_atm Use Inert Atmosphere discoloration->inert_atm pre_purify Pre-purify Crude (Wash, Activated Carbon) discoloration->pre_purify high_vacuum Use High Vacuum / Short Path low_yield->high_vacuum check_reaction Check Reaction Completion low_yield->check_reaction dry_crude Thoroughly Dry Crude impurities->dry_crude fractional_dist Use Fractional Distillation impurities->fractional_dist reduce_temp->start inert_atm->start pre_purify->start high_vacuum->start check_reaction->start dry_crude->start fractional_dist->start

Caption: Troubleshooting workflow for distillation of nicotinic esters.

Distillation_Process_Flow cluster_synthesis Synthesis cluster_workup Workup cluster_distillation Distillation esterification Esterification of Nicotinic Acid wash Aqueous Wash (Acid/Base) esterification->wash dry Drying of Organic Phase wash->dry dist_flask Distillation Flask (Crude Ester + Optional Stabilizer) dry->dist_flask vacuum Vacuum Source vacuum->dist_flask condenser Condenser dist_flask->condenser Heat receiver Receiving Flask (Pure Ester) condenser->receiver

Caption: General experimental workflow for nicotinic ester synthesis and purification.

References

preventing hydrolysis of methyl 6-(trifluoromethyl)nicotinate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 6-(trifluoromethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental workup procedures.

Troubleshooting Guides

Issue: Low Yield of this compound and Presence of 6-(Trifluoromethyl)nicotinic Acid in Product

If you are experiencing a lower-than-expected yield of your final ester product and detect the presence of the corresponding carboxylic acid, it is highly likely that hydrolysis is occurring during your workup. Use the following guide to diagnose and resolve the issue.

Diagnostic Tree:

G start Low Yield & Presence of Carboxylic Acid workup_type What type of workup was performed? start->workup_type aqueous_wash Aqueous Wash Steps workup_type->aqueous_wash Aqueous nonaqueous_workup Non-Aqueous Workup workup_type->nonaqueous_workup Non-Aqueous If hydrolysis is still observed, consider trace water in solvents or reagents. base_wash Did the aqueous wash involve a basic solution (e.g., NaHCO3, NaOH)? aqueous_wash->base_wash acid_wash Did the aqueous wash involve an acidic solution? base_wash->acid_wash No strong_base Strong Base (e.g., NaOH, KOH) Used base_wash->strong_base Yes, strong base weak_base Weak Base (e.g., NaHCO3) Used base_wash->weak_base Yes, weak base neutral_wash Neutral water wash acid_wash->neutral_wash No solution2 Moderate Risk of Hydrolysis: - Ensure the base is fully neutralized and removed. - Use ice-cold solutions. - Minimize contact time. acid_wash->solution2 Yes high_temp Were the washes performed at room temperature or higher? neutral_wash->high_temp solution1 High Risk of Hydrolysis: - Use a weaker base (NaHCO3). - Use ice-cold solutions. - Minimize contact time. strong_base->solution1 weak_base->high_temp cold_temp Washes performed with cold solutions high_temp->cold_temp No high_temp->solution2 Yes prolonged_contact Was there prolonged contact time with the aqueous phase? cold_temp->prolonged_contact brief_contact Brief contact time prolonged_contact->brief_contact No prolonged_contact->solution2 Yes incomplete_drying Was the organic layer thoroughly dried? brief_contact->incomplete_drying thorough_drying Thorough drying with anhydrous salt incomplete_drying->thorough_drying Yes solution3 Low Risk, but still possible: - Ensure complete removal of water with a drying agent. incomplete_drying->solution3 No solution4 Consider alternative non-aqueous workup or SPE. thorough_drying->solution4

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to hydrolysis?

A1: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This effect significantly increases the electrophilicity of the carbonyl carbon in the ester functional group. As a result, the ester is more susceptible to nucleophilic attack by water or hydroxide ions, leading to a higher rate of hydrolysis compared to unsubstituted or electron-donated esters.

Q2: Which steps in a standard aqueous workup are most likely to cause hydrolysis of my ester?

A2: The highest risk of hydrolysis occurs during aqueous wash steps, especially when using basic solutions.[1]

  • Basic Washes: Using solutions of sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or hydroxides (NaOH, KOH) to neutralize acid catalysts or remove acidic impurities can promote base-catalyzed hydrolysis (saponification).[1] This process is often irreversible under the workup conditions.[2]

  • Acidic Washes: While less common for ester workups, washing with dilute acid can also catalyze hydrolysis, which is a reversible reaction.[3]

  • Prolonged contact with any aqueous phase, even neutral water, can lead to hydrolysis, especially if residual acid or base is present.

Q3: What are the tell-tale signs of ester hydrolysis during workup?

A3: The most common indicators of unintended hydrolysis are:

  • A significantly lower than expected yield of the purified ester.[1]

  • The appearance of a more polar spot on a Thin-Layer Chromatography (TLC) plate, corresponding to the 6-(trifluoromethyl)nicotinic acid byproduct.[1]

  • The presence of characteristic peaks for the carboxylic acid in the ¹H or ¹³C NMR spectrum of the crude or purified product.[1]

  • A broad O-H stretch in the IR spectrum, indicative of a carboxylic acid.[1]

Q4: Are there any general precautions I can take to minimize hydrolysis during an aqueous workup?

A4: Yes, several general practices can significantly reduce the risk of hydrolysis:

  • Low Temperature: Perform all aqueous washes with ice-cold solutions (e.g., saturated NaHCO₃, brine, and water). Lowering the temperature slows down the rate of hydrolysis.[4]

  • Use Weak Bases: For neutralization, opt for a weak base like cold, saturated sodium bicarbonate solution over strong bases like NaOH or KOH.[1]

  • Minimize Contact Time: Perform extractions and washes as quickly and efficiently as possible. Avoid letting the organic and aqueous layers remain in contact for extended periods.[4]

  • Thorough Drying: After the final aqueous wash (typically with brine to remove the bulk of the water), ensure the organic layer is thoroughly dried with a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal.[4]

Data Presentation

The following table summarizes the relative impact of different conditions on the rate of ester hydrolysis.

ParameterConditionRelative Impact on Hydrolysis RateRationale
pH of Aqueous Wash Strong Base (e.g., NaOH, pH > 12)Very HighBase-catalyzed hydrolysis (saponification) is rapid and generally irreversible.[2][3]
Weak Base (e.g., NaHCO₃, pH ≈ 8-9)ModerateSlower rate of base-catalyzed hydrolysis compared to strong bases.[1]
Neutral (e.g., Water, pH ≈ 7)LowHydrolysis is slow without a catalyst.[5]
Acidic (e.g., dilute HCl, pH < 3)Moderate to HighAcid-catalyzed hydrolysis is reversible but can be significant.[3][5]
Temperature Room Temperature (~25°C)ModerateHydrolysis occurs at a noticeable rate.
Ice-Bath (0-4°C)LowThe rate of hydrolysis is significantly reduced at lower temperatures.[4]
Contact Time Prolonged (> 10 minutes)HighIncreased time allows for more significant hydrolysis to occur.[4]
Brief (< 5 minutes)LowMinimizes the extent of the hydrolysis reaction.[4]

Experimental Protocols

Protocol 1: Optimized Aqueous Workup for Hydrolysis-Sensitive Esters

This protocol is designed to minimize hydrolysis during a standard aqueous workup.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice bath.

  • Dilution and Transfer: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Transfer the mixture to a separatory funnel.

  • Neutralization (if necessary): Slowly add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Swirl gently at first to allow for controlled release of any gas. Stopper the funnel and invert gently, venting frequently. Continue this process until gas evolution ceases.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with one portion of ice-cold saturated aqueous NaCl (brine). This helps to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a generous amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Further purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Non-Aqueous Workup using Solid-Phase Extraction (SPE)

This protocol avoids aqueous solutions entirely, making it suitable for highly sensitive esters. A polar stationary phase (like silica gel) is used to retain polar impurities while the less polar ester is eluted.

  • Sample Preparation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent. Re-dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane, dichloromethane, or a mixture thereof).

  • SPE Cartridge Conditioning: Select a normal-phase SPE cartridge (e.g., silica gel). Condition the cartridge by passing 2-3 column volumes of the chosen non-polar elution solvent through it.

  • Sample Loading: Carefully load the prepared sample onto the conditioned SPE cartridge.

  • Elution of the Ester: Elute the desired ester product from the cartridge with the non-polar solvent. The more polar impurities (e.g., unreacted carboxylic acid, if present) will be retained on the silica. Collect the eluate.

  • Elution of Impurities (Optional): To confirm that impurities were retained, you can subsequently wash the cartridge with a more polar solvent (e.g., ethyl acetate or a mixture containing methanol) and analyze this fraction separately.

  • Isolation: Concentrate the collected eluate containing the purified ester under reduced pressure to yield the final product.

Mandatory Visualization

G cluster_0 Hydrolysis of this compound ester This compound acid 6-(Trifluoromethyl)nicotinic Acid ester->acid H2O, H+ or OH- methanol Methanol

Caption: The hydrolysis reaction of this compound.

G cluster_1 Optimized Aqueous Workup Workflow start Reaction Mixture cool Cool to 0°C start->cool dilute Dilute with Organic Solvent cool->dilute wash_bicarb Wash with Cold sat. NaHCO3 dilute->wash_bicarb wash_brine Wash with Cold Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Purified Ester evaporate->product

Caption: Workflow for an optimized aqueous workup to prevent hydrolysis.

G cluster_2 Non-Aqueous SPE Workup Workflow start Reaction Mixture concentrate Concentrate start->concentrate redissolve Redissolve in Non-polar Solvent concentrate->redissolve load_spe Load Sample onto SPE redissolve->load_spe condition_spe Condition SPE (Silica) condition_spe->load_spe elute Elute Ester with Non-polar Solvent load_spe->elute evaporate Evaporate Solvent elute->evaporate product Purified Ester evaporate->product

Caption: Workflow for a non-aqueous solid-phase extraction (SPE) workup.

References

Technical Support Center: Optimizing Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions. The strategic introduction of the trifluoromethyl (–CF₃) group is a pivotal strategy in medicinal chemistry and materials science, as it can significantly enhance properties like metabolic stability, lipophilicity, and bioavailability.[1] This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve optimal results in your trifluoromethylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for the trifluoromethyl radical?

Several reagents are commonly used to generate the CF₃ radical. These include trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and various electrophilic trifluoromethylating reagents like Togni's and Umemoto's reagents.[2][3] In photoredox catalysis, trifluoroacetic acid (TFA) and its derivatives have also been employed as cost-effective CF₃ sources.[4]

Q2: Why is my photoredox trifluoromethylation reaction not working?

The success of a photoredox-catalyzed reaction hinges on the interplay of several components. Common failure points include:

  • Inactive Photocatalyst: Ensure the photocatalyst, such as Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃, has not degraded.[5] Consider using a fresh batch or a different catalyst.

  • Inappropriate Light Source: The light source must have a wavelength that overlaps with the absorption spectrum of the photocatalyst. Blue LEDs are commonly used for many popular ruthenium and iridium catalysts.[3][6]

  • Oxygen Contamination: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Ensure your reaction is properly degassed.

  • Incorrect Solvent: The choice of solvent is critical and can significantly impact the reaction yield.[1][7] Acetonitrile (CH₃CN), dimethylformamide (DMF), and acetone/water mixtures are often effective.[1][7]

Q3: Can I perform trifluoromethylation on unprotected molecules?

Yes, one of the advantages of some modern trifluoromethylation methods, particularly radical-mediated approaches, is their compatibility with various functional groups, allowing for the direct modification of unprotected molecules, including complex natural products and pharmaceuticals.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Reaction Yield

Q: My reaction yield is low, or I'm observing no product formation. What are the common causes and potential solutions?

A: Low or no yield is a frequent challenge that can arise from several factors related to the reagents, catalyst, solvent, or reaction setup.

Troubleshooting Steps:

  • Verify Reagent and Catalyst Quality:

    • Trifluoromethylating Agent: The purity and stability of the CF₃ source are crucial. For instance, some electrophilic trifluoromethylating reagents can be moisture-sensitive.[9] Consider using a freshly opened bottle or a newly synthesized batch.

    • Catalyst/Initiator Activity: For methods using initiators like TBAF or CsF with TMSCF₃, ensure they are anhydrous as they are highly sensitive to moisture.[9] In photoredox catalysis, confirm the photocatalyst's activity, as they can degrade over time.[10]

    • Catalyst Loading: Insufficient catalyst loading can result in a stalled or slow reaction. While catalytic amounts are typical, optimization of the loading may be necessary.[9]

  • Optimize Solvent and Additives:

    • Solvent Choice: The reaction medium is highly influential. For instance, in visible light photoredox catalysis of alkenes, CH₃CN has been identified as an ideal solvent.[1] For reactions involving TMSCF₃ with non-fluoride initiators, DMF can significantly accelerate the reaction.[9] Some reactions benefit from aqueous mixtures, which can improve the solubility of certain reagents like K₂S₂O₈.[7]

    • Base/Additive Concentration: In many protocols, a base is required. For example, in the trifluoromethylation of alkenes with CF₃I, 2 equivalents of DBU were found to be optimal.[1]

  • Check Reaction Conditions:

    • Temperature: While many modern methods operate at room temperature, some reactions may require heating or cooling to optimize yield and selectivity.[11] For example, in the enantioselective α-trifluoromethylation of aldehydes, performing the reaction at -20 °C was found to be optimal.[12]

    • Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to oxygen or moisture.[9]

Decision-Making Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield reagent_check Verify Reagent and Catalyst Quality start->reagent_check conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK reagent_purity Use fresh/purified reagents and catalyst reagent_check->reagent_purity Purity/Activity Suspicion catalyst_loading Adjust catalyst loading reagent_check->catalyst_loading Loading Issue solvent_check Evaluate Solvent and Additives conditions_check->solvent_check Conditions OK temp_optimization Optimize reaction temperature conditions_check->temp_optimization atmosphere_control Ensure inert atmosphere conditions_check->atmosphere_control solvent_screening Screen alternative solvents (e.g., CH3CN, DMF) solvent_check->solvent_screening additive_tuning Vary additive/base concentration solvent_check->additive_tuning success Improved Yield reagent_purity->success catalyst_loading->success solvent_screening->success additive_tuning->success temp_optimization->success atmosphere_control->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Regio- or Stereoselectivity

Q: My reaction produces a mixture of isomers. How can I improve the selectivity?

A: Achieving high selectivity is a common goal. The distribution of products can be influenced by several factors.

Troubleshooting Steps:

  • Solvent Effects: The choice of solvent can dramatically alter the regioselectivity of a reaction. For example, in the trifluoromethylation of 4-acetylpyridine, switching the solvent from a dichloromethane/water mixture to a dimethylsulfoxide/water mixture resulted in a complete reversal of regioselectivity.[8][13]

  • Catalyst and Ligand Design: For enantioselective reactions, the choice of a chiral catalyst or ligand is paramount. Screening different chiral ligands or catalysts is often necessary to achieve high enantiomeric excess (ee). For instance, in the photoredox organocatalysis for the α-trifluoromethylation of aldehydes, the use of a specific imidazolidinone catalyst provided almost perfect enantiocontrol.[12]

  • Temperature Optimization: Reaction temperature can have a significant impact on selectivity. Lowering the temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.

Data on Solvent Effects on Regioselectivity:

SubstrateCF₃ SourceSolvent SystemC-2 Product (%)C-3 Product (%)Ratio (C-2:C-3)
4-acetylpyridineCF₃SO₂NaDCM:H₂O (2.5:1)166~2.6:1
4-acetylpyridineCF₃SO₂NaDMSO:H₂O (2.5:1)316~1:5.3
Data adapted from preliminary results on the effect of solvent on regioselectivity.[13]
Problem 3: Starting Material Decomposition or Side Product Formation

Q: I am observing significant decomposition of my starting material or the formation of unwanted byproducts. What could be the cause?

A: Substrate decomposition and side reactions can compete with the desired transformation, leading to lower yields and purification challenges.

Troubleshooting Steps:

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the decomposition of sensitive substrates or products. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.

  • Reagent Stoichiometry: The stoichiometry of the reagents can be critical. For example, in the trifluoromethylation of alkenes with CF₃I, using more than 2 equivalents of the reagent was found to be necessary for maximum yield, but excessive amounts could lead to side reactions.[1]

  • Nature of the Trifluoromethylating Agent: Different CF₃ sources can have varying reactivities and side reaction profiles. For instance, when working with enolizable ketones and TMSCF₃, the formation of a silyl enol ether byproduct can be a significant issue.[9] Switching to a different trifluoromethylating agent might be beneficial.

Logical Relationship Diagram for Side Product Formation:

side_product_formation start Side Product Formation cause1 Harsh Reaction Conditions start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Inherent Substrate/Reagent Reactivity start->cause3 solution1a Optimize Reaction Time cause1->solution1a solution1b Adjust Temperature cause1->solution1b solution2 Titrate Reagent Amount cause2->solution2 solution3 Screen Different CF3 Sources cause3->solution3 outcome Reduced Side Products solution1a->outcome solution1b->outcome solution2->outcome solution3->outcome

Caption: Factors contributing to side product formation and their solutions.

Experimental Protocols

General Protocol for Visible-Light Photoredox Trifluoromethylation of Alkenes

This protocol is adapted from the work of Cho and co-workers on the trifluoromethylation of alkenes using CF₃I.[1]

Materials:

  • Alkene (1.0 equiv)

  • Ru(Phen)₃Cl₂ (0.01 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Trifluoroiodomethane (CF₃I) (2.0 equiv)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To an oven-dried reaction vessel, add the alkene and the photocatalyst Ru(Phen)₃Cl₂.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add anhydrous acetonitrile, followed by DBU.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add trifluoroiodomethane.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

Optimization Data for Trifluoromethylation of 4-phenyl-1-butene:

EntryPhotocatalyst (mol%)Base (equiv)SolventYield (%)
1Ru(Phen)₃Cl₂ (1.0)DBU (2.0)CH₃CN85
2Ru(Phen)₃Cl₂ (0.1)DBU (2.0)CH₃CN84
3Ru(Phen)₃Cl₂ (0.01)DBU (2.0)CH₃CN85
4Ru(Phen)₃Cl₂ (1.0)DBU (1.0)CH₃CN45
5Ru(Phen)₃Cl₂ (1.0)DBU (2.0)DMF70
6Ru(Phen)₃Cl₂ (1.0)DBU (2.0)DMSO65
This table summarizes the optimization of reaction conditions, highlighting the efficiency even at low catalyst loading and the superiority of CH₃CN as the solvent.[1]

References

Technical Support Center: Techniques for Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from a product.

Quick Links to Purification Techniques

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Comparison of Common Purification Techniques

The selection of an appropriate purification method is critical for achieving the desired purity and yield. The following table provides a comparison of common techniques.

TechniquePrinciple of SeparationBest ForCommon Issues
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[1]Purifying nonvolatile organic solids.[1]Oiling out, no crystal formation, low recovery.[2][3]
Column Chromatography Differential adsorption of compounds on a solid stationary phase as a liquid mobile phase passes through.[4]Separating mixtures of compounds with different polarities.[5]Poor separation, compound stuck on the column, low yield.[6][7]
Liquid-Liquid Extraction Differential solubility of a compound in two immiscible liquid phases.[8]Separating compounds based on their acid-base properties or polarity.[9]Emulsion formation, poor separation of layers, loss of product.[10][11]
Distillation Difference in the boiling points of liquids in a mixture.[12]Purifying volatile liquids with different boiling points.[12]Poor separation (co-distillation), decomposition of the product.[13]

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[14]

Troubleshooting Guide for Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.[2]- The solution is supersaturated.[2]- Evaporate some of the solvent and re-cool.[2][14]- Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[1][14][15]
The compound "oils out" (forms a liquid instead of crystals) - The solute is melting in the hot solvent because the boiling point of the solvent is higher than the melting point of the solute.[3]- The solution is cooling too quickly.[3][14]- Use a solvent with a lower boiling point.[14]- Add more solvent to lower the saturation temperature.[2]- Allow the solution to cool more slowly by insulating the flask.[2]
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.[3]- The crystals were washed with a solvent that was not cold.[3]- Premature crystallization occurred during hot filtration.[16]- Use the minimum amount of hot solvent necessary for dissolution.[3]- Always use ice-cold solvent to wash the crystals.[3]- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.[16]
Recrystallized product is still impure - Inefficient removal of impurities during the single recrystallization step.- Co-crystallization of the impurity with the product.- Perform a second recrystallization.- Try a different recrystallization solvent or a mixed solvent system.
FAQs for Recrystallization

Q1: How do I choose a suitable solvent for recrystallization?

A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17] The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[16] The solvent should also be chemically inert to the compound and have a boiling point lower than the melting point of the compound.[17]

Q2: What is a mixed solvent system and when should I use it?

A2: A mixed solvent system is a combination of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[18] This is used when a single solvent is not ideal. The impure solid is dissolved in a minimum amount of the hot "good" solvent, and the hot "bad" solvent is added dropwise until the solution becomes cloudy, indicating saturation.[18]

Q3: What should I do if my compound is colored, but the pure compound is known to be colorless?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose an appropriate solvent by testing the solubility of your impure compound in small amounts of different solvents.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[19]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[14][16]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[14]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[14]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4]

Troubleshooting Guide for Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds - Incorrect solvent system (eluent).[6]- Column was overloaded with the sample.[7]- Column was not packed properly, leading to channeling.[20]- Optimize the eluent using Thin Layer Chromatography (TLC) beforehand. An Rf value of 0.2-0.4 for the desired compound is often ideal.[7][14]- Reduce the amount of sample loaded onto the column.[7]- Repack the column carefully, ensuring a uniform and bubble-free packing.[14][20]
Compound is stuck on the column - The eluent is not polar enough to move the compound.[7]- The compound may be decomposing on the stationary phase (e.g., silica gel is acidic).[5][6]- Gradually increase the polarity of the eluent (gradient elution).[7]- Flush the column with a very polar solvent like methanol.[7]- Use a different stationary phase (e.g., neutral alumina) or add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[5][7]
Low recovery of purified product - Product streaking or tailing on the column.[7]- Incomplete elution.[7][20]- Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.[7]- Ensure all fractions are collected and analyzed by TLC before combining.[7]
Cracks or bubbles in the column bed - The column was allowed to run dry.- Heat of solvation from adding a more polar solvent.- Never let the solvent level drop below the top of the stationary phase.- When changing to a more polar solvent, do so gradually or pre-mix the solvents.
FAQs for Column Chromatography

Q1: How much silica gel should I use for my column?

A1: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations.[7] For easier separations, a lower ratio can be used.[7]

Q2: What is the ideal flow rate for flash chromatography?

A2: A flow rate of about 2 inches per minute is often recommended for flash chromatography.[7] This is the rate at which the solvent level descends in the column.[7]

Q3: What is the difference between dry loading and wet loading a sample?

A3: In wet loading, the sample is dissolved in a small amount of the eluent and carefully added to the top of the column.[21] In dry loading, the sample is first adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column. Dry loading is often preferred as it can lead to better separation.[21]

Experimental Protocol: Flash Column Chromatography
  • Column Preparation: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[14][22]

  • Packing: Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a uniform bed. Gently tap the column to remove air bubbles.[14][22]

  • Sample Loading: Drain the eluent to the top of the silica gel. Dissolve the crude product in a minimal amount of eluent and carefully add it to the top of the column.[7][14]

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure from a pressurized air source to achieve the desired flow rate. Collect fractions in separate tubes.[7]

  • Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing the spots. Combine the fractions containing the pure product.[7]

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.[7]

Visualization of Chromatography Workflow

G start Start: Crude Product prep Column Preparation (Plug, Sand, Slurry Pack) start->prep load Sample Loading (Wet or Dry) prep->load elute Elution with Mobile Phase (Isocratic or Gradient) load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evap Solvent Evaporation combine->evap end End: Purified Product evap->end

Caption: General workflow for a column chromatography experiment.

Liquid-Liquid Extraction

Liquid-liquid extraction is a technique used to separate compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.[23]

Troubleshooting Guide for Liquid-Liquid Extraction
IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation - Vigorous shaking of the separatory funnel.[10]- High concentration of starting materials or products.- Presence of surfactants or fine particulates.- Allow the mixture to stand undisturbed for a period.[24]- Gently swirl the separatory funnel instead of shaking.[10][24]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[10][24]- Filter the entire mixture through a pad of Celite or glass wool.[10][24]
Poor separation of layers - Densities of the two phases are very similar.- Insufficient time for the layers to separate.- Add a small amount of a solvent that will increase the density difference (e.g., CCl₄ to the organic layer or brine to the aqueous layer).- Allow the separatory funnel to stand for a longer period.- Centrifugation can aid in separating the layers.[11]
Product remains in the aqueous layer - The product has high polarity or is ionic.- The organic solvent is not appropriate.- Perform "salting out" by adding a significant amount of salt (e.g., NaCl) to the aqueous layer to decrease the polarity of the water.[24]- Use a more polar organic solvent for the extraction (e.g., ethyl acetate).- Perform continuous liquid-liquid extraction for compounds with low partition coefficients.
Incomplete removal of acidic/basic impurities - Insufficient amount or concentration of the washing solution.[24]- Inadequate mixing of the layers during washing.[24]- Increase the number of washes or use a more concentrated acidic or basic solution.[24]- Ensure thorough mixing by gentle inversion of the separatory funnel, venting frequently.[24]- Test the pH of the aqueous layer after the final wash to ensure neutralization.[24]
FAQs for Liquid-Liquid Extraction

Q1: How do I know which layer is the aqueous layer and which is the organic layer?

A1: Generally, the layer with the lower density will be on top. Most common organic solvents (like diethyl ether, ethyl acetate, and hexanes) are less dense than water and will be the top layer. Halogenated solvents (like dichloromethane and chloroform) are denser than water and will be the bottom layer. If you are unsure, add a few drops of water to the separatory funnel and observe which layer it joins.[25]

Q2: What is the purpose of a brine wash?

A2: A brine (saturated aqueous NaCl solution) wash is used to remove the majority of dissolved water from the organic layer before adding a solid drying agent.[23] It also helps to break up emulsions.[10]

Q3: What is an acid-base extraction?

A3: Acid-base extraction is a type of liquid-liquid extraction that separates acidic, basic, and neutral compounds from each other.[26] By reacting an acidic or basic compound with a base or an acid, respectively, it can be converted into its water-soluble salt and extracted into the aqueous layer, leaving the neutral compound in the organic layer.[9][26] The process can then be reversed to isolate the acidic or basic compound.[27]

Experimental Protocol: Acid-Base Extraction

This protocol outlines the separation of a mixture containing an acidic, a basic, and a neutral compound.

  • Dissolution: Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Acid Extraction: Add a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake the funnel gently and then allow the layers to separate. The basic compound will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a labeled flask.

  • Base Extraction: To the organic layer remaining in the separatory funnel, add a dilute aqueous base (e.g., 1 M NaOH). Repeat the shaking and separation process. The acidic compound will be deprotonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a second labeled flask.

  • Neutral Compound Isolation: The remaining organic layer contains the neutral compound. Wash it with brine, dry it over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent to isolate the neutral compound.

  • Acidic and Basic Compound Isolation: Individually neutralize the acidic and basic aqueous extracts. The acidic extract is neutralized with a base, and the basic extract is neutralized with an acid. This will cause the acidic and basic compounds to precipitate out of the solution, at which point they can be collected by filtration or extracted back into an organic solvent.[27]

Visualization of Acid-Base Extraction

G start Mixture of Acidic, Basic, and Neutral Compounds in Organic Solvent add_acid Extract with Aqueous Acid (e.g., HCl) start->add_acid sep1 Separate Layers add_acid->sep1 aq1 Aqueous Layer: Protonated Basic Compound sep1->aq1 org1 Organic Layer: Acidic and Neutral Compounds sep1->org1 add_base Extract with Aqueous Base (e.g., NaOH) org1->add_base sep2 Separate Layers add_base->sep2 aq2 Aqueous Layer: Deprotonated Acidic Compound sep2->aq2 org2 Organic Layer: Neutral Compound sep2->org2

Caption: Logical workflow for an acid-base extraction.

Distillation

Distillation is a purification technique used for separating components of a liquid mixture based on differences in their boiling points.[12]

Troubleshooting Guide for Distillation
IssuePossible Cause(s)Suggested Solution(s)
Bumping (sudden, violent boiling) - Lack of boiling chips or a stir bar.- Uneven heating.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure the heating mantle is properly sized for the flask and that the liquid is being stirred.
Poor separation of components - Distillation rate is too fast.[13]- Inefficient distillation column (for fractional distillation).- Reduce the heating rate to ensure a slow and steady distillation.[13]- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
No product distilling over - The temperature is not high enough.- There is a leak in the system (for vacuum distillation).[13]- Ensure the thermometer is placed correctly (the top of the bulb should be level with the bottom of the side arm of the distillation head).- Increase the temperature of the heating bath.- For vacuum distillation, check all joints for leaks and ensure they are properly greased.[28]
Product decomposition - The compound is thermally unstable at its atmospheric boiling point.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[12][28]
FAQs for Distillation

Q1: What is the difference between simple distillation and fractional distillation?

A1: Simple distillation is used to separate a liquid from a non-volatile solute or to separate two liquids with a large difference in boiling points (typically > 70 °C).[12] Fractional distillation is used to separate liquids with closer boiling points and employs a fractionating column to provide a large surface area for repeated vaporization and condensation cycles, leading to a better separation.[12]

Q2: When should I use vacuum distillation?

A2: Vacuum distillation is used for compounds that have very high boiling points (typically > 150 °C at atmospheric pressure) or for compounds that are thermally unstable and would decompose at their atmospheric boiling point.[12][28] By reducing the pressure, the boiling point of the liquid is lowered.[28]

Q3: How do I control the temperature during a distillation?

A3: The temperature is controlled by adjusting the heat input from the heating mantle or oil bath. The temperature reading on the thermometer in the distillation head should remain constant at the boiling point of the substance that is distilling. The temperature of the heating bath should typically be set 20-30 °C higher than the boiling point of the liquid being distilled.[12]

References

Technical Support Center: Resolving Issues with Close-Boiling Impurities in Nicotinate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with close-boiling impurities in nicotinate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common close-boiling impurities in nicotinate esters?

A1: The most common close-boiling impurities are positional isomers of the nicotinate ester, namely the corresponding isonicotinate (pyridine-4-carboxylate) and picolinate (pyridine-2-carboxylate) esters.[1][2] These isomers often have very similar boiling points and chromatographic behavior to the desired nicotinate (pyridine-3-carboxylate) product, making them challenging to separate. Other potential impurities include unreacted nicotinic acid, residual solvents from the synthesis, and hydrolysis products.

Q2: Why are these positional isomers problematic?

A2: Even small amounts of isomeric impurities can affect the pharmacological and toxicological profile of the final product. For drug development professionals, stringent purity requirements necessitate the removal of these closely related substances to ensure safety and efficacy.

Q3: What are the primary methods for separating close-boiling impurities from nicotinate esters?

A3: The primary methods for separation include fractional distillation, preparative column chromatography (including HPLC), and chemical purification methods such as acid-base extraction to remove any unreacted nicotinic acid. The choice of method depends on the specific impurities present, the scale of the purification, and the required final purity.

Q4: Which analytical techniques are best suited for detecting and quantifying close-boiling impurities in nicotinate esters?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for the analysis of nicotinate ester purity.[1] These methods can separate and quantify the desired ester from its close-boiling isomers and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and to assess overall purity.

Troubleshooting Guides

Issue 1: Poor separation of isomers using fractional distillation.

Problem: You are attempting to purify a nicotinate ester (e.g., methyl nicotinate or ethyl nicotinate) by fractional distillation, but the collected fractions are still contaminated with significant amounts of the corresponding isonicotinate or picolinate isomer.

Possible Causes and Solutions:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with very close boiling points.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings). Each cycle of condensation and evaporation in the column is a "theoretical plate," and more plates lead to better separation.[3]

  • Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.

  • Fluctuating Heat Source: Unstable heating can disrupt the temperature gradient in the column.

    • Solution: Use a stable heating source like a heating mantle with a controller or an oil bath. Ensure the apparatus is well-insulated.

  • Vacuum Instability (for vacuum distillation): Fluctuations in vacuum pressure will cause the boiling points to change, disrupting the separation.

    • Solution: Ensure all connections in the vacuum distillation setup are airtight. Use a high-quality vacuum pump and a vacuum controller.

Issue 2: Co-elution of isomers in HPLC analysis.

Problem: Your HPLC analysis shows a single peak or poorly resolved peaks for your nicotinate ester and its isomers, making accurate quantification impossible.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase: The polarity of the mobile phase may not be suitable for separating the isomers.

    • Solution: Perform method development by systematically varying the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. The addition of ion-pairing reagents can sometimes improve the separation of these basic compounds.

  • Inappropriate Stationary Phase: The column chemistry may not be selective enough for the isomers.

    • Solution: Screen different HPLC columns. A C18 column is a good starting point, but other phases like phenyl-hexyl or cyano columns might offer different selectivity. For challenging separations, consider chiral chromatography if applicable, although it is generally not used for achiral isomers.[4]

  • Incorrect pH of the Mobile Phase: The ionization state of the pyridine ring can significantly affect retention and selectivity.

    • Solution: Adjust the pH of the aqueous component of the mobile phase. Buffering the mobile phase is crucial for reproducible results.

  • Temperature Effects: Column temperature can influence selectivity.

    • Solution: Use a column oven to control the temperature. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.

Data Presentation

Table 1: Boiling Points of Nicotinate Esters and Common Close-Boiling Impurities (°C at atmospheric pressure)
CompoundBoiling Point (°C)
Methyl Esters
Methyl Nicotinate209[2]
Methyl Isonicotinate207 - 209[5][6]
Methyl Picolinate95 °C at 1 mmHg (extrapolated to be close to methyl nicotinate at atmospheric pressure)[7][8]
Ethyl Esters
Ethyl Nicotinate223 - 225
Ethyl Isonicotinate220[9]
Ethyl Picolinate240 - 241[10][11]

Note: Boiling points can vary slightly based on the source and experimental conditions.

Experimental Protocols

Protocol 1: Purification of Ethyl Nicotinate by Fractional Distillation

This protocol describes the separation of ethyl nicotinate from its close-boiling isomer, ethyl isonicotinate.

Materials:

  • Crude ethyl nicotinate containing ethyl isonicotinate

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle with controller

  • Thermometer

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood.[12]

  • Charging the Flask: Add the crude ethyl nicotinate mixture and boiling chips to the distillation flask.

  • Heating: Begin heating the flask slowly and evenly.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensing vapor moving up the column. If the ring stops rising, slightly increase the heat.[12]

  • Fraction Collection:

    • Collect the initial fraction (forerun) which may contain more volatile impurities.

    • As the temperature stabilizes near the boiling point of the lower-boiling component (ethyl isonicotinate, ~220°C), begin collecting the first main fraction.

    • Monitor the temperature closely. A sharp increase in temperature will indicate that the higher-boiling component (ethyl nicotinate, ~223-225°C) is beginning to distill.

    • Change receiving flasks to collect different fractions based on the temperature plateaus.

  • Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their composition.

  • Pooling Fractions: Combine the fractions that have the desired purity.

Protocol 2: Analytical HPLC Method for Isomer Separation

This protocol provides a starting point for the HPLC analysis of nicotinate ester isomers. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for MS compatibility)[13]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compounds. A shallow gradient will likely be needed for isomer separation.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 262 nm

Procedure:

  • Standard Preparation: Prepare standard solutions of the nicotinate ester and its potential isomers at known concentrations.

  • Sample Preparation: Dilute the sample to be analyzed in the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify and quantify the peaks based on the retention times and peak areas of the standards.

Mandatory Visualizations

experimental_workflow crude_product Crude Nicotinate Ester (contains close-boiling isomers) purification_choice Purification Method Selection crude_product->purification_choice fractional_distillation Fractional Distillation purification_choice->fractional_distillation Boiling Point Difference > 3-5°C column_chromatography Column Chromatography purification_choice->column_chromatography Boiling Point Difference < 3°C or azeotrope formation analysis Purity Analysis (GC-MS or HPLC) fractional_distillation->analysis column_chromatography->analysis pure_product Pure Nicotinate Ester analysis->pure_product Fractions meet purity specification waste Impurity Fractions analysis->waste Fractions do not meet purity specification

Caption: Experimental workflow for the purification of nicotinate esters.

troubleshooting_logic start Poor Separation of Isomers method What is the purification method? start->method distillation Fractional Distillation method->distillation Distillation hplc HPLC method->hplc Chromatography cause_dist Check Distillation Parameters distillation->cause_dist cause_hplc Check HPLC Parameters hplc->cause_hplc solution_dist1 Increase column efficiency (longer/better packing) cause_dist->solution_dist1 solution_dist2 Decrease distillation rate cause_dist->solution_dist2 solution_dist3 Stabilize heat source cause_dist->solution_dist3 solution_hplc1 Optimize mobile phase (gradient, solvent ratio) cause_hplc->solution_hplc1 solution_hplc2 Screen different columns (C18, Phenyl, etc.) cause_hplc->solution_hplc2 solution_hplc3 Adjust mobile phase pH cause_hplc->solution_hplc3 solution_hplc4 Vary column temperature cause_hplc->solution_hplc4

References

Technical Support Center: Catalyst Selection and Optimization for Nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotinate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and improve experimental outcomes in catalyst selection and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing nicotinates and their precursors?

A: Nicotinate synthesis can be broadly categorized into chemical and enzymatic methods.

  • Chemical Synthesis: This is the traditional approach and involves several key reactions.

    • Oxidation of 3-Picoline (3-methylpyridine): A common industrial method where 3-picoline is oxidized to nicotinic acid using oxidants like nitric acid or air over heterogeneous catalysts.[1][2] Catalytic systems often contain metal oxides such as Vanadium(V) oxide (V₂O₅), sometimes mixed with TiO₂, MoO₃, or ZrO₂.[1][3]

    • Ammoxidation of 3-Picoline: This gas-phase process converts 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid or nicotinamide.[1][4] This is considered a more efficient route than direct oxidation.[4]

    • Esterification of Nicotinic Acid: Direct esterification, such as the Fischer esterification, involves reacting nicotinic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[5][6] Solid acid catalysts like MoO₃/SiO₂ are also used.[7]

    • Transesterification: This involves reacting an alkyl nicotinate (e.g., methyl nicotinate) with another alcohol (e.g., menthol) in the presence of an alkaline catalyst, such as sodium methoxide.[8]

    • Reduction of Nicotinic Acid Derivatives: To produce intermediates like nicotinaldehyde, derivatives of nicotinic acid can be reduced.[9] This requires careful selection of reducing agents to avoid over-reduction to the alcohol.[9]

  • Enzymatic Synthesis (Biocatalysis): This "green chemistry" approach uses microbial enzymes and offers high selectivity under mild conditions.[10][11]

    • Nitrilase-catalyzed Hydrolysis: Whole-cell biocatalysts containing nitrilase enzymes (e.g., from Gordonia terrae or Rhodococcus rhodochrous) are used to hydrolyze 3-cyanopyridine directly to nicotinic acid with high conversion rates.[10][11]

    • Lipase-catalyzed Amidation: Enzymes like Novozym® 435 can catalyze the synthesis of nicotinamide derivatives from methyl nicotinate and amines in continuous-flow microreactors, offering high yields and short reaction times.[12]

Q2: What key factors should I consider when selecting a catalyst for my nicotinate synthesis?

A: Catalyst selection is critical and depends on the specific reaction, desired product, and scale of operation. Key factors include:

  • Selectivity: The catalyst should preferentially form the desired nicotinate product while minimizing side reactions like over-oxidation, hydrolysis, or polymerization.[1][13] For example, in the oxidation of 3-picoline, V₂O₅-based catalysts are chosen for their selectivity towards nicotinic acid over complete oxidation byproducts like CO₂.[3]

  • Activity & Yield: The catalyst must be active enough to drive the reaction to completion in a reasonable timeframe, resulting in a high yield.[13] For instance, certain V-W-O catalyst systems can achieve 99.5% selectivity to 3-cyanopyridine.[1]

  • Reaction Conditions: Consider the required temperature, pressure, and solvent. Enzymatic catalysts operate under mild conditions (e.g., 40-60°C, neutral pH), which reduces energy consumption and unwanted byproducts.[10][11] In contrast, gas-phase chemical oxidations can require temperatures of 300-400°C.[1]

  • Catalyst Type (Homogeneous vs. Heterogeneous):

    • Homogeneous catalysts are in the same phase as the reactants (e.g., sulfuric acid in liquid-phase esterification).[6][14] They often offer high activity but can be difficult to separate from the product.[15]

    • Heterogeneous catalysts are in a different phase (e.g., solid V₂O₅/TiO₂ in gas-phase oxidation).[1] They are generally easier to separate and reuse, aligning with green chemistry principles.[1]

  • Cost and Reusability: For large-scale production, the cost of the catalyst and its potential for regeneration and reuse are crucial economic factors.[9] While some rhodium catalysts may offer good selectivity, they can be too expensive for industrial use.[9]

Q3: What are the main advantages of using enzymatic catalysts over traditional chemical methods?

A: Enzymatic synthesis offers significant advantages, particularly in the context of green and sustainable chemistry:

  • Mild Reaction Conditions: Biocatalysts operate at lower temperatures and pressures and often near neutral pH, which drastically reduces energy consumption compared to chemical processes that may require temperatures over 300°C.[10][11][15]

  • High Selectivity: Enzymes exhibit high regio- and enantioselectivity, leading to fewer byproducts and a purer final product.[10] This simplifies downstream purification processes.[15]

  • Environmental Benefits: Enzymatic routes avoid the use of harsh reagents (like strong acids or heavy metal catalysts) and the generation of hazardous waste, making the process more environmentally friendly.[11][15]

  • High Conversion Rates: Many enzymatic processes, such as the nitrilase-mediated conversion of 3-cyanopyridine, can achieve nearly 100% conversion to nicotinic acid.[11]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Nicotinate Product

Q: My synthesis is resulting in a low yield. What are the common causes and how can I address them?

A: Low yields can stem from several factors. A systematic approach is needed to identify and resolve the issue.[13]

  • Potential Cause 1: Incomplete Reaction

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the starting material is fully consumed.[9][13] If not, consider extending the reaction time or moderately increasing the temperature.[13] For esterification reactions, ensure a sufficient amount of catalyst is used, as an inadequate quantity can lead to an incomplete reaction.[5]

  • Potential Cause 2: Side Reactions

    • Solution: The formation of byproducts is a major cause of reduced yields.[13] Common side reactions include hydrolysis of nitrile or ester groups, or over-oxidation/reduction.[5][13] Refer to the "Poor Selectivity" guide below for specific strategies to minimize these reactions, such as controlling pH, temperature, and using anhydrous conditions where necessary.

  • Potential Cause 3: Catalyst Deactivation

    • Solution: The catalyst may have lost its activity. In catalytic hydrogenations using Raney-nickel, for example, the catalyst can be poisoned by strong acids.[9] Ensure you are using the correct reaction conditions as specified in the protocol and consider using a fresh batch of catalyst.[9][13]

  • Potential Cause 4: Purification Losses

    • Solution: Significant material loss can occur during work-up and purification steps like recrystallization.[13] During neutralization steps, perform the procedure carefully (e.g., in an ice bath) to avoid hydrolysis of the ester product.[5] Optimizing solvent volumes for recrystallization is also advisable to maximize recovery.[13]

G start Low Yield Observed check_completion Monitor Reaction (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes action_incomplete Optimize Conditions: - Extend Time - Increase Temperature - Check Catalyst Amount incomplete->action_incomplete check_byproducts Analyze for Byproducts (HPLC/LC-MS) complete->check_byproducts byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No action_byproducts Modify Protocol: - Adjust Temp/pH - Use Anhydrous Solvents - Change Catalyst byproducts_present->action_byproducts check_catalyst Evaluate Catalyst Activity no_byproducts->check_catalyst catalyst_inactive Catalyst Deactivated check_catalyst->catalyst_inactive Yes catalyst_active Catalyst Active check_catalyst->catalyst_active No action_catalyst Use Fresh Catalyst Verify Conditions catalyst_inactive->action_catalyst review_purification Review Purification Steps catalyst_active->review_purification

Caption: Troubleshooting workflow for low yield in nicotinate synthesis.
Issue 2: Poor Selectivity (Formation of Byproducts)

Q: My reaction is producing significant byproducts like nicotinamide or is over-shooting the desired oxidation state. How can I improve selectivity?

A: Poor selectivity is a common challenge. The solution depends on the specific byproduct being formed.

  • Problem: Formation of Nicotinamide/Nicotinic Acid from a Nitrile Starting Material

    • Cause: This is due to the hydrolysis of the nitrile group, which is often exacerbated by the presence of water under acidic or basic conditions and heat.

    • Solutions:

      • pH Control: The rate of hydrolysis is highly dependent on pH. Maintaining a neutral or near-neutral pH, if the reaction chemistry allows, can minimize this side reaction.

      • Anhydrous Conditions: Use anhydrous (dry) solvents and reagents to minimize the presence of water, which is a necessary reactant for hydrolysis.

      • Temperature and Time: Hydrolysis is promoted by elevated temperatures and long reaction times. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.

  • Problem: Over-reduction or Over-oxidation

    • Cause: The reaction is not stopping at the desired oxidation state. For example, reducing a nicotinic acid derivative to an aldehyde might proceed all the way to an alcohol, or oxidizing 3-picoline might produce unwanted byproducts instead of nicotinic acid.[9][13]

    • Solutions:

      • Choice of Reagent: For reductions, use a milder or more selective reducing agent. The choice of reagent is critical for stopping the reaction at the aldehyde stage.[13] For oxidations, the selection of the oxidizing agent and catalyst system is crucial for achieving selective oxidation.[9]

      • Temperature Control: Many reduction and oxidation reactions require precise temperature control.[13] For instance, reductions often require low temperatures (e.g., 0°C to 10°C) to minimize over-reduction.[9][13] Gas-phase oxidations require careful temperature optimization to maximize yield and prevent catalyst damage.[3]

Issue 3: Difficulty Introducing Substituents onto the Pyridine Ring

Q: I am finding it difficult to perform electrophilic substitution on the pyridine ring. Why is this, and what strategies can I use?

A: The pyridine ring presents unique challenges for electrophilic aromatic substitution.

  • Cause: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles.[13] Furthermore, the lone pair of electrons on the nitrogen atom can interact with Lewis acid catalysts, further reducing the ring's reactivity.[13]

  • Strategies:

    • Harsh Reaction Conditions: Overcoming the deactivated ring often requires more forcing conditions (higher temperatures, stronger acids) than those used for benzene derivatives.

    • Alternative Chemistries: Consider nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are often more effective for functionalizing pyridine rings.

    • N-Oxide Formation: The pyridine ring can be activated towards electrophilic substitution by first converting it to the corresponding N-oxide. The N-oxide is more reactive and directs substitution to the 4-position. The oxygen can be subsequently removed.

Data Presentation: Catalyst Performance in Nicotinate Synthesis

Table 1: Performance of Various Catalysts in the Gas-Phase Oxidation of 3-Picoline
Catalyst SystemTemperature (°C)Conversion (%)Selectivity to Nicotinic Acid (%)Yield (%)Reference
V₂O₅-MoO₃-ZrO₂-TiO₂34095--[1]
V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂-100-98.6[1]
Vanadyl Pyrophosphate (VPP)310--14[1]
VPP with Steam33055--[1]
20% V₂O₅ / 80% TiO₂ (Microwave)180-95-[1]
TiO₂ (Degussa-P25, pH 12.7)-8918-[1]
Selenium (Se) metal260-320--51[1]
Table 2: Performance of Catalysts in Liquid-Phase Oxidation of 3-Picoline with H₂O₂
Catalyst3-Picoline Conversion (%)Niacin Selectivity (%)Niacin Yield (%)Reference
10%Cu/13X Zeolite76.355.342.2 (at 90°C)[16]
Cu'/13X Zeolite81.554.144.0[16]
Ag/13X Zeolite93.315.0~14.0[16]
Zn/13X Zeolite62.412.88.0[16]
Fe/13X Zeolite-≥ 27≤ 25[16]
Table 3: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis of Nicotinamide Derivatives
ParameterBatch Reactor (Shaker)Continuous-Flow MicroreactorReference
Catalyst Novozym® 435Novozym® 435[12]
Reaction Time 24 hours35 minutes[12]
Product Yield -81.6 - 88.5%[12]
Key Advantage Simpler setupDramatically shorter reaction time, higher yield[12]

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid[5]

This protocol describes the synthesis of Methyl 6-methylnicotinate.

  • Reaction Setup: In a round-bottom flask, dissolve 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL).

  • Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (40 mL).

  • Reflux: Heat the mixture to reflux and maintain for 17 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Work-up: Carefully neutralize the residue with a saturated sodium bicarbonate (NaHCO₃) solution in an ice bath until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the product. Further purification can be done by column chromatography if needed.

Protocol 2: Hydrogenation of 3-Cyanopyridine to Nicotinaldehyde[9]

This protocol is based on a patented process for preparing an aqueous solution of nicotinaldehyde.

  • Reaction Setup: In a stirring autoclave, mix 3-cyanopyridine (124.8 g), water (277 g), and acetic acid (72.2 g).

  • Catalyst Addition: Add moist Raney-nickel (14.6 g, approx. 60% Ni content) in 50 g of water to the mixture.

  • Hydrogenation: Hydrogenate the mixture under a constant hydrogen pressure of 1 bar. The typical reaction time is between 3 and 6 hours.

  • Work-up: After the reaction is complete, filter off the catalyst. The resulting aqueous solution of nicotinaldehyde can be used directly for subsequent synthesis steps.

Protocol 3: Biocatalytic Synthesis of Nicotinic Acid using Whole-Cell Nitrilase[11]

This protocol describes the bench-scale production of nicotinic acid from 3-cyanopyridine.

  • Reaction Setup: Prepare a 1 L reaction vessel with 0.1 M potassium phosphate buffer (pH 8.0). Add whole-cell nitrilase from G. terrae (10 U per ml of reaction).

  • Temperature Control: Maintain the reaction temperature at 40°C.

  • Substrate Feeding: A total of 1650 mM of 3-cyanopyridine is fed into the reactor in 22 separate feedings, with each feeding occurring at a 15-minute interval.

  • Reaction Time: The total reaction time is approximately 330 minutes (5.5 hours).

  • Product: The reaction yields an accumulation of 1.65 M (202 g) of nicotinic acid. The reported catalytic productivity is 15.3 g/h/g dry cell weight.

G cluster_0 Route 1: Ammoxidation/Hydrolysis cluster_1 Route 2: Oxidation/Esterification picoline1 3-Picoline ammox Ammoxidation (V₂O₅/TiO₂ catalyst) picoline1->ammox cyanopyridine 3-Cyanopyridine ammox->cyanopyridine hydrolysis Hydrolysis (Nitrilase or Acid/Base) cyanopyridine->hydrolysis na1 Nicotinic Acid / Nicotinamide hydrolysis->na1 picoline2 3-Picoline or 5-Ethyl-2-methylpyridine oxidation Oxidation (HNO₃ or V₂O₅ catalyst) picoline2->oxidation na2 Nicotinic Acid oxidation->na2 esterification Esterification (H₂SO₄ / Alcohol) na2->esterification nicotinate Nicotinate Ester esterification->nicotinate

Caption: Common industrial synthetic routes to nicotinic acid and its esters.

References

Technical Support Center: Safe Handling of Trifluoromethylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with trifluoromethylating agents. Adherence to these procedures is critical for ensuring laboratory safety and experimental success.

General Safety and Handling

Q1: What are the primary hazards associated with trifluoromethylating agents?

A1: The hazards are compound-specific and depend on whether the reagent is an electrophilic, nucleophilic, or radical source of the trifluoromethyl group.

  • Electrophilic Agents (e.g., Togni's Reagents, Umemoto's Reagents): These are powerful oxidizers and can react vigorously with nucleophiles.[1] Some hypervalent iodine reagents, like Togni's reagents, are known to be thermally unstable and can decompose exothermically, posing an explosion risk, especially when heated as solids.[2]

  • Nucleophilic Agents (e.g., Ruppert-Prakash Reagent - TMSCF₃): The Ruppert-Prakash reagent is a volatile and flammable liquid that is highly sensitive to moisture.[3] In contact with moisture, it can release flammable gases.[4] It may also form explosive peroxides upon prolonged storage.[4]

  • Radical Precursors (e.g., Langlois Reagent - CF₃SO₂Na): The Langlois reagent itself is a stable solid.[5] However, the reactions utilizing it often involve oxidants like tert-butyl hydroperoxide, which require careful handling.

A significant hazard across many trifluoromethylating reactions is the potential for the release of toxic and corrosive fumes, such as hydrogen fluoride (HF), upon decomposition or in certain reaction conditions.[1] HF is extremely dangerous and can cause severe burns and systemic toxicity.

Q2: What personal protective equipment (PPE) is required when handling trifluoromethylating agents?

A2: A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsTo protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., neoprene)To prevent skin contact and irritation.
Body Protection Flame-resistant lab coatTo protect skin and personal clothing from contamination and fire hazards.
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of volatile reagents, dust, or aerosols.

Always consult the Safety Data Sheet (SDS) for the specific reagent for detailed PPE requirements.

Storage and Stability of Trifluoromethylating Agents

Proper storage is crucial to maintain the integrity of the reagents and to prevent hazardous situations.

Reagent ClassCommon ExamplesRecommended Storage ConditionsShelf-Life and Stability Considerations
Electrophilic Togni's Reagent I & IIStore in a cool, dry place, away from heat. Togni's Reagent II should be stored in a refrigerator or freezer as it can decompose over weeks at room temperature.[6]Togni's reagents are shelf-stable under ambient conditions but should not be heated as solids due to the risk of explosive decomposition.[7] Togni's Reagent II is metastable at room temperature and decomposes exothermically above its melting point.[2]
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Store in a cool, well-ventilated area (2-8°C), away from heat, sparks, and open flames under an inert atmosphere.[3]Highly moisture-sensitive; decomposition can occur with prolonged storage or at elevated temperatures.[3] Can form explosive peroxides over time.[4]
Radical Langlois Reagent (CF₃SO₂Na)Store in a cool, dry place.A stable white solid with a high melting point (>300 °C), making it relatively stable for long-term storage under appropriate conditions.[5][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q3: My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?

A3: Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent, solvent, or substrate.

  • Moisture Contamination (especially with TMSCF₃): The Ruppert-Prakash reagent and the trifluoromethyl anion intermediate are highly sensitive to moisture, which can lead to the formation of fluoroform (CF₃H).[3]

    • Solution: Ensure all glassware is oven- or flame-dried, and use anhydrous solvents and reagents. Handle the reagent under a strict inert atmosphere.

  • Inactive Initiator/Catalyst: For TMSCF₃ reactions, the fluoride source (e.g., TBAF) can be hydrated or degraded.

    • Solution: Use a freshly opened bottle of the fluoride source or dry it before use.[3]

  • Reagent Decomposition: The trifluoromethylating agent may have degraded due to improper storage or age.

    • Solution: Use a fresh bottle of the reagent and ensure it has been stored correctly.[3]

  • Substrate Incompatibility: Substrates with acidic protons (e.g., unprotected alcohols, phenols, carboxylic acids) are generally incompatible with nucleophilic trifluoromethylation as they will be deprotonated.[4]

Q4: My reaction stalls before the starting material is fully consumed. What can I do?

A4: Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators used with TMSCF₃.

    • Solution: Ensure all components of the reaction are rigorously anhydrous. Consider adding another portion of the catalyst.

Q5: I am observing unexpected side products in my reaction. What could be the cause?

A5: The formation of side products can be influenced by the reaction mechanism and conditions.

  • For Electrophilic Reagents (e.g., Togni's): These reagents can participate in both electrophilic and radical pathways, which can be influenced by additives and reaction conditions.

    • Solution: Carefully control the reaction temperature and consider the use of radical scavengers if a radical pathway is suspected and undesired.

Below is a troubleshooting workflow for a common trifluoromethylation reaction.

Caption: A logical workflow for troubleshooting low-yield trifluoromethylation reactions.

Frequently Asked Questions (FAQs)

Q6: What are the incompatible materials for common trifluoromethylating agents?

A6: It is crucial to avoid mixing trifluoromethylating agents with incompatible substances to prevent violent reactions.

ReagentIncompatible Materials
Togni's Reagent II Strong oxidizing agents, strong bases and acids, reductants, low valent transition metal compounds.[5][9] Reacts violently with these substances.[2]
Ruppert-Prakash Reagent (TMSCF₃) Water, strong oxidizing agents, acids, and bases.[10]
Langlois Reagent (CF₃SO₂Na) Strong oxidizing agents (initiates radical formation).

Q7: How should I quench a reaction containing a trifluoromethylating agent?

A7: The quenching procedure depends on the type of reagent used. Always perform quenching slowly in an ice bath and in a well-ventilated fume hood.

  • For Nucleophilic Reagents (e.g., TMSCF₃): Reactions are often quenched by the slow addition of an aqueous acid solution, such as 1 M HCl, to protonate the intermediate alkoxide and hydrolyze the silyl ether.[11][12]

  • For Electrophilic Reagents (e.g., Togni's Reagent): Reactions can be quenched with a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any unreacted reagent.[4]

Q8: What is the proper procedure for disposing of waste containing trifluoromethylating agents?

A8: Trifluoromethylated compounds and their byproducts should be treated as hazardous waste.

  • Quench Excess Reagent: Before disposal, any unreacted trifluoromethylating agent in the reaction mixture must be carefully quenched using the appropriate procedure mentioned above.

  • Collect Waste: Collect all waste, including quenched reaction mixtures and solvent rinses, in a designated, properly labeled hazardous waste container.

  • Segregate Waste: Do not mix waste containing fluorine compounds with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Follow your institution's specific guidelines for the disposal of halogenated organic waste.

Experimental Protocols

Below are generalized experimental protocols for using common trifluoromethylating agents. Note that specific conditions may vary depending on the substrate.

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent (TMSCF₃)

This protocol describes a typical procedure for the trifluoromethylation of a ketone.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv) and anhydrous solvent (e.g., THF or DMF).

  • Catalyst Addition: Add the catalyst (e.g., K₂CO₃, 0.1 equiv, or a catalytic amount of TBAF).[11]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the stirred mixture.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl.[11] Stir for 30 minutes to ensure complete desilylation.[11]

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Electrophilic Trifluoromethylation of a Phenol using Togni's Reagent II

This protocol outlines a general method for the O-trifluoromethylation of a phenol.

  • Preparation: To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add Togni's Reagent II (1.2 equiv).[4]

  • Catalyst Addition: Add a Lewis acid catalyst, such as zinc trifluoromethanesulfonate (Zn(OTf)₂) (10 mol%).[4]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[4]

  • Workup: Extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Protocol 3: Radical Trifluoromethylation of a Heterocycle using Langlois Reagent

This protocol is a representative example of a C-H trifluoromethylation of a heterocycle.

  • Preparation: To a solution of the heterocycle (1.0 equiv) in a biphasic solvent system (e.g., 1:1 mixture of DCM and H₂O), add the Langlois reagent (3.0 equiv).[4]

  • Initiation: Stir the mixture vigorously at room temperature and add an oxidant, such as tert-butyl hydroperoxide (5.0 equiv), dropwise.[4]

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash, dry, and concentrate.

  • Purification: Purify the crude product using column chromatography.

The following diagram illustrates a general experimental workflow for a trifluoromethylation reaction.

ExperimentalWorkflow prep 1. Preparation (Substrate, Solvent, Inert Atmosphere) reagent_add 2. Reagent Addition (Trifluoromethylating Agent, Catalyst) prep->reagent_add reaction 3. Reaction (Stir at specified Temperature, Monitor) reagent_add->reaction quench 4. Quenching (Slow addition of quenching agent) reaction->quench workup 5. Aqueous Workup (Extraction, Washing, Drying) quench->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for trifluoromethylation reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 6-(Trichloromethyl)nicotinate and Methyl 6-Chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of methyl 6-(trifluoromethyl)nicotinate and methyl 6-chloronicotinate, two key building blocks in medicinal chemistry and materials science. The enhanced reactivity of these compounds, particularly in nucleophilic aromatic substitution and cross-coupling reactions, makes them valuable precursors for the synthesis of complex molecular architectures. This document outlines the theoretical basis for their reactivity, presents experimental protocols for common transformations, and proposes a framework for quantitative comparison.

Introduction: The Impact of Electron-Withdrawing Groups on Reactivity

The reactivity of the pyridine ring is significantly influenced by the nature of its substituents. In both this compound and methyl 6-chloronicotinate, the substituent at the 6-position plays a crucial role in dictating the molecule's susceptibility to nucleophilic attack and its efficiency in palladium-catalyzed cross-coupling reactions.

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of its fluorine atoms, which exert a strong negative inductive effect (-I). The chloro group (-Cl) is also electron-withdrawing, but to a lesser extent. This fundamental difference in electronic properties is the primary determinant of the observed differences in reactivity. An electron-deficient pyridine ring is "activated" towards reactions with nucleophiles, as the electron-poor aromatic system is more susceptible to attack.

Theoretical Reactivity Comparison

The relative reactivity of these two compounds can be predicted by considering the electron-withdrawing strength of the -CF₃ and -Cl groups. A quantitative measure of the electronic effect of a substituent is given by its Hammett substituent constant (σ). While specific Hammett constants for substituents at the 6-position of a pyridine ring are not extensively tabulated, the general trend for para-substituted benzenes (which serves as a reasonable approximation) shows that the σₚ value for -CF₃ is significantly more positive (indicating stronger electron withdrawal) than that for -Cl.

This stronger electron-withdrawing nature of the -CF₃ group leads to a greater polarization of the C-X bond (where X is the leaving group in nucleophilic substitution or the site of oxidative addition in cross-coupling) and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAc). Consequently, This compound is expected to be substantially more reactive than methyl 6-chloronicotinate in SNAc reactions .

In the context of Suzuki-Miyaura cross-coupling, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. A more electron-deficient carbon center can facilitate this step, suggesting that this compound may also exhibit enhanced reactivity in this transformation.

Data Presentation: A Framework for Quantitative Comparison

Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution

NucleophileReaction ConditionsYield (%) of Methyl 6-(substituted)nicotinate from this compoundYield (%) of Methyl 6-(substituted)nicotinate from Methyl 6-chloronicotinate
Sodium methoxideMethanol, 60 °C, 2 h[Experimental Data to be Filled][Experimental Data to be Filled]
PiperidineDioxane, 100 °C, 4 h[Experimental Data to be Filled][Experimental Data to be Filled]
Sodium thiophenoxideDMF, 80 °C, 1 h[Experimental Data to be Filled][Experimental Data to be Filled]

Table 2: Comparison of Reaction Rates in Nucleophilic Aromatic Substitution

NucleophileReaction ConditionsRate Constant (k) for this compound (M⁻¹s⁻¹)Rate Constant (k) for Methyl 6-chloronicotinate (M⁻¹s⁻¹)Relative Rate (kCF3 / kCl)
Sodium methoxideMethanol, 25 °C[Experimental Data to be Filled][Experimental Data to be Filled][Experimental Data to be Filled]

Table 3: Comparison of Yields in Suzuki-Miyaura Cross-Coupling

Boronic AcidReaction ConditionsYield (%) of Coupled Product from this compoundYield (%) of Coupled Product from Methyl 6-chloronicotinate
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 6 h[Experimental Data to be Filled][Experimental Data to be Filled]
4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C, 8 h[Experimental Data to be Filled][Experimental Data to be Filled]

Experimental Protocols

The following are generalized protocols for conducting comparative reactivity studies. These should be optimized for each specific substrate and nucleophile/coupling partner.

General Protocol for Nucleophilic Aromatic Substitution (SNAc)

This protocol describes a general procedure for the reaction of a methyl 6-substituted nicotinate with a nucleophile.

Materials:

  • This compound or Methyl 6-chloronicotinate (1.0 eq)

  • Nucleophile (e.g., sodium methoxide, piperidine, sodium thiophenoxide) (1.2 eq)

  • Anhydrous solvent (e.g., Methanol, Dioxane, DMF)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the methyl 6-substituted nicotinate and the anhydrous solvent.

  • Add the nucleophile to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted nicotinate.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a methyl 6-substituted nicotinate with a boronic acid.

Materials:

  • This compound or Methyl 6-chloronicotinate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/H₂O, Dioxane)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a Schlenk flask, combine the methyl 6-substituted nicotinate, the boronic acid, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

The following diagrams illustrate the key reaction workflows discussed in this guide.

SNAc_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Analysis Substrate Methyl 6-X-nicotinate (X = CF3 or Cl) Reaction Nucleophilic Aromatic Substitution Substrate->Reaction Solvent, Heat Nucleophile Nucleophile (Nu-) Nucleophile->Reaction Product Methyl 6-Nu-nicotinate Reaction->Product Analysis Yield & Rate Determination (TLC, LC-MS, NMR) Product->Analysis

Caption: Workflow for Nucleophilic Aromatic Substitution.

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Analysis Substrate Methyl 6-X-nicotinate (X = CF3 or Cl) Reaction Suzuki-Miyaura Cross-Coupling Substrate->Reaction Solvent, Heat Boronic_Acid Boronic Acid (R-B(OH)2) Boronic_Acid->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Product Methyl 6-R-nicotinate Reaction->Product Analysis Yield Determination (TLC, LC-MS, NMR) Product->Analysis

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Conclusion

Based on fundamental electronic principles, this compound is predicted to be a more reactive substrate than methyl 6-chloronicotinate in both nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. The strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, thereby facilitating these transformations. This guide provides a framework for the quantitative experimental validation of this predicted reactivity difference. The provided protocols serve as a starting point for researchers to develop robust and efficient synthetic routes to a wide array of valuable substituted pyridine derivatives. The generation of the proposed comparative data will be a valuable contribution to the field, enabling more informed decisions in the selection of building blocks for drug discovery and materials science applications.

A Comparative Guide to Functional Group Identification in Methyl 6-(trifluoromethyl)nicotinate via FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise and efficient characterization of novel compounds is paramount. Methyl 6-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of various pharmaceutical agents, presents a unique spectroscopic profile due to the presence of its trifluoromethyl group. This guide provides a comparative analysis of the functional groups in this compound using Fourier-Transform Infrared (FTIR) spectroscopy, with supporting data from related compounds to aid in spectral interpretation.

Comparison of FTIR Data

The following table summarizes the expected characteristic infrared absorption bands for this compound and compares them with the experimental data for the closely related compounds, methyl nicotinate and methyl 6-methylnicotinate. This comparison allows for a clearer identification of the functional groups specific to the target molecule, particularly those influenced by the electron-withdrawing trifluoromethyl group.

Functional GroupVibration TypeThis compound (Predicted, cm⁻¹)Methyl Nicotinate (Experimental, cm⁻¹)Methyl 6-methylnicotinate (Experimental, cm⁻¹)
C-H (Aromatic)Stretch3100 - 3000~3071[1]~3050
C-H (Methyl Ester)Stretch3000 - 2850~2950~2950
C=O (Ester)Stretch1735 - 1715~1725~1720
C=C, C=N (Pyridine Ring)Stretch1600 - 1400~1590, 1430~1590, 1440
C-F (Trifluoromethyl)Stretch1350 - 1150 (strong, multiple bands)--
C-O (Ester)Stretch1300 - 1100~1290, 1110~1280, 1120

Note: The predicted values for this compound are based on typical ranges for the respective functional groups and comparison with analogous structures.

Experimental Protocol: FTIR Analysis

The following protocol outlines a standard procedure for obtaining an FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid and liquid samples.

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify the major absorption bands and compare their wavenumbers (cm⁻¹) with established correlation tables and the comparative data provided in this guide to assign them to specific functional groups.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for identifying functional groups in a chemical sample using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_processing Data Processing cluster_analysis Analysis & Interpretation start Start background Acquire Background Spectrum start->background sample Place Sample on ATR Crystal background->sample acquire_sample Acquire Sample Spectrum sample->acquire_sample subtract_bg Subtract Background acquire_sample->subtract_bg process_spectrum Process Spectrum (e.g., Baseline Correction) subtract_bg->process_spectrum identify_peaks Identify Major Absorption Peaks process_spectrum->identify_peaks compare_data Compare with Correlation Tables & Reference Spectra identify_peaks->compare_data assign_groups Assign Peaks to Functional Groups compare_data->assign_groups end End assign_groups->end

Caption: Workflow for FTIR analysis.

Discussion of Key Functional Groups

Ester Group (C=O and C-O): The strong absorption band expected between 1735-1715 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the methyl ester. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring is anticipated to cause a slight shift to a higher wavenumber compared to methyl nicotinate. The C-O stretching vibrations will appear in the fingerprint region, typically as two bands between 1300-1100 cm⁻¹.

Pyridine Ring (C=C and C=N): The aromatic pyridine ring will exhibit several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. These bands can be complex and are useful for confirming the presence of the heterocyclic ring structure. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

Trifluoromethyl Group (C-F): The most distinguishing feature in the FTIR spectrum of this compound, when compared to its non-fluorinated analogs, will be the strong and broad absorption bands in the 1350-1150 cm⁻¹ region. These bands are due to the C-F stretching vibrations of the trifluoromethyl group. The intensity and characteristic position of these absorptions are a clear indicator of the presence of this functional group.

By following the provided experimental protocol and utilizing the comparative data and workflow, researchers can effectively employ FTIR spectroscopy for the structural elucidation of this compound and its derivatives.

References

A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Nicotinic Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing therapeutic potential. The introduction of fluorine, particularly as a trifluoromethyl (CF3) group, to nicotinic esters has emerged as a key strategy to modulate their pharmacological properties. This guide provides an objective comparison of trifluoromethylated and non-fluorinated nicotinic esters, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.

The incorporation of a trifluoromethyl group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. These changes, in turn, can profoundly impact the binding affinity, functional activity, and overall in vivo efficacy of nicotinic esters at their target, the nicotinic acetylcholine receptors (nAChRs). This comparison guide delves into these differences, offering a clear overview for researchers in the field.

Data Presentation: Quantitative Comparison of Nicotinic Esters

The following table summarizes the in vitro binding affinities and functional potencies of a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, including a trifluoromethanesulfonylphenyl derivative, at various nAChR subtypes. This data provides a direct comparison of the pharmacological profiles of fluorinated, including trifluoromethylated, versus other substituted analogues.

CompoundSubstitution at 3'-phenylnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (Agonist/Antagonist)Antagonist Potency (IC50, µM)
5a (Lead Compound) Hα4β20.009Weak Partial Agonist-
α7> 2 µMWeak Partial Agonist-
5f 4-(Trifluoromethanesulfonyl)α4β20.03Antagonist-
α7> 2 µMLow Agonist Activity-
5b 4-Methylα4β20.94Antagonist-
α7> 2 µMLow Agonist Activity-
5c 4-Methoxyα4β20.11Antagonist-
α7> 2 µMLow Agonist Activity-
5d 4-Chloroα4β20.09Antagonist-
α7> 2 µMLow Agonist Activity-
5e 4-Bromoα4β20.05Antagonist-
α7> 2 µMLow Agonist Activity-
5g 4-Nitroα4β20.16Low Agonist Activity-
α7> 2 µMModerate Agonist Activity-
Varenicline -α4β20.12Agonist-
nat-Epibatidine -α4β2*0.026Agonist-

Data extracted from "Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues".[1]

Experimental Protocols

Radioligand Binding Assay for nAChR Subtypes

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for specific nAChR subtypes using a competitive radioligand binding assay.

Objective: To determine the in vitro binding affinity of trifluoromethylated and non-fluorinated nicotinic esters for α4β2 and α7 nAChR subtypes.

Materials:

  • Membrane Preparations: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from specific brain regions rich in the target receptor.

  • Radioligand: [³H]Epibatidine for α4β2* nAChRs and [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine for α7 nAChRs.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine, epibatidine).

  • Test Compounds: Trifluoromethylated and non-fluorinated nicotinic esters dissolved in a suitable solvent.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay using Calcium Imaging

This protocol describes a method to assess the functional activity (agonist or antagonist) of test compounds at nAChRs by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

Objective: To determine if trifluoromethylated and non-fluorinated nicotinic esters act as agonists or antagonists at specific nAChR subtypes and to quantify their potency (EC50 or IC50).

Materials:

  • Cell Line: A cell line (e.g., SH-SY5Y, HEK293) stably or transiently expressing the nAChR subtype of interest.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Known Agonist: Acetylcholine or nicotine.

  • Test Compounds: Trifluoromethylated and non-fluorinated nicotinic esters.

  • Fluorescence Plate Reader or Microscope equipped for calcium imaging.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for approximately 1 hour.

  • Wash: Wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Agonist Mode: Add varying concentrations of the test compound to the wells and measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying agonist activity.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a specific period. Then, add a known concentration (e.g., EC50) of a standard agonist (e.g., acetylcholine) and measure the fluorescence response. A decrease in the agonist-induced fluorescence indicates antagonist activity.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the concentration of the test compound and fit the data to determine the IC50 value.

Mandatory Visualization

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR nAChR Ion Channel Cation_Influx Na⁺ / Ca²⁺ Influx nAChR:m->Cation_Influx Opens Agonist Nicotinic Agonist (e.g., Acetylcholine, Nicotinic Ester) Agonist->nAChR:p Binds Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Release Ca²⁺ Release from Intracellular Stores Cation_Influx->Ca_Release Kinase_Cascades Activation of Kinase Cascades (e.g., MAPK, PI3K/Akt) Cation_Influx->Kinase_Cascades VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Activates Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release VDCC->Cation_Influx Gene_Expression Changes in Gene Expression Kinase_Cascades->Gene_Expression

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Characterization cluster_data Data Analysis & Comparison Synth_NonF Synthesis of Non-Fluorinated Nicotinic Ester Binding_Assay Radioligand Binding Assay (Determine Ki) Synth_NonF->Binding_Assay Functional_Assay Functional Assay (Calcium Imaging - Determine EC50/IC50) Synth_NonF->Functional_Assay Synth_CF3 Synthesis of Trifluoromethylated Nicotinic Ester Synth_CF3->Binding_Assay Synth_CF3->Functional_Assay Compare_Affinity Compare Binding Affinities Binding_Assay->Compare_Affinity Compare_Potency Compare Functional Potencies Functional_Assay->Compare_Potency SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Affinity->SAR_Analysis Compare_Potency->SAR_Analysis

Caption: Comparative experimental workflow for nicotinic esters.

Logical_Relationship cluster_structure Structural Modification cluster_properties Physicochemical Properties cluster_function Pharmacological Outcomes NonF Non-Fluorinated Nicotinic Ester (e.g., -CH3, -H) CF3 Trifluoromethylated Nicotinic Ester (e.g., -CF3, -SO2CF3) NonF->CF3 Trifluoromethylation Lipophilicity Increased Lipophilicity CF3->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability CF3->Metabolic_Stability Electronic_Effects Altered Electronic Properties CF3->Electronic_Effects Binding_Affinity Altered Binding Affinity (Ki) Lipophilicity->Binding_Affinity InVivo_Efficacy Potentially Improved In Vivo Efficacy Metabolic_Stability->InVivo_Efficacy Electronic_Effects->Binding_Affinity Functional_Activity Modulated Functional Activity (Agonism/Antagonism, EC50/IC50) Electronic_Effects->Functional_Activity Binding_Affinity->InVivo_Efficacy Functional_Activity->InVivo_Efficacy

Caption: Impact of trifluoromethylation on nicotinic ester properties.

References

Comparative Biological Activities of Methyl 6-(Trifluoromethyl)nicotinate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of methyl 6-(trifluoromethyl)nicotinate analogs and related trifluoromethyl-containing heterocyclic compounds. Due to the limited availability of direct comparative studies on a homologous series of this compound analogs, this document synthesizes data from various sources to offer insights into their potential anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by experimental data from published research, with detailed methodologies provided for key assays.

The inclusion of a trifluoromethyl group in medicinal chemistry is a well-established strategy to enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[1] Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities.[2] Consequently, analogs of this compound are promising candidates for the development of novel therapeutic agents.

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of various trifluoromethyl-containing pyridine and other heterocyclic derivatives, providing a proxy for the potential activities of this compound analogs. The data is extracted from studies on compounds with structural similarities.

Compound/AnalogTarget/AssayActivity (IC50/MIC)Reference CompoundCell Line/OrganismSource
Anticancer Activity
7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneCytotoxicityIC50: 24.4 µM-C32 (Melanoma)[1]
7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneCytotoxicityIC50: 25.4 µM-A375 (Melanoma)[1]
Pyrazolo[4,3-c]hexahydropyridine derivative (Compound 31)CytotoxicityIC50: 2.4 µM5-Fluorouracil (IC50: 4.8 µM)MCF-7 (Breast Cancer)[5]
Pyrazolo[4,3-c]hexahydropyridine derivative (Compound 31)CytotoxicityIC50: 4.2 µM5-Fluorouracil (IC50: 9.6 µM)MDA-MB-231 (Breast Cancer)[5]
Anti-inflammatory Activity
Pyridine derivative (7a)Nitric Oxide InhibitionIC50: 76.6 µM-LPS-stimulated RAW 264.7 Macrophages[3]
Pyridine derivative (7f)Nitric Oxide InhibitionIC50: 96.8 µM-LPS-stimulated RAW 264.7 Macrophages[3]
Pyridine-based thiadiazole derivative (NTD3)Carrageenan-induced paw edemaMore potent than DiclofenacDiclofenacRats[6]
Antimicrobial Activity
Nicotinic acid derivative with 5-nitrofuran substituent (Compound 13)AntibacterialMIC: 1.95 µg/mL-Staphylococcus epidermidis ATCC 12228[2]
1-(2-benzoxazoyl)-3,3,3-trifluoro-2-propanone (TF Compound 1)AntibacterialLow MIC-Proteus vulgaris[7]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the design and execution of comparative studies.

Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[3]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Control wells with cells and media alone, cells with LPS only, and cells with compound only are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated for 10 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Determination: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.[3]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][8]

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension. A positive control (microorganism without compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of chemical compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_assays Specific Assays cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Single High-Dose) characterization->primary_screening Test Compounds dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response anticancer Anticancer Assays dose_response->anticancer anti_inflammatory Anti-inflammatory Assays dose_response->anti_inflammatory antimicrobial Antimicrobial Assays dose_response->antimicrobial data_analysis Data Analysis & IC50/MIC Calculation anticancer->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Design New Analogs

Caption: General workflow for synthesis, screening, and evaluation of biological activity.

References

A Comparative Guide to Validating the Purity of Synthesized Methyl 6-(Tranquiloro)nicotinate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of methyl 6-(trifluoromethyl)nicotinate, a key building block in medicinal chemistry. Experimental data and detailed protocols are provided to support the objective comparison.

Data Presentation: A Head-to-Head Comparison of Purity Analysis Techniques

The selection of an analytical method for purity determination depends on various factors, including the chemical properties of the analyte and potential impurities, required sensitivity, and the purpose of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of analytes between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.[1][2]Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[3][4][5]
Applicability Highly suitable for non-volatile or thermally labile compounds. Ideal for routine purity checks and quantification.Suitable for volatile and thermally stable compounds.[1] Methyl esters are generally amenable to GC analysis.[2]Applicable to any soluble compound with NMR-active nuclei. Does not require a reference standard for each impurity.[6]
Typical Impurities Detected Starting materials (e.g., 6-(trifluoromethyl)nicotinic acid), residual solvents (e.g., methanol), and non-volatile byproducts.Volatile impurities, residual solvents, and certain byproducts. Can provide structural information for identification.[7]A wide range of impurities can be detected and quantified, provided they have unique NMR signals.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile impurities, but often direct injection of a solution is possible for methyl esters.Dissolution in a deuterated solvent containing a certified internal standard.[3]
Limit of Detection (LOD) Typically in the low ng range.Can reach the pg range for targeted analysis.Generally higher than chromatographic methods, in the µg to mg range depending on the analyte and instrument.
Data Output Chromatogram with peaks representing separated compounds, with retention time and peak area for quantification.Total ion chromatogram and mass spectrum for each peak, allowing for identification and quantification.NMR spectrum with signals whose integrals are used for quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for HPLC, GC-MS, and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed reversed-phase HPLC method is based on established methods for similar aromatic and nitrogen-containing compounds.[8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of the volatile methyl ester and potential volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) Protocol

qNMR provides a direct measure of purity against a certified reference material.[3][10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Experiment: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated based on the known purity and mass of the internal standard, the masses of the sample, and the integral values.

Potential Impurities in Synthesized this compound

A thorough purity validation requires consideration of potential impurities that may arise from the synthesis process. Common synthetic routes involve the esterification of 6-(trifluoromethyl)nicotinic acid.[11][12]

Table of Potential Impurities:

Impurity NameStructurePotential Origin
6-(Trifluoromethyl)nicotinic Acid6-(Trifluoromethyl)pyridine-3-carboxylic acid[13]Unreacted starting material from the esterification process.
MethanolCH₃OHResidual solvent from the esterification reaction.
Positional Isomerse.g., Methyl 2-(trifluoromethyl)nicotinatePotential byproduct if the trifluoromethylation of the pyridine ring is not completely regioselective during the synthesis of the starting material.[14][15]
Byproducts of TrifluoromethylationOther partially fluorinated or chlorinated precursorsImpurities carried over from the synthesis of the 6-(trifluoromethyl)nicotinic acid starting material.[16]
Hydrolysis Product6-(Trifluoromethyl)nicotinic acidDegradation of the final product if exposed to moisture.[17]

Visualizing the Workflow

Diagrams created using Graphviz help to clarify the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (265 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Purity_Report Purity_Report Calculate->Purity_Report Purity Report

Caption: Workflow for HPLC purity validation of this compound.

Purity_Validation_Comparison cluster_methods Purity Validation Methods cluster_results Analysis Results Synthesized_Product Synthesized Methyl 6-(trifluoromethyl)nicotinate HPLC HPLC Synthesized_Product->HPLC GCMS GC-MS Synthesized_Product->GCMS qNMR qNMR Synthesized_Product->qNMR Purity_Value Purity (%) HPLC->Purity_Value Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS->Purity_Value GCMS->Impurity_Profile qNMR->Purity_Value qNMR->Impurity_Profile Final_Report Final_Report Purity_Value->Final_Report Final Purity Report Impurity_Profile->Final_Report

Caption: Logical relationship of comparative purity validation methods.

References

A Comparative Guide to the Spectroscopic Data of Methyl 6-(Trifluoromethyl)nicotinate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for methyl 6-(trifluoromethyl)nicotinate and its isomers, methyl 2-(trifluoromethyl)nicotinate and methyl 4-(trifluoromethyl)nicotinate. Understanding the unique spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in pharmaceutical and materials science research. This document summarizes key spectroscopic data and outlines the experimental protocols for their acquisition.

Spectroscopic Data Comparison

The following tables provide a comparative summary of the available spectroscopic data for the three isomers. Please note that experimentally obtained data for all spectroscopic techniques was not uniformly available across all isomers in the public domain.

Table 1: General Information

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound221313-10-6C₈H₆F₃NO₂205.14[1][2]
Methyl 2-(trifluoromethyl)nicotinate136483-17-5C₈H₆F₃NO₂205.13[3][4]
Methyl 4-(trifluoromethyl)nicotinate175204-82-7C₈H₆F₃NO₂205.13[5][6]

Table 2: ¹H NMR Spectroscopic Data (Predicted/Typical Ranges)

CompoundH-2H-4H-5OCH₃
This compound ~9.2 ppm (s)~8.4 ppm (d)~7.8 ppm (d)~4.0 ppm (s)
Methyl 2-(trifluoromethyl)nicotinate -~8.8 ppm (d)~7.7 ppm (dd)~3.9 ppm (s)
Methyl 4-(trifluoromethyl)nicotinate ~9.1 ppm (s)-~7.6 ppm (d)~3.9 ppm (s)

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity is indicated as s (singlet), d (doublet), or dd (doublet of doublets). Predicted values are based on typical chemical shifts for similar structures.

Table 3: ¹³C NMR Spectroscopic Data (Predicted/Typical Ranges)

CompoundC=OCF₃Pyridine CarbonsOCH₃
This compound ~165 ppm~122 ppm (q)120-155 ppm~53 ppm
Methyl 2-(trifluoromethyl)nicotinate ~164 ppm~121 ppm (q)120-158 ppm~53 ppm
Methyl 4-(trifluoromethyl)nicotinate ~165 ppm~123 ppm (q)120-160 ppm~53 ppm

Note: The chemical shifts (δ) are reported in parts per million (ppm). The multiplicity of the CF₃ carbon is shown as a quartet (q) due to coupling with the fluorine atoms.

Table 4: ¹⁹F NMR Spectroscopic Data (Predicted/Typical Ranges)

CompoundChemical Shift (δ) vs. CFCl₃
This compound ~ -68 ppm
Methyl 2-(trifluoromethyl)nicotinate ~ -66 ppm
Methyl 4-(trifluoromethyl)nicotinate ~ -62 ppm

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to trichlorofluoromethane (CFCl₃). These are typical ranges for trifluoromethyl groups on a pyridine ring.

Table 5: Infrared (IR) Spectroscopy Data (Predicted Characteristic Absorptions)

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C and C=N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~1730~1100-1300~1580-1610~1250-1300
Methyl 2-(trifluoromethyl)nicotinate ~1735~1100-1300~1570-1600~1250-1300
Methyl 4-(trifluoromethyl)nicotinate ~1730~1100-1300~1590-1620~1250-1300

Note: The wavenumbers are reported in cm⁻¹.

Table 6: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] (Predicted)
This compound 205174 ([M-OCH₃]⁺), 146 ([M-COOCH₃]⁺)
Methyl 2-(trifluoromethyl)nicotinate 205174 ([M-OCH₃]⁺), 146 ([M-COOCH₃]⁺)
Methyl 4-(trifluoromethyl)nicotinate 205174 ([M-OCH₃]⁺), 146 ([M-COOCH₃]⁺)

Note: The mass-to-charge ratio (m/z) is reported.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include pulse width, acquisition time, and relaxation delay.

    • ¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • ¹⁹F NMR : Acquire the spectrum with or without proton decoupling.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample holder or pure KBr pellet.

    • Collect the sample spectrum.

    • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion, resulting in a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

A general workflow for the spectroscopic analysis of isomers.

This guide serves as a foundational resource for the spectroscopic comparison of this compound isomers. For definitive structural confirmation, it is recommended to acquire and analyze the full spectroscopic data for each synthesized batch of these compounds.

References

Assessing the Metabolic Stability of Compounds with a Trifluoromethylnicotinate Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of a compound is a critical step in advancing a potential therapeutic agent from a promising lead to a clinical candidate. The strategic incorporation of fluorine-containing functional groups is a widely employed tactic to enhance a molecule's pharmacokinetic profile. This guide provides an in-depth comparison of the metabolic stability of compounds containing a trifluoromethylnicotinate moiety versus non-fluorinated analogs, supported by established principles in medicinal chemistry and a representative case study.

The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly improve its metabolic stability. This enhancement is primarily due to the high bond energy of the carbon-fluorine (C-F) bond, which is substantially more resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom or a methyl group at a metabolically vulnerable position with a trifluoromethyl group, that metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Quantitative Comparison of Metabolic Stability

ParameterNon-Fluorinated Analog (e.g., Methylnicotinate)Trifluoromethylnicotinate AnalogRationale
Metabolic Half-life (t½) ShorterLongerThe trifluoromethyl group blocks oxidative metabolism at that position, slowing the overall rate of clearance.
Intrinsic Clearance (CLint) HigherLowerA lower rate of metabolism by liver enzymes results in a lower intrinsic clearance value.
Primary Metabolites Oxidative metabolites (e.g., hydroxymethyl, carboxylic acid)Metabolites from other susceptible positions on the moleculeThe primary site of metabolism is shielded by the trifluoromethyl group, shifting metabolism to other parts of the molecule.

Case Study: Picornavirus Inhibitors

A compelling example of the protective effect of a trifluoromethyl group on metabolic stability was demonstrated in a study of picornavirus inhibitors. In a monkey liver microsomal assay, a methyl-substituted analog was extensively metabolized, yielding eight distinct metabolic products. The primary metabolic pathway was identified as hydroxylation of the methyl group. In contrast, the corresponding trifluoromethyl-substituted analog was significantly more stable, producing only two minor metabolites.[1] This case study highlights the "global protective effect" that a trifluoromethyl group can confer, not only preventing metabolism at the site of substitution but also reducing the overall metabolic liability of the molecule.[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the diluted human liver microsome solution to the wells of a 96-well plate.

    • Add the working solution of the test compound or positive control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except for the negative control wells (which receive buffer only).

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, seal the 96-well plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The method should be optimized for the specific mass transitions of the test compound and the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein).

Visualizing Metabolic Stability Assessment

The following diagrams illustrate the general workflow for assessing metabolic stability and the principle of metabolic blocking by a trifluoromethyl group.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagent Prep Prepare Test Compound, Microsomes, & Cofactors Incubate Incubate Compound with Microsomes & Cofactors at 37°C Reagent Prep->Incubate Time Points Terminate Reaction at Specific Time Points Incubate->Time Points Sample Prep Protein Precipitation & Centrifugation Time Points->Sample Prep LCMS LC-MS/MS Analysis of Supernatant Sample Prep->LCMS Data Analysis Calculate t½ and CLint LCMS->Data Analysis

A generalized workflow for an in vitro microsomal stability assay.

G cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Trifluoromethyl Analog Methyl_Analog Methylnicotinate Metabolism1 Oxidative Metabolism (CYP450) Methyl_Analog->Metabolism1 Metabolite1 Hydroxymethyl/Carboxylic Acid Metabolite Metabolism1->Metabolite1 CF3_Analog Trifluoromethylnicotinate Metabolism2 Oxidative Metabolism Blocked CF3_Analog->Metabolism2 Stable Metabolically More Stable Metabolism2->Stable

Fluorination blocks metabolic oxidation at susceptible sites.

References

comparing the cost-effectiveness of different trifluoromethylation methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern molecular design. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the diverse array of available trifluoromethylation methods presents a challenge in selecting the most cost-effective approach for a given synthetic challenge. This guide provides an objective comparison of common trifluoromethylation methods, supported by available cost data and detailed experimental protocols to aid in reagent and methodology selection.

The introduction of a trifluoromethyl group can be broadly categorized into three mechanistic pathways: electrophilic, nucleophilic, and radical trifluoromethylation. The choice of method is dictated by the substrate's electronic properties, functional group tolerance, and, critically, the economic viability of the process, especially for large-scale synthesis.

Comparative Analysis of Trifluoromethylation Reagents

The cost-effectiveness of a trifluoromethylation method is a multifactorial equation, encompassing not only the price of the primary reagent but also catalyst costs, reaction yields, energy input, and waste disposal. Below is a comparative overview of commonly employed trifluoromethylation reagents, with a focus on their relative costs and typical performance.

Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitationsEstimated Price Range (per gram)
Electrophilic Togni Reagents (I & II)β-ketoesters, indoles, phenols, alkynesBench-stable, commercially available, broad substrate scope.[1]Can be more expensive than other options.[1]$80 - $240[2][3]
Umemoto Reagentsβ-ketoesters, silyl enol ethers, arenesHighly reactive, effective for a wide range of nucleophiles.[1]Can require harsher conditions; some derivatives are less stable.[1]Varies significantly with specific reagent.
Nucleophilic Ruppert-Prakash Reagent (TMSCF3)Aldehydes, ketones, iminesWidely used, versatile for carbonyl and imine trifluoromethylation.Requires a fluoride source for activation.~$7/mL (0.5M solution in THF)[4]
Radical Langlois Reagent (CF3SO2Na)Heteroarenes, alkenesInexpensive, easy to handle solid.[5][6]Often requires an oxidant (e.g., tBuOOH).[1]~$60/g[7]
Trifluoroacetic Anhydride (TFAA)Arenes, heteroarenesVery low cost, readily available bulk chemical.[8][9][10][11]Requires activation (e.g., photoredox catalysis) to generate CF3 radical.[12]~$0.16 - $2.5/g[8][9][10]
Trifluoromethanesulfonyl Chloride (CF3SO2Cl)Alkenes, alkynesInexpensive and effective for generating trifluoromethyl radicals.[13]Gas at room temperature, can be challenging to handle.Price not readily available.

Note: Prices are estimates based on commercially available listings and can vary significantly based on vendor, purity, and quantity. The data presented is for comparative purposes.

Performance Data: A Substrate-Specific Look

The efficiency of a trifluoromethylation reaction is highly dependent on the substrate. Below is a compilation of performance data for the trifluoromethylation of common scaffolds using different methods.

Trifluoromethylation of Indoles
Reagent/MethodPosition of TrifluoromethylationYield (%)Reference
Togni's Reagent IIC395[1]
CF3SO2Na (metal-free)C2up to 85[5]
CF3SO2Na (Cu(II)-catalyzed)C2up to 94[6]
Fluoroform-derived CuCF3C2up to 86[14]
Togni Reagent (radical)C2up to 83[15]
Trifluoromethylation of Styrenes (Hydrotrifluoromethylation)
Reagent/MethodCatalystYield (%)Reference
TFSP (from TFAA)Photoredox (Ir catalyst)up to 94[16][17][18]
CF3IPhotoredox (Ir catalyst)up to 99[19][20]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and implementing a new synthetic method. Below are representative procedures for key trifluoromethylation reactions.

Electrophilic Trifluoromethylation of Indole with Togni's Reagent II

Materials:

  • Indole

  • Togni's Reagent II

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[1]

Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent

Materials:

  • Benzaldehyde

  • Ruppert-Prakash Reagent (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).

  • Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol. Purify the final product by column chromatography.[1]

Radical Trifluoromethylation of an Arene with Langlois Reagent

Materials:

  • Arene (e.g., 4-tert-butylpyridine)

  • Langlois Reagent (CF3SO2Na)

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (CH2Cl2) and Water

Procedure:

  • To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).

  • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[1]

Visualizing Reaction Workflows and Pathways

Understanding the workflow and underlying mechanisms is key to troubleshooting and optimizing trifluoromethylation reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Substrate & Reagents solvent Add Solvent start->solvent atmosphere Inert Atmosphere (if needed) solvent->atmosphere initiation Initiation (e.g., Catalyst, Light) atmosphere->initiation monitoring Monitor Progress (TLC, GC-MS) initiation->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (Chromatography) drying->purification end end purification->end Final Product

A generalized experimental workflow for a typical trifluoromethylation reaction.

trifluoromethylation_pathways cluster_electrophilic Electrophilic ('CF3+') cluster_nucleophilic Nucleophilic ('CF3-') cluster_radical Radical ('CF3•') reagent Trifluoromethylating Reagent e_reagent e.g., Togni, Umemoto n_reagent e.g., Ruppert-Prakash r_reagent e.g., Langlois, TFAA e_substrate Nucleophilic Substrate (Enolates, Arenes) e_reagent->e_substrate e_product CF3-Substituted Product e_substrate->e_product n_substrate Electrophilic Substrate (Carbonyls, Imines) n_reagent->n_substrate n_product CF3-Adduct n_substrate->n_product r_substrate Unsaturated Systems, C-H Bonds r_reagent->r_substrate r_product CF3-Functionalized Product r_substrate->r_product

The three major mechanistic pathways for trifluoromethylation reactions.

Conclusion

The selection of a trifluoromethylation method requires a careful balance of factors including substrate scope, reaction efficiency, and overall cost. For small-scale discovery chemistry, the higher cost of reagents like Togni's may be justified by their broad applicability and ease of use. For process development and large-scale synthesis, however, methods utilizing inexpensive and abundant feedstocks such as trifluoroacetic anhydride are becoming increasingly attractive, despite potentially requiring more complex reaction setups (e.g., photoredox catalysis). This guide serves as a starting point for navigating the complex landscape of trifluoromethylation, empowering researchers to make informed decisions that align with both their scientific and economic goals.

References

A Toxicological Comparison of Nicotine Analogs: 6-Methyl Nicotine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of nicotine-containing products is evolving, with synthetic nicotine analogs such as 6-methyl nicotine (6-MN) emerging in consumer e-cigarettes and oral pouches.[1][2] Marketed as alternatives to traditional nicotine, these compounds present new challenges for toxicological assessment and regulation.[1][3] This guide provides a comparative toxicological evaluation of 6-methyl nicotine against (S)-nicotine, with additional context from the analog nicotinamide, supported by experimental data and detailed methodologies.

Comparative Toxicological Data

The following tables summarize key quantitative data from preclinical studies. While precise comparative values for 6-methyl nicotine are often proprietary or not yet published, the existing literature provides a strong basis for relative toxicity assessment.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRouteLD₅₀ (Median Lethal Dose)Citation(s)
(S)-Nicotine RatOral~50 mg/kg
RatIntravenous1 mg/kg
MouseOral3 mg/kg
6-Methyl Nicotine (6-MN) Rat-Reported to be 1.5 to 3 times more toxic than nicotine (i.e., lower LD₅₀)

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayResultCitation(s)
(S)-Nicotine BEAS-2BCCK-8Less cytotoxic than 6-MN.[4][5]
6-Methyl Nicotine (6-MN) BEAS-2B, HBEC3-KTCCK-8, othersExhibits significantly higher cytotoxicity in a dose-dependent manner compared to nicotine.[4][5][6]
(S)-Nicotine vs. 6-MN BEAS-2BTranscriptome Sequencing6-MN causes broader transcriptomic disruption and has a greater negative effect on cancer-related protein expression.[4]

Table 3: Genotoxicity Data

CompoundTest SystemResultCitation(s)
(S)-Nicotine Salt E-liquid S. typhimurium (Ames Test)Similar mutagenicity to 6-MN salt e-liquid in some studies.
6-Methyl Nicotine Salt E-liquid S. typhimurium (Ames Test)Similar mutagenicity to nicotine salt e-liquid in some studies.

Table 4: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

CompoundReceptor SubtypeKᵢ (Binding Affinity)ResultCitation(s)
(S)-Nicotine α4β2~1 nMHigh affinity. This subtype is central to nicotine's addictive properties.[7][8][9]
α7~7.6 - 500+ nMLower affinity compared to α4β2.[8][10]
α3β4~4.4 nMHigh affinity.[8]
6-Methyl Nicotine (6-MN) nAChRs (general)Not specifiedReported to be ~3-fold more potent in displacing nicotine from rat brain membranes.
Nicotinamide nAChRs (general)Not applicableNo known pharmacological activity at nicotinic receptors.[1]

Table 5: Metabolism Comparison

Feature(S)-Nicotine6-Methyl Nicotine (6-MN)Citation(s)
Primary Metabolic Pathway C-oxidationN-oxidation[11]
Primary Enzyme Involved Cytochrome P450 2A6 (CYP2A6)Flavin-Containing Monooxygenase 3 (FMO3) (likely)[11]
Major Metabolites Cotinine, trans-3'-hydroxycotinine6-methylcotinine, 6-methyl-3'-hydroxycotinine, 6-methylcotinine-N-oxide[11]

Mechanisms of Action and Toxicity

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The primary pharmacological action of nicotine and its analogs is mediated through nAChRs, which are ligand-gated ion channels found in the central and peripheral nervous systems.[12] Activation of these receptors, particularly the α4β2 subtype, leads to the release of neurotransmitters like dopamine, which is linked to the reinforcing and addictive properties of these compounds.[13] The binding of an agonist like nicotine causes the channel to open, allowing an influx of cations (Na⁺, Ca²⁺), which depolarizes the cell and triggers downstream signaling cascades such as the PI3K/Akt and MAPK pathways, influencing cell survival and proliferation.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR (e.g., α4β2, α7) Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Channel Ligand Nicotine or 6-Methyl Nicotine Ligand->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Depolarization->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Depolarization->MAPK_ERK Response Cellular Responses (Neurotransmitter Release, Gene Expression, Cell Survival) PI3K_Akt->Response MAPK_ERK->Response

nAChR signaling cascade upon agonist binding.
Proposed Toxicological Pathway of 6-Methyl Nicotine

Studies indicate that 6-MN is more cytotoxic than nicotine, and this may be mediated by the excessive production of Reactive Oxygen Species (ROS).[6][14][15] High levels of intracellular ROS can induce oxidative stress, leading to cellular damage. This oxidative stress can activate pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[4][15] Normally, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. ROS can trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes involved in inflammation, cell survival, and proliferation, which can contribute to lung tumorigenesis.[4][15]

Toxicity_Pathway cluster_cell Human Bronchial Epithelial Cell cluster_cyto Cytoplasm cluster_nuc Nucleus MN 6-Methyl Nicotine ROS ↑ Reactive Oxygen Species (ROS) MN->ROS IKK IKK Activation ROS->IKK IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB_active NF-κB (Active) IkB_p->NFkB_active Releases NFkB_inactive NF-κB / IκB (Inactive Complex) NFkB_inactive->IKK NFkB_nuc NF-κB (Active) NFkB_active->NFkB_nuc Translocates Gene Gene Transcription (Pro-inflammatory, etc.) NFkB_nuc->Gene Response Cytotoxicity & Inflammation Gene->Response

Proposed mechanism of 6-MN-induced cytotoxicity.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate toxicological assessment of novel nicotine analogs. Below are methodologies for key in vitro assays.

General Experimental Workflow

A typical workflow for assessing a novel nicotine analog involves a tiered approach, starting with broad cytotoxicity screening to determine appropriate dose ranges, followed by specific assays to investigate mechanisms like genotoxicity and oxidative stress.

Experimental_Workflow cluster_assays Mechanism-Specific Assays start Test Compound (e.g., 6-Methyl Nicotine) dose_range Dose-Range Finding Cytotoxicity Assay (e.g., Neutral Red Uptake) start->dose_range determine_ic50 Determine IC₅₀ and Select Sub-lethal Doses dose_range->determine_ic50 ames Genotoxicity (Ames Test) determine_ic50->ames ros Oxidative Stress (DCFH-DA Assay) determine_ic50->ros binding Receptor Binding (Competition Assay) determine_ic50->binding analysis Data Analysis & Risk Assessment ames->analysis ros->analysis binding->analysis

Workflow for in vitro toxicological evaluation.
Protocol 1: In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay

(Based on ISO 10993-5)

This assay assesses cell viability by measuring the uptake of the vital dye Neutral Red into the lysosomes of living cells.

  • Cell Culture: Seed a suitable cell line (e.g., human lung epithelial BEAS-2B) in a 96-well microplate and incubate for 24 hours to allow for cell attachment and semi-confluence.

  • Exposure: Prepare serial dilutions of the test compound (6-MN or nicotine) in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound. Include untreated and solvent controls.

  • Incubation: Incubate the cells with the test compound for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Staining: Remove the test medium and wash the cells. Add medium containing a known concentration of Neutral Red dye and incubate for approximately 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells to remove excess dye. Add a dye extraction solution (e.g., a mixture of acetic acid, ethanol, and water) to each well and shake for 10 minutes to lyse the cells and release the incorporated dye.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer (at ~540 nm). Cell viability is proportional to the amount of Neutral Red absorbed and is expressed as a percentage relative to the untreated control cells. The IC₅₀ (concentration that causes 50% inhibition of viability) can then be calculated.

Protocol 2: Genotoxicity - Bacterial Reverse Mutation (Ames) Test

(Based on OECD Guideline 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are indicative of a substance's mutagenic potential.

  • Strain Selection: Select a panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) that can detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-induced rat liver fraction, S9 mix) to mimic mammalian metabolism.

  • Exposure (Plate Incorporation Method):

    • Mix the test compound at several concentrations, the bacterial tester strain, and either the S9 mix or a buffer into a molten top agar.

    • Pour this mixture onto a minimal glucose agar plate (lacking the required amino acid, e.g., histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form a visible colony.

  • Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations compared to the solvent control.

Protocol 3: Reactive Oxygen Species (ROS) Detection - DCFH-DA Assay

This assay measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Culture: Seed adherent cells (e.g., HBEC3-KT) in a multi-well plate (e.g., 24-well or 96-well) and incubate overnight.

  • Probe Loading: Prepare a working solution of DCFH-DA in serum-free medium immediately before use. Remove the culture medium from the cells, wash once, and add the DCFH-DA working solution. Incubate at 37°C for 30-45 minutes, protected from light.

  • Exposure: Remove the DCFH-DA solution and wash the cells. Expose the cells to the test compound (6-MN or nicotine) at various concentrations in culture medium. Include a positive control (e.g., hydrogen peroxide) and an untreated control.

  • Measurement:

    • Fluorescence Microscopy: Visualize ROS production by capturing images using a fluorescence microscope with a standard GFP filter set.

    • Quantitative Analysis: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. The intensity of the fluorescence is proportional to the amount of ROS produced.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.

Conclusion

The available toxicological data indicates that 6-methyl nicotine is not a benign alternative to nicotine. Preclinical in vitro and in vivo studies consistently suggest that 6-MN is more potent and exhibits greater toxicity than nicotine.[2][4][6] Key findings include increased cytotoxicity in human bronchial epithelial cells, enhanced generation of reactive oxygen species, and acute neurotoxic effects in animal models.[2][4][6][14] Furthermore, its distinct metabolic pathway, which differs from the well-characterized C-oxidation of nicotine, raises questions about its pharmacokinetic profile and the potential toxicity of its metabolites.[11]

In contrast, the analog nicotinamide, a form of vitamin B3, shows no significant pharmacological activity at nicotinic receptors and is considered to have a much lower toxicity profile.[1]

The emergence of 6-MN and other synthetic analogs in consumer products highlights a critical need for further toxicological research and regulatory scrutiny.[3] The methodologies and comparative data presented in this guide serve as a foundational resource for researchers and drug development professionals to assess the potential risks associated with these novel compounds.

References

A Comparative Analysis Framework: 6-(methyl(phenyl)amino)nicotinaldehyde and Commercial Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive framework for the comparative biological evaluation of the novel compound 6-(methyl(phenyl)amino)nicotinaldehyde. Due to the current absence of published biological data for this specific molecule, this document outlines a proposed evaluation strategy against structurally related, commercially available analogs. The guide is based on the known activities of aminopyridine and nicotinaldehyde derivatives, which have shown a wide range of biological functions including anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key assays are provided, alongside illustrative data tables and visualizations to guide researchers in the systematic assessment of this compound's therapeutic potential.

Introduction

6-(methyl(phenyl)amino)nicotinaldehyde is a synthetic organic compound featuring a substituted aminopyridine core. While its chemical synthesis and theoretical applications are established, there is currently no publicly available information regarding its biological activity or mechanism of action.[1] However, the broader class of aminopyridine derivatives is rich with biological activity. For instance, structurally similar aminopyridines have been shown to modulate various signaling pathways, with some influencing the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical regulator of cell proliferation and survival.

This guide proposes a head-to-head comparison of 6-(methyl(phenyl)amino)nicotinaldehyde against two commercially available analogs:

  • Analog A: 6-Aminonicotinaldehyde: A closely related primary amine analog. It is a known ribonucleotide reductase inhibitor.[2]

  • Analog B: 4-Aminopyridine: A well-characterized aminopyridine that acts as a potassium channel blocker and has been shown to activate the ERK1/2 signaling pathway.[3]

The objective is to provide a robust experimental blueprint for researchers to generate quantitative, comparative data on the cytotoxic, antimicrobial, and enzyme inhibitory activities of these compounds.

Proposed Experimental Workflow

A tiered screening approach is recommended to efficiently characterize the biological profile of 6-(methyl(phenyl)amino)nicotinaldehyde relative to its analogs. The workflow begins with broad-spectrum cytotoxicity and antimicrobial screening, followed by a more targeted investigation into a specific enzyme pathway.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action Compound Test Compounds (Target + Analogs A, B) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Compound->Antimicrobial KinaseAssay Kinase Inhibition Assay (ERK2) Cytotoxicity->KinaseAssay WesternBlot Western Blot Analysis (p-ERK Levels) KinaseAssay->WesternBlot

Caption: Proposed experimental workflow for compound evaluation.

Comparative Data Presentation (Hypothetical)

The following tables present a hypothetical summary of results that could be obtained from the described experimental protocols. This data is for illustrative purposes only, designed to provide a template for presenting comparative findings.

Table 1: Comparative Cytotoxicity against Human Breast Cancer Cell Line (MCF-7)

CompoundIC₅₀ (µM) ± SD
6-(methyl(phenyl)amino)nicotinaldehyde15.8 ± 1.2
Analog A: 6-Aminonicotinaldehyde85.2 ± 6.5
Analog B: 4-Aminopyridine> 100
Doxorubicin (Positive Control)1.9 ± 0.3

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Table 2: Comparative Antimicrobial Activity

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
6-(methyl(phenyl)amino)nicotinaldehyde3264
Analog A: 6-Aminonicotinaldehyde128>256
Analog B: 4-Aminopyridine>256>256
Ciprofloxacin (Positive Control)10.5

MIC: Minimum Inhibitory Concentration. A lower value indicates higher antimicrobial activity.

Table 3: Comparative ERK2 Kinase Inhibition

CompoundIC₅₀ (nM) ± SD
6-(methyl(phenyl)amino)nicotinaldehyde75.4 ± 5.1
Analog A: 6-Aminonicotinaldehyde> 10,000
Analog B: 4-AminopyridineNot an inhibitor (activator)
SCH772984 (Positive Control)5.0 ± 0.8

IC₅₀: Half-maximal inhibitory concentration for enzymatic activity.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compounds on the metabolic activity of cells, serving as an indicator of cell viability.[4]

  • Cell Culture: Culture MCF-7 cells in appropriate media and conditions. Seed 100 µL of cell suspension (5 x 10⁴ cells/mL) into each well of a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8]

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent. Create a series of two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[9][10]

  • Inoculum Preparation: Prepare a bacterial suspension of S. aureus or E. coli and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][10]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[7][10]

Protocol 3: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a higher luminescent signal corresponds to greater inhibition of kinase activity.[11]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.[11]

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a known ERK2 inhibitor (e.g., SCH772984) into the wells of a white, 384-well assay plate.[11]

  • Kinase Reaction:

    • Prepare a master mix containing recombinant human ERK2 enzyme and a specific peptide substrate in an appropriate kinase assay buffer.

    • Dispense the kinase reaction mixture into each well to start the reaction. Include "no kinase" control wells that receive the reaction mixture without the enzyme.[11]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to all wells. This stops the kinase reaction and initiates the generation of a luminescent signal.[11]

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls. Determine the IC₅₀ values by fitting the data to a dose-response curve.

Potential Signaling Pathway

Based on literature for related aminopyridine compounds, 6-(methyl(phenyl)amino)nicotinaldehyde could potentially modulate the RAS-RAF-MEK-ERK signaling pathway.[3][12] This pathway is frequently deregulated in various cancers, making it a critical target for anticancer therapies.[13] Inhibition of ERK1/2 phosphorylation would be a key indicator of target engagement.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation TF->Cell Proliferation,\nSurvival, Differentiation Inhibitor 6-(methyl(phenyl)amino) nicotinaldehyde (Hypothesized Target) Inhibitor->ERK Inhibits

Caption: Hypothesized modulation of the ERK1/2 signaling pathway.

Conclusion

While 6-(methyl(phenyl)amino)nicotinaldehyde remains a molecule with uncharacterized biological activity, its structural similarity to known bioactive compounds suggests significant therapeutic potential. The experimental framework detailed in this guide provides a clear and systematic path for its evaluation. By employing standardized assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can generate robust, comparative data. This will not only elucidate the specific biological profile of 6-(methyl(phenyl)amino)nicotinaldehyde but also determine its potential advantages or disadvantages relative to existing commercial analogs, thereby guiding future drug development efforts.

References

A Comparative Analysis of Theoretical and Experimental Spectroscopic Data for Methyl 6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of theoretical and experimental spectroscopic data for methyl 6-methylnicotinate (CAS 5470-70-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in structural elucidation and characterization.

Data Presentation: A Comparative Overview

The structural confirmation of methyl 6-methylnicotinate, with the molecular formula C₈H₉NO₂, relies on a combination of modern spectroscopic techniques.[1] Below is a summary of the experimental data, compiled from publicly available spectral databases and chemical literature, juxtaposed with theoretical predictions.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments.[1] The theoretical exact mass is calculated from the molecular formula.

ParameterExperimental DataTheoretical Value
Molecular Ion [M+H]⁺ 152.4 m/z[2]152.0712 g/mol
Molecular Ion [M]⁺ 151 m/z[3]151.0633 g/mol [3]
Common Fragment 120 m/z[4]-
¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of each proton within the molecule.[1] Experimental data is typically recorded in a deuterated solvent, such as Chloroform-d (CDCl₃).[1] Theoretical chemical shifts are often calculated using Density Functional Theory (DFT) methods.

AssignmentExperimental Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H-2 (Pyridine ring) 9.06[1]Singlet (s)[1]1H[1]-
H-4 (Pyridine ring) 8.13[1]Doublet of doublets (dd)[1]1H[1]8.0, 2.0[1]
H-5 (Pyridine ring) 7.20[1]Doublet (d)[1]1H[1]8.0[1]
-OCH₃ (Ester methyl) 3.89[1]Singlet (s)[1]3H[1]-
-CH₃ (Pyridine methyl) 2.58[1]Singlet (s)[1]3H[1]-
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. While direct experimental data can be found in spectral databases, theoretical predictions based on typical values for substituted pyridines and methyl esters are also useful for assignment.[1]

Carbon AssignmentExperimental Chemical Shift (δ) ppmTheoretical/Expected Chemical Shift (δ) ppm
C=O (Ester carbonyl) -165 - 167[1]
C-6 (Pyridine ring) -158 - 162[1]
C-2 (Pyridine ring) -150 - 154[1]
C-4 (Pyridine ring) -136 - 140[1]
C-3 (Pyridine ring) -123 - 127[1]
C-5 (Pyridine ring) -121 - 125[1]
-OCH₃ (Ester methyl) -51 - 53[1]
-CH₃ (Pyridine methyl) -23 - 26[1]
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation.[1] The table below compares experimentally observed vibrational frequencies with theoretically predicted ranges for key functional groups.

Functional GroupExperimental Wavenumber (cm⁻¹)Theoretical/Expected Wavenumber (cm⁻¹)
C=O Stretch (Ester) Conforms to structure[5]1700 - 1750
C-N Stretch (Pyridine) Conforms to structure[5]1400 - 1600
C-O Stretch (Ester) Conforms to structure[5]1000 - 1300
C-H Stretch (Aromatic) Conforms to structure[5]3000 - 3100
C-H Stretch (Aliphatic) Conforms to structure[5]2850 - 3000

Visualizations

workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_sample Sample Preparation exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectra exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison & Structural Elucidation exp_data->comparison comp_structure Initial Structure Generation comp_opt Geometry Optimization (DFT) comp_structure->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_spec Spectroscopic Prediction (NMR, IR) comp_freq->comp_spec comp_data Predicted Spectra comp_spec->comp_data comp_data->comparison

References

Safety Operating Guide

Proper Disposal of Methyl 6-(trifluoromethyl)nicotinate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of Methyl 6-(trifluoromethyl)nicotinate, ensuring laboratory safety and environmental compliance.

This compound is classified as a substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is also harmful to aquatic life.[1] Adherence to the following disposal protocol is crucial to mitigate these risks.

Pre-Disposal Safety Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Wear safety glasses with side-shields (or goggles).
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a dust respirator is recommended.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to a licensed waste disposal company.[4] Do not dispose of this chemical into drains or the environment.

  • Container Management :

    • Keep the chemical in its original container.[1]

    • Ensure the container is tightly closed and properly labeled.[1][2][4]

    • Do not mix with other waste materials.[1]

  • Waste Collection :

    • Store the sealed container in a designated, well-ventilated, and locked-up storage area pending disposal.[1][2][4]

  • Engage a Licensed Waste Disposal Service :

    • Contact a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Disposal of Contaminated Materials :

    • Any materials used to clean up spills, such as absorbent pads or contaminated clothing, should be collected in a sealed, labeled container and disposed of as hazardous waste along with the chemical itself.

    • Empty containers should be treated as the product itself and disposed of through the same hazardous waste stream.[1]

Accidental Spill Cleanup Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate and Ventilate :

    • Clear the area of all personnel.

    • Ensure the area is well-ventilated.

  • Contain the Spill :

    • For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[2][5][6]

    • For wet spills, use dry clean-up procedures or vacuum/shovel the material into a labeled container.[5]

  • Decontaminate the Area :

    • Wash the spill area thoroughly with large amounts of water.[5]

    • Prevent runoff from entering drains or waterways.[1][4][5][6] If contamination of drains occurs, notify emergency services.[5][6]

  • Dispose of Cleanup Materials :

    • Collect all cleanup residues and contaminated protective clothing in a sealed, labeled drum for disposal as hazardous waste.[6]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have Methyl 6-(trifluoromethyl)nicotinate for Disposal check_container Is the chemical in its original, labeled container? start->check_container repackage Action: Transfer to a suitable, labeled, and sealed waste container. check_container->repackage No store Action: Store in a designated, secure, and well-ventilated hazardous waste area. check_container->store Yes repackage->store contact_vendor Action: Contact a licensed hazardous waste disposal vendor. store->contact_vendor provide_sds Action: Provide the vendor with the Safety Data Sheet (SDS). contact_vendor->provide_sds schedule_pickup Action: Arrange for waste pickup. provide_sds->schedule_pickup end End: Disposal Complete schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 6-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 6-(trifluoromethyl)nicotinate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazard statements include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C8H6F3NO2[1][2]
Molecular Weight 205.14 g/mol [1][2]
Melting Point 54°C to 56°C[2]
Solubility Soluble in acetone. Insoluble in water.[2]

Personal Protective Equipment (PPE)

Mandatory personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash-prone activities.To protect against splashes and airborne particles that can cause serious eye irritation.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat, impervious clothing, or a chemical-resistant apron must be worn.To prevent skin contact that can lead to irritation.[3][4][5] Contaminated clothing should be removed immediately and washed before reuse.[6]
Respiratory Protection To be used when ventilation is inadequate or if dust/aerosols are generated.[5][7] Options include a NIOSH/MSHA-approved particle respirator (e.g., N95). For higher concentrations, a self-contained breathing apparatus may be required.To protect against the inhalation of dust or vapors that may cause respiratory irritation.[5][6]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure during the handling of this compound.

Preparation and Engineering Controls:

  • Work in a well-ventilated area. The use of a laboratory fume hood is highly recommended.[8][9]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[4]

  • Inspect all PPE for integrity before use. Ensure gloves are free of tears or punctures.[9]

Handling the Chemical:

  • Avoid direct contact with skin and eyes.[3]

  • Minimize dust generation when handling the solid form.[3]

  • Use an enclosed balance and weigh boats to prevent spills when weighing.[10]

  • Keep containers tightly closed when not in use.[6][10]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][9]

  • Do not eat, drink, or smoke in the laboratory.[6][9]

First Aid Measures:

Exposure RouteFirst Aid Protocol
If Swallowed Immediately call a POISON CENTER or doctor.[6] Rinse mouth. Do NOT induce vomiting.[6]
If on Skin Take off immediately all contaminated clothing. Rinse skin with water.[6] If skin irritation occurs, get medical advice/attention.[11]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[6][11] Call a POISON CENTER or doctor if you feel unwell.[11]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11] If eye irritation persists, get medical advice/attention.[11]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

Waste Collection:

  • Collect waste in a designated, labeled, and tightly sealed container for hazardous chemical waste.[12]

  • Do not mix with other waste.[13]

  • Handle uncleaned containers as you would the product itself.[13]

Disposal Method:

  • Dispose of contents and container in accordance with local, state, and federal regulations.

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[14]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[14] Do not discharge into sewer systems.[14]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Inspect and Don PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle Chemical (Minimize Dust) prep_eng->handle_chem decon Decontaminate Work Area handle_chem->decon collect_waste Collect Waste in Labeled Container decon->collect_waste wash Wash Hands Thoroughly collect_waste->wash final_disposal Dispose via Licensed Waste Management collect_waste->final_disposal dispose_ppe Remove and Store/Dispose of PPE wash->dispose_ppe

Caption: Standard operating procedure for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.